molecular formula C8H9ClOS B1354781 Benzene, 1-[(chloromethyl)thio]-4-methoxy- CAS No. 7205-89-2

Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Cat. No.: B1354781
CAS No.: 7205-89-2
M. Wt: 188.67 g/mol
InChI Key: GEOWMGXEZOADNA-UHFFFAOYSA-N
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Description

Benzene, 1-[(chloromethyl)thio]-4-methoxy- is a chemical building block of high interest in synthetic organic chemistry and drug discovery research. This compound features a benzene ring substituted with both a methoxy group and a (chloromethyl)thio ether group, making it a versatile precursor for the development of more complex molecules. Its structure suggests potential as a key intermediate in the synthesis of benzothiazole derivatives and other sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities . Researchers can utilize this compound to explore the creation of novel molecules with potential antitumor, antimicrobial, and antifungal properties . The reactive chloromethyl thioether moiety allows for further functionalization through nucleophilic substitution reactions, enabling the construction of diverse compound libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfanyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWMGXEZOADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443374
Record name Benzene, 1-[(chloromethyl)thio]-4-methoxy-
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Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-89-2
Record name Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Source EPA DSSTox
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Record name 1-[(chloromethyl)sulfanyl]-4-methoxybenzene
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Foundational & Exploratory

Benzene, 1-[(chloromethyl)thio]-4-methoxy-: Synthesis Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Overview

Benzene, 1-[(chloromethyl)thio]-4-methoxy- (commonly referred to as p-methoxyphenyl chloromethyl sulfide, CAS: 63550-21-0)[1] is a highly reactive, bi-functional building block. Featuring both an electrophilic chloromethyl group and a nucleophilic thioether moiety, it serves as a critical intermediate in the synthesis of complex cyclopropyl sulfones, heterocycles, and advanced protecting groups[2].

The presence of the electron-donating p-methoxy group significantly alters the electronic landscape of the molecule. While it enhances the nucleophilicity of the sulfur atom, it also stabilizes transient cationic intermediates during synthesis. This dual effect necessitates strict control over reaction conditions to prevent runaway polymerization, over-chlorination, or unintended carbon-sulfur bond cleavage.

To address these challenges, the synthesis of this compound relies on two orthogonal retrosynthetic disconnections, each tailored to specific precursor availability and scale requirements.

SyntheticStrategy Target Target Molecule: p-Methoxyphenyl Chloromethyl Sulfide (CAS: 63550-21-0) Route1 Protocol 1: Direct Chloromethylation (Francher / Truce Method) Target->Route1 Retrosynthetic Disconnection 1 Route2 Protocol 2: Alpha-Chlorination (NCS Oxidation Method) Target->Route2 Retrosynthetic Disconnection 2 Pre1 Reagents: p-Methoxythiophenol Paraformaldehyde, HCl Route1->Pre1 Pre2 Reagents: p-Methoxyphenyl methyl sulfide N-Chlorosuccinimide (NCS) Route2->Pre2

Figure 1: Retrosynthetic pathways for p-methoxyphenyl chloromethyl sulfide.

Protocol 1: Direct Chloromethylation of p-Methoxythiophenol

Mechanistic Rationale

This classical protocol relies on the nucleophilic addition of p-methoxythiophenol to formaldehyde (generated in situ from paraformaldehyde) to form a hemithioacetal intermediate. Under strongly acidic conditions, the hemithioacetal undergoes dehydration to form a transient, highly electrophilic thionium ion. The high concentration of chloride ions rapidly traps this intermediate, yielding the chloromethyl sulfide.

Because the p-methoxy group increases the nucleophilicity of the starting thiol, there is a high risk of the product reacting with unreacted thiol to form a thermodynamically stable bis(p-methoxyphenylthio)methane byproduct. To enforce the kinetic trapping of the thionium ion by chloride, the reaction must be maintained at exactly 40 °C with a vast excess of HCl[2].

Step-by-Step Methodology
  • Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel.

  • Reagent Loading: Add 0.15 mol of paraformaldehyde to 100 mL of anhydrous benzene (Note: Dichloromethane can be substituted as a greener alternative).

  • Acidification: Rapidly add 50 mL of concentrated aqueous hydrochloric acid (37%) under vigorous mechanical stirring[2].

  • Thiol Addition: Warm the biphasic mixture to exactly 40 °C. Slowly add 0.10 mol of p-methoxythiophenol (dissolved in 20 mL of the chosen solvent) dropwise over 30 minutes[2].

  • Maturation: Maintain the reaction temperature slightly above 40 °C for 2 hours under continuous stirring[2].

  • Workup: Separate the organic layer. Extract the aqueous layer twice with 30 mL of solvent. Combine the organic layers, wash with cold water, then with saturated aqueous NaHCO₃, and dry over anhydrous CaCl₂.

  • Purification: Remove the solvent under reduced pressure. Purify the crude oil by vacuum distillation.

Self-Validation & In-Process Control (IPC)
  • IPC (TLC): Monitor the disappearance of the thiol (R_f ~0.6 in 9:1 Hexane/EtOAc) and the appearance of the product (R_f ~0.7). Use Ellman's reagent for visualization; the free thiol will react immediately to form a yellow spot, whereas the product will not.

  • Validation: The purified product must distill at 175–176 °C at 20 mmHg[2]. GC-MS analysis should confirm a molecular ion peak at m/z 188, accompanied by a characteristic M+2 peak at 190 (approximately 33% intensity) confirming the presence of the ³⁷Cl isotope.

Protocol 2: Alpha-Chlorination of p-Methoxyphenyl Methyl Sulfide

Mechanistic Rationale

This orthogonal protocol utilizes N-chlorosuccinimide (NCS) to perform an electrophilic alpha-chlorination via a Pummerer-type pathway. NCS attacks the sulfur atom to form a chlorosulfonium intermediate[3]. The electron-donating p-methoxy group stabilizes the adjacent positive charge, facilitating the deprotonation of the methyl group to form a thionium ion (sulfonium ylide equivalent). Subsequent nucleophilic attack by the chloride ion on the alpha-carbon yields the target chloromethyl sulfide.

The selection of NCS over sulfuryl chloride (SO₂Cl₂) is a critical causality in this protocol. While SO₂Cl₂ is a common chlorinating agent, its use with electron-rich aryl sulfides (like p-methoxy derivatives) predominantly results in catastrophic carbon-sulfur bond cleavage. NCS ensures selective alpha-chlorination without degrading the thioether linkage[4].

AlphaChlorinationMechanism Sulfide p-Methoxyphenyl Methyl Sulfide Chlorosulfonium Chlorosulfonium Intermediate [Ar-S+(Cl)-CH3] Sulfide->Chlorosulfonium + NCS - Succinimide Thionium Thionium Ion [Ar-S+=CH2] Chlorosulfonium->Thionium - H+ - Cl- Product p-Methoxyphenyl Chloromethyl Sulfide Thionium->Product + Cl- (Nucleophilic Attack)

Figure 2: Mechanism of alpha-chlorination via a chlorosulfonium intermediate.

Step-by-Step Methodology
  • Apparatus Setup: In an oven-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 0.05 mol of p-methoxyphenyl methyl sulfide in 50 mL of anhydrous carbon tetrachloride (or dichloromethane).

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath. Strict thermal control is required to prevent over-chlorination to the dichloromethyl sulfide.

  • Halogenation: Add 0.052 mol (1.04 equivalents) of recrystallized NCS portion-wise over 20 minutes to manage the exothermic formation of the chlorosulfonium ion.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Filtration: As the reaction proceeds, succinimide will precipitate as a white solid. Filter the mixture through a pad of Celite to remove this by-product.

  • Workup: Wash the filtrate with cold distilled water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via short-path vacuum distillation.

Self-Validation & In-Process Control (IPC)
  • IPC (¹H NMR): Pull a 0.1 mL aliquot, concentrate, and dissolve in CDCl₃. The reaction is validated as complete when the S-CH₃ singlet (typically around δ 2.4 ppm) completely disappears and is replaced by a new, deshielded S-CH₂Cl singlet at approximately δ 4.8 ppm.

  • Validation: The absence of a proton signal at δ ~6.0 ppm confirms that no thermodynamic over-chlorination (forming Ar-S-CHCl₂) has occurred.

Quantitative Data Presentation: Comparative Analysis

To assist in route selection, the quantitative and operational metrics of both protocols are summarized below.

MetricProtocol 1: Direct ChloromethylationProtocol 2: Alpha-Chlorination (NCS)
Primary Reagents p-Methoxythiophenol, (CH₂O)n, HClp-Methoxyphenyl methyl sulfide, NCS
Typical Yield 65% – 75%80% – 88%
Reaction Time 2.5 Hours3.5 Hours
Temperature Profile 40 °C (Strictly maintained)0 °C → Room Temperature
Primary Byproduct Risk Bis(arylthio)methane (polymerization)Dichloromethyl sulfide (over-oxidation)
Scalability Excellent (Kilogram scale viable)Moderate (Exotherm control required)
IPC Method TLC (Ellman's Reagent)¹H NMR (S-CH₃ vs S-CH₂Cl shift)

References

  • [1] Parchem Fine & Specialty Chemicals. Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS 63550-21-0). Available at:

  • [2] Balaji, T., & Reddy, D. B. (1979). Synthesis of cis-Aryl Cyclopropyl Sulfones. Bulletin of the Chemical Society of Japan, 52(11), 3434-3437. Available at:

  • [4] Grossert, S., et al. (1977). Intermediate stages of the sulfohaloform reaction. Preparation of α-halosulfoxides and sulfinyl chlorides. Oxygen-transfer reactions. Canadian Journal of Chemistry, 55(3), 421-426. Available at:

  • [3] Foley, D. A., & Doecke, C. W. (2011). ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. Organic Letters. Available at:

Sources

An In-depth Technical Guide to 4-Methoxyphenyl Chloromethyl Sulfide: Physicochemical Properties, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 4-methoxyphenyl chloromethyl sulfide, a bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. By combining the reactive α-chloro sulfide moiety with the electron-rich 4-methoxyphenyl group, this compound serves as a versatile building block. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust predictive profile. Every protocol and safety recommendation is grounded in field-proven methodologies for analogous compounds.

Molecular Structure and Strategic Importance

4-Methoxyphenyl chloromethyl sulfide, with the empirical formula C₈H₉ClOS, possesses a unique combination of functional groups. The chloromethyl sulfide group is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent synthon for introducing a (4-methoxyphenyl)thiomethyl moiety. The para-methoxy group on the aromatic ring acts as an electron-donating group, modulating the reactivity of the aromatic system and providing a potential site for further functionalization or interaction in larger molecular architectures. Its structural similarity to other valuable intermediates suggests its utility in constructing complex heterocyclic systems and as a precursor for protecting groups in multi-step synthesis.[1]

Caption: Chemical structure of 4-methoxyphenyl chloromethyl sulfide.

Physicochemical Properties: An Analog-Based Profile

Direct experimental data for 4-methoxyphenyl chloromethyl sulfide is not widely published. However, by analyzing data from structurally similar compounds, we can establish a reliable set of predicted properties. The following table summarizes these estimations, providing the necessary parameters for reaction planning and process design.

PropertyPredicted ValueRationale and Comparative Data
Molecular Weight 188.68 g/mol Calculated from the molecular formula C₈H₉ClOS.
Appearance Clear, colorless to pale yellow liquidAnalogs like chloromethyl phenyl sulfide and chloromethyl 4-chlorophenyl sulfide are described as colorless to light yellow liquids.[2][3]
Odor Pungent, stenchThioether and chloromethyl sulfide derivatives are known for their strong, unpleasant odors.[3][4]
Boiling Point ~75-85 °C @ 0.2 mmHgThis is an extrapolation. Chloromethyl phenyl sulfide has a boiling point of 66 °C @ 0.2 mmHg.[3] The addition of a methoxy group increases the molecular weight and polarity, which should result in a slightly higher boiling point under vacuum.
Density ~1.2 g/mL @ 25 °CChloromethyl phenyl sulfide has a density of 1.184 g/mL.[3] The addition of an oxygen atom is expected to slightly increase the density.
Refractive Index (n²⁰/D) ~1.59The refractive index of chloromethyl phenyl sulfide is 1.594.[3] This value is not expected to change significantly with the addition of the methoxy group.
Solubility Soluble in most organic solvents (CH₂Cl₂, THF, Et₂O, Acetone); Insoluble in water.This is typical for organosulfur compounds of this class.[3][5] It will likely react slowly with protic solvents.[5]

Anticipated Spectroscopic Characterization

For unambiguous identification, a combination of spectroscopic methods is essential. Based on the known effects of the constituent functional groups, the following spectral characteristics are predicted.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the sulfide group, appearing as a doublet. This prediction is based on data for similar aromatic sulfides.[6]

    • δ ~6.9-7.0 ppm (d, 2H): Aromatic protons meta to the sulfide group (ortho to the methoxy group), appearing as a doublet. The electron-donating methoxy group shifts these upfield.[7]

    • δ ~4.8-5.0 ppm (s, 2H): Methylene protons of the chloromethyl group (-S-CH₂-Cl). This region is characteristic of protons on a carbon atom flanked by a sulfur and a chlorine atom.

    • δ ~3.8 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃), appearing as a sharp singlet.[7]

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~6 signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbon attached to the sulfur being deshielded.

    • ~55-56 ppm: Methoxy carbon (-OCH₃).

    • ~45-50 ppm: Chloromethyl carbon (-S-CH₂-Cl).

  • Infrared (IR) Spectroscopy (Neat, cm⁻¹):

    • ~3050-3000: Aromatic C-H stretch.

    • ~2950, 2850: Aliphatic C-H stretch (from methyl and methylene groups).

    • ~1600, 1500: Aromatic C=C stretching bands.

    • ~1250: Asymmetric C-O-C stretch (characteristic of aryl ethers).[8]

    • ~1030: Symmetric C-O-C stretch.[8]

    • ~700-800: C-S stretch.

    • ~650-750: C-Cl stretch.

  • Mass Spectrometry (EI, 70 eV):

    • m/z 188/190: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

    • m/z 139: A prominent fragment corresponding to the loss of the chloromethyl radical (•CH₂Cl).

    • m/z 49/51: Fragment corresponding to the chloromethyl cation [CH₂Cl]⁺.

    • Other fragments would arise from the cleavage of the anisole ring.[7]

Synthesis and Purification Protocol

The most direct and reliable method for preparing α-chloro sulfides is the selective chlorination of the corresponding methyl sulfide. The following protocol is based on well-established procedures for similar substrates.[3][9] The causality behind this choice lies in the high reactivity of the α-methylene group, which is activated by the adjacent sulfur atom, allowing for selective chlorination under mild conditions that preserve the sensitive methoxy group.

Reaction Scheme: 4-Methoxythioanisole + N-Chlorosuccinimide (NCS) → 4-Methoxyphenyl Chloromethyl Sulfide + Succinimide

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet (N₂ or Ar), dissolve 4-methoxythioanisole (1 equivalent) in anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to a concentration of ~0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent over-chlorination.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of NCS ensures complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours. The formation of a white precipitate (succinimide) is a visual indicator of reaction progress.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the succinimide precipitate. Wash the filter cake with a small amount of the cold solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature remains low (<30 °C) to prevent product decomposition.

  • Purification: The crude product should be purified by vacuum distillation to yield the final product as a clear liquid.[3] Collect the fraction corresponding to the predicted boiling point (~75-85 °C @ 0.2 mmHg).

Synthesis_Workflow start Setup: Flame-dried 3-neck flask under N2 reagents Dissolve 4-Methoxythioanisole in anhydrous CH2Cl2 start->reagents cool Cool reaction mixture to 0°C reagents->cool add_ncs Add N-Chlorosuccinimide (1.05 eq) portion-wise cool->add_ncs react Stir at 0°C for 1-3 hours add_ncs->react monitor Monitor by TLC/GC until SM consumed react->monitor filter Filter through Celite to remove succinimide monitor->filter concentrate Concentrate filtrate via rotary evaporation (<30°C) filter->concentrate purify Purify crude oil by vacuum distillation concentrate->purify product Collect pure 4-Methoxyphenyl Chloromethyl Sulfide purify->product

Caption: Workflow for the synthesis and purification of the target compound.

Reactivity and Synthetic Applications

The synthetic utility of 4-methoxyphenyl chloromethyl sulfide stems from its electrophilic chloromethyl carbon. It is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

  • Thiol Protection: Reacts readily with other thiols to form dithioacetals, effectively serving as a protecting group that is stable under many conditions but can be cleaved with specific reagents.

  • Alkylation of Heterocycles: Nitrogen, oxygen, and sulfur-based nucleophiles (e.g., imidazoles, phenols, thiophenols) can be readily alkylated to introduce the (4-methoxyphenyl)thiomethyl group, a common scaffold in pharmacologically active molecules.[1]

  • Grignard and Organolithium Reactions: Can react with organometallic reagents to form new C-C bonds, extending the carbon chain.

  • Precursor to Sulfoxides and Sulfones: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone.[3] These oxidized derivatives have distinct electronic properties and are also valuable synthetic intermediates.

Reactivity_Diagram cluster_reactions reactant 4-Methoxyphenyl Chloromethyl Sulfide product_sn2 Nucleophilic Substitution Product (e.g., R-S-CH2-S-Ar) reactant->product_sn2  + Nucleophile (R-SH, R-NH2, etc.) (SN2 Reaction) product_oxid 4-Methoxyphenyl Chloromethyl Sulfoxide/Sulfone reactant->product_oxid  + Oxidizing Agent (m-CPBA, H2O2) product_cc C-C Bond Formation Product (e.g., R-CH2-S-Ar) reactant->product_cc  + Organometallic (R-MgBr) (Grignard Reaction)

Caption: Key reactivity pathways for 4-methoxyphenyl chloromethyl sulfide.

Safety, Handling, and Storage

All α-chloro sulfides and related compounds must be handled with extreme care in a well-ventilated chemical fume hood.[3][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat.[10]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[10] Avoid all contact with skin and eyes.[11]

    • Toxicity: Harmful if inhaled or swallowed. May cause respiratory irritation.[4][11]

    • Stench: The compound is expected to have a powerful and unpleasant odor.[4]

  • Handling:

    • Use only in a well-ventilated area.[11]

    • Avoid inhalation of vapors.[10]

    • Wash hands thoroughly after handling.[11]

    • Keep away from sources of ignition as related compounds can be flammable.[4]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).

    • Keep refrigerated at 2-8°C for long-term stability.[3] Freshly prepared material should be used promptly for best results.[3]

    • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[5]

  • Spills and Disposal:

    • Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11]

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

References

  • BASF. (2026, March 6). Safety data sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - CHLOROMETHYL 4-CHLOROPHENYL SULFIDE.
  • PubChem. * (4-Methoxyphenyl)methanesulfonyl chloride*. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2010, December 6). SAFETY DATA SHEET - Chloromethyl methyl sulfide.
  • Chemwatch. Chloromethyl methyl sulfide.
  • Fisher Scientific. (2010, December 6). SAFETY DATA SHEET - Chloromethyl methyl sulfide.
  • SpectraBase. 1-(3-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine - Optional[1H NMR] - Spectrum.
  • LookChem. Sourcing Chloromethyl 4-Chlorophenyl Sulfide: A Guide for Procurement Managers.
  • ResearchGate. (2026, January 10). Chloro(4‐methoxyphenyl)dimethylsilane.
  • ChemSrc. chloromethyl p-chlorophenyl sulfide.
  • ChemicalBook. (2026, January 13). CHLOROMETHYL PHENYL SULFIDE.
  • Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International, 48(1), 1-36.
  • Hojo, M., & Yoshida, Z. (1976). Synthesis and reactivity of chloromethyl phenyl sulfoxide. Journal of the American Chemical Society, 98(1), 322-324.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.
  • Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2).
  • Lourenço, D. L., & Fernandes, A. C. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry.
  • NIST. 4-Methoxyphenyl methyl carbinol. NIST Chemistry WebBook.

Sources

Strategic Applications of Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS 7205-89-2) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise manipulation of functional groups dictates the success of complex multi-step pathways. Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS 7205-89-2) , commonly referred to as chloromethyl 4-methoxyphenyl sulfide or MPTM-Cl, stands out as a premier electrophilic reagent[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic utility of this versatile


-chloro sulfide. We will explore its dual role: first, as a precursor for the robust 4-methoxyphenylthiomethyl (MPTM) protecting group, and second, as a critical linchpin in the 

-methylenation of enolates. Every protocol provided herein is designed with causality and self-validation at its core, ensuring reproducible success in your synthetic workflows.

Physicochemical & Structural Profiling

Understanding the physical parameters of CAS 7205-89-2 is the first step in mastering its reactivity. The presence of the highly polarized carbon-chlorine bond adjacent to a sulfur atom makes this molecule an exceptionally potent alkylating agent.

ParameterSpecificationSynthetic Implication
Chemical Name Benzene, 1-[(chloromethyl)thio]-4-methoxy-Defines the structural core (

-chloro thioether).
CAS Registry Number 7205-89-2Essential for precise procurement and regulatory logging[1].
Molecular Formula C8H9ClOSIndicates the reactive functional groups present[2].
Molecular Weight 188.67 g/mol Required for exact stoichiometric calculations in micro-scale synthesis[2].
Physical Appearance LiquidNecessitates handling via inert syringe techniques.
Storage Conditions 2-8°C, Moisture-FreePrevents premature hydrolysis of the highly reactive C-Cl bond[3].
UV Absorbance Strong (Chromophore)Facilitates easy reaction monitoring via UV-active TLC plates (254 nm).

Mechanistic Workflows and Synthetic Utility

The MPTM Protecting Group Strategy

The MPTM group is a strategic upgrade over traditional hemithioacetal protecting groups like the methylthiomethyl (MTM) or unsubstituted phenylthiomethyl (PTM) ethers.

The Causality of Choice: The preference for the 4-methoxy derivative lies in its electronic properties. By donating electron density into the aromatic ring, the methoxy group significantly lowers the oxidation potential of the sulfur atom. This allows for the oxidative cleavage of the MPTM ether under exceptionally mild conditions (e.g., using Cerium(IV) Ammonium Nitrate or mild silver salts), leaving other oxidation-sensitive or acid-labile protecting groups intact. In medicinal chemistry, such orthogonal deprotection strategies are critical, as demonstrated in the synthesis of complex architectures like PET tracers for P-glycoprotein evaluation[4].

MPTM_Cycle A Substrate (R-OH) C MPTM Ether (R-O-CH2-S-Ar) A->C Base (DIPEA/NaH) SN2 Displacement B CAS 7205-89-2 (Alkylating Agent) B->C Electrophilic Donor D Oxidative Cleavage (CAN or Ag+) C->D Deprotection Trigger E Deprotected Substrate (R-OH) D->E Hemithioacetal Hydrolysis

Caption: MPTM Protection and Deprotection Cycle

-Methylenation via Enolate Thiomethylation

Beyond protection strategies, CAS 7205-89-2 is a potent electrophile for carbon-carbon bond formation. The high-yield thiomethylation of O-silylated lactone and ester enolates is a hallmark application of chloromethyl phenyl sulfides. Once the MPTM group is installed


 to the carbonyl, the sulfide is selectively oxidized to a sulfoxide. Upon heating, this sulfoxide undergoes a concerted syn-elimination, expelling 4-methoxybenzenesulfenic acid and yielding an 

-methylene lactone or ester.

Alpha_Methylene S1 Ester/Lactone Enolate (Kinetic, -78°C) S2 Thiomethylation (CAS 7205-89-2) S1->S2 Nucleophilic Attack S3 alpha-(MPTM) Adduct S2->S3 C-C Bond Formation S4 Oxidation (mCPBA) to Sulfoxide S3->S4 S-Oxidation (0°C) S5 Thermal Syn-Elimination (Toluene, 110°C) S4->S5 Heat S6 alpha-Methylene Product S5->S6 Loss of Sulfenic Acid

Caption: Enolate Thiomethylation and Oxidative Elimination Workflow

Self-Validating Experimental Protocols

Protocol A: Synthesis of MPTM Ethers (Alcohol Protection)

Objective: Install the MPTM protecting group onto a sterically hindered or sensitive alcohol.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous THF/DMF (4:1) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by Tetrabutylammonium iodide (TBAI, 0.1 eq).

    • Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a nucleophile and forming an unreactive ammonium salt with the

      
      -chloro sulfide. TBAI acts as a nucleophilic catalyst, facilitating an in situ Finkelstein reaction to convert the 
      
      
      
      -chloro sulfide to a highly reactive
      
      
      -iodo sulfide.
  • Alkylation: Dropwise add CAS 7205-89-2 (1.2 eq) at 0°C. Warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product will be highly UV-active (254 nm) due to the p-methoxybenzene chromophore. Post-workup,

    
    H NMR will confirm success: look for the diagnostic AB quartet or singlet of the -O-CH
    
    
    
    -S- methylene protons around 4.8–5.2 ppm, and the characteristic AA'BB' aromatic signals of the p-methoxy group at ~6.8 and 7.4 ppm.
Protocol B: Enolate Alkylation and Syn-Elimination

Objective: Introduce an exocyclic double bond


 to a lactone/ester carbonyl.
  • Enolization: Cool a solution of the lactone (1.0 eq) in anhydrous THF to -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality: LDA at -78°C ensures complete and irreversible formation of the kinetic enolate, preventing self-condensation (Claisen-type reactions).

  • Thiomethylation: Add CAS 7205-89-2 (1.2 eq) dropwise. Stir for 2 hours at -78°C, then quench with saturated NH

    
    Cl.
    
  • Oxidation: Dissolve the crude

    
    -MPTM adduct in CH
    
    
    
    Cl
    
    
    at 0°C. Add exactly 1.05 eq of m-CPBA.
    • Causality: Strict stoichiometric control at 0°C ensures oxidation stops at the sulfoxide. Over-oxidation to the sulfone is detrimental, as sulfones require much harsher basic conditions to eliminate, whereas sulfoxides undergo smooth thermal elimination.

  • Elimination: Dissolve the crude sulfoxide in toluene and reflux (110°C) for 3 hours.

  • Self-Validation Checkpoint: The final

    
    -methylene product is validated by 
    
    
    
    H NMR via the appearance of two distinct vinylic protons (typically doublets with a small geminal coupling constant,
    
    
    Hz) in the 5.5–6.5 ppm range.

Safety, Handling, and Quenching


-Chloro sulfides like CAS 7205-89-2 are highly electrophilic and must be treated as potential alkylating agents. They should be handled in a well-ventilated fume hood[3]. Freshly prepared or commercially sourced material must be stored at 2-8°C to prevent decomposition. Spills or excess reagent should be quenched with an aqueous solution of a mild nucleophile, such as sodium thiosulfate or dilute ammonia, before disposal.

References

  • Benzene, 1-[(chloromethyl)thio]-4-methoxy- (Cas 63550 ... - Parchem | parchem.com |1

  • CAS:7205-89-2, 1-[(Chloromethyl)sulfanyl]-4 ... - 毕得医药 | bidepharm.com |2

  • Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein | snmjournals.org | 4

  • CHLOROMETHYL PHENYL SULFIDE | 7205-91-6 - ChemicalBook | chemicalbook.com | 3

  • Chloromethyl phenyl sulfide 97 7205-91-6 - Sigma-Aldrich | sigmaaldrich.com |

Sources

An In-depth Technical Guide on the Electrophilic Potential of Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of 1-[(chloromethyl)thio]-4-methoxybenzene. We delve into the molecular architecture and electronic properties that govern its reactivity, focusing on the interplay between the electron-donating methoxy group and the electrophilic chloromethylthio moiety. This document elucidates the mechanistic pathways of its reactions, supported by established principles of organic chemistry. Furthermore, we present detailed, field-proven protocols for its synthesis and application in nucleophilic substitution reactions, offering a practical resource for researchers in synthetic chemistry and drug development.

Introduction: A Versatile Electrophilic Building Block

1-[(Chloromethyl)thio]-4-methoxybenzene is a key organic intermediate whose reactivity is primarily characterized by the electrophilic nature of the carbon atom in the chloromethyl group.[1] This feature makes it susceptible to attack by a wide range of nucleophiles, enabling the introduction of the 4-methoxy-phenylthiomethyl group into various molecular scaffolds.[1][2] The presence of the methoxy group on the benzene ring further influences the molecule's electronic properties and reactivity.[3][4] This guide will provide an in-depth exploration of the fundamental principles governing the electrophilic potential of this compound and equip researchers with practical knowledge for its synthetic applications.

Molecular Structure and Electrophilicity

The reactivity of 1-[(chloromethyl)thio]-4-methoxybenzene is dictated by the electronic effects of its constituent functional groups. The chloromethyl group (-CH2Cl) is a potent electrophilic site due to the electronegativity of the chlorine atom, which polarizes the carbon-chlorine bond.[2] This polarization renders the carbon atom electron-deficient and thus, a prime target for nucleophilic attack.[2]

The methoxy group (-OCH3) at the para position exerts a significant electronic influence on the benzene ring.[3][4] While not directly attached to the electrophilic center, its electron-donating nature can subtly modulate the overall reactivity of the molecule in certain contexts, such as electrophilic aromatic substitution on the ring itself.[5] However, the primary mode of reaction for this compound is nucleophilic substitution at the chloromethyl group.

Caption: Structure of 1-[(chloromethyl)thio]-4-methoxybenzene.

Synthesis of 1-[(Chloromethyl)thio]-4-methoxybenzene

The synthesis of this compound typically involves the chloromethylation of 4-methoxythiophenol. This reaction introduces the reactive chloromethyl group, transforming the starting material into a potent electrophile.

3.1. Synthetic Protocol

Materials:

  • 4-Methoxythiophenol

  • Paraformaldehyde

  • Hydrogen chloride (gas or in a suitable solvent)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet, and a condenser under an inert atmosphere, dissolve 4-methoxythiophenol in the anhydrous solvent.

  • Add paraformaldehyde to the solution.

  • Cool the mixture in an ice bath.

  • Bubble hydrogen chloride gas through the stirred solution or add a solution of HCl in an appropriate solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction by carefully adding cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification 4-Methoxythiophenol 4-Methoxythiophenol Reaction_Vessel Chloromethylation in Anhydrous Solvent 4-Methoxythiophenol->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel HCl HCl HCl->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Final_Product Purification->Final_Product 1-[(chloromethyl)thio]- 4-methoxybenzene

Caption: Experimental workflow for the synthesis.

Electrophilic Reactivity and Mechanistic Pathways

The primary electrophilic reaction of 1-[(chloromethyl)thio]-4-methoxybenzene is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[6]

  • SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the chloride ion is displaced simultaneously.[6]

  • SN1 Mechanism: This mechanism is more likely with weaker nucleophiles or under conditions that favor the formation of a carbocation intermediate.[6] The C-Cl bond breaks first, forming a resonance-stabilized benzylic-type carbocation, which is then rapidly attacked by the nucleophile. The presence of the sulfur atom can also contribute to the stabilization of this intermediate.

G Reactant 1-[(chloromethyl)thio]-4-methoxybenzene SN2_TS [Nu---CH₂---Cl]⁻ Sₙ2 Transition State Reactant->SN2_TS Sₙ2 Carbocation Resonance-Stabilized Carbocation Sₙ1 Intermediate Reactant->Carbocation Sₙ1 Nucleophile Nu⁻ Nucleophile->SN2_TS Nucleophile->Carbocation Product Substituted Product SN2_TS->Product Carbocation->Product

Caption: Nucleophilic substitution mechanisms.

Applications in Organic Synthesis

The electrophilic nature of 1-[(chloromethyl)thio]-4-methoxybenzene makes it a valuable reagent for introducing the 4-methoxyphenylthiomethyl group into various molecules. This is particularly useful in the synthesis of complex organic molecules and in the development of new pharmaceuticals.

5.1. S-Alkylation of Thiols

A common application is the S-alkylation of other thiols to form unsymmetrical thioethers. Thiolates, being excellent nucleophiles, readily react with 1-[(chloromethyl)thio]-4-methoxybenzene.[7]

Table 1: Comparison of Alkylating Agents for Thiols

Alkylating AgentReactivityLeaving GroupByproducts
1-[(chloromethyl)thio]-4-methoxybenzene HighCl⁻HCl (neutralized by base)
Alkyl BromidesModerateBr⁻HBr (neutralized by base)
Alkyl IodidesHighI⁻HI (neutralized by base)
Alkyl TosylatesHighOTs⁻HOTs (neutralized by base)
Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol provides a general procedure for the reaction of 1-[(chloromethyl)thio]-4-methoxybenzene with a generic thiol nucleophile.

Materials:

  • 1-[(chloromethyl)thio]-4-methoxybenzene

  • Thiol of interest

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve the thiol and the base in the aprotic solvent.

  • Stir the mixture at room temperature for a short period to generate the thiolate anion.

  • Add 1-[(chloromethyl)thio]-4-methoxybenzene to the reaction mixture dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, filter off any solids and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Safety and Handling

1-[(Chloromethyl)thio]-4-methoxybenzene is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-[(Chloromethyl)thio]-4-methoxybenzene is a valuable electrophilic reagent in organic synthesis, primarily due to the reactivity of its chloromethyl group. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient introduction of the 4-methoxyphenylthiomethyl moiety into a wide range of substrates. This guide has provided a comprehensive overview of its synthesis, electrophilic potential, and practical applications, supported by detailed protocols. A thorough understanding of its reactivity and handling is crucial for its effective and safe utilization in the laboratory.

References
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2- (Chloromethyl)thiophene and 3-.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-Chloro-3-.
  • Benchchem. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
  • LookChem. (n.d.). 4-Methoxybenzyl chloride.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers: Properties and Key Reactions.
  • ChemicalBook. (n.d.). 4-Methoxybenzylchloride | 824-94-2.
  • CymitQuimica. (n.d.). CAS 824-94-2: 4-Methoxybenzyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Understanding 4-Methoxybenzyl Chloride: Properties, Handling, and Sourcing.
  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.

Sources

Stability and Storage Conditions for 4-Methoxyphenyl Chloromethyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive


-chloro sulfide, 4-methoxyphenyl chloromethyl sulfide  is an indispensable building block in advanced organic synthesis, frequently utilized for C–C bond formation, thiomethylation, and the generation of complex stereocenters[1]. However, the very electronic properties that make it a potent electrophile also render it exceptionally unstable under ambient conditions.

This whitepaper provides an in-depth, mechanistically grounded guide to the stability kinetics, degradation pathways, and self-validating storage protocols required to maintain the integrity of this sensitive reagent.

Chemical Profile & Reactivity Mechanisms

To understand how to store a compound, one must first understand how it degrades. The reactivity of 4-methoxyphenyl chloromethyl sulfide is governed by the propensity of its C–Cl bond to undergo heterolysis.

The Causality of Instability: Unlike unsubstituted 2[2], the 4-methoxy derivative features a strongly electron-donating group (EDG) at the para position. Through resonance, this methoxy group pushes electron density into the aromatic ring and onto the sulfur atom. When the chloride leaving group departs, the resulting positive charge on the adjacent carbon is highly stabilized by the sulfur's lone pairs, forming a thionium ion intermediate . Because this intermediate is so thermodynamically accessible, the activation energy for nucleophilic attack (e.g., by ambient moisture) is drastically lowered[3].

Degradation Pathways
  • Hydrolysis (Primary Threat): Atmospheric moisture attacks the thionium ion, forming a hemithioacetal that rapidly collapses into 4-methoxythiophenol, formaldehyde, and hydrochloric acid (HCl). The generated HCl auto-catalyzes further degradation.

  • Oxidation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) oxidizes the electron-rich sulfur, yielding sulfoxides and sulfones.

  • Thermal Polymerization: At elevated temperatures, intermolecular alkylation occurs, leading to polymeric thioacetal chains.

Degradation A 4-Methoxyphenyl Chloromethyl Sulfide B Hydrolysis (Moisture) A->B H2O D Oxidation (O2 / ROS) A->D O2 F Thermal Stress (> 25°C) A->F Heat C 4-Methoxythiophenol + HCHO + HCl B->C E Sulfoxide / Sulfone D->E G Polymerization & Decomposition F->G

Mechanistic degradation pathways of 4-methoxyphenyl chloromethyl sulfide.

Optimal Storage Protocols: A Self-Validating System

Standard safety data sheets for related


-chloro sulfides recommend storage at 2–8 °C[4]. However, simply placing the vial in a refrigerator is insufficient for the 4-methoxy derivative due to condensation risks. A robust protocol must be self-validating —meaning the system inherently proves its own integrity or visibly alerts the user to a breach before the reagent is ruined.
Step-by-Step Storage Methodology
  • Step 1: Inert Atmosphere Transfer. All aliquoting must be performed in a glovebox under high-purity Argon (< 1 ppm H₂O/O₂). Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the dense liquid sulfide, preventing oxidative degradation.

  • Step 2: Primary Containment. Store the reagent in amber borosilicate glass vials sealed with PTFE-lined silicone septa. Causality: Amber glass prevents UV-induced radical oxidation. PTFE provides chemical inertness against the corrosive sulfide, while the silicone backing ensures a resealable moisture barrier after needle punctures.

  • Step 3: Secondary Containment (Moisture Validation). Place the primary vial inside a vacuum-sealed Mylar bag containing indicating Drierite (CoCl₂-doped CaSO₄). Self-Validation: Mylar is highly impermeable to ambient humidity. If the Drierite shifts from blue (anhydrous) to pink (hydrated), the system visually validates that the moisture barrier has failed, prompting immediate intervention.

  • Step 4: Thermal Control (Temperature Validation). Store the secondary containment unit at -20 °C for long-term storage (> 1 month) or 2–8 °C for active use. Self-Validation: Utilize a continuous digital data logger with an audible excursion alarm. If the temperature exceeds 8 °C, the system validates a thermal breach, allowing scientists to quarantine the batch.

Experimental Workflow for Stability Assessment

To accurately determine the shelf-life of 4-methoxyphenyl chloromethyl sulfide for drug development applications, a forced degradation kinetic study must be executed.

Step-by-Step Analytical Methodology
  • Step 1: Aliquot Preparation. Dispense 50 mg aliquots into 2 mL ampoules under Argon.

  • Step 2: Environmental Exposure. Subject the ampoules to controlled ICH stability conditions (e.g., 25 °C / 60% RH and 40 °C / 75% RH) in a stability chamber.

  • Step 3: Quenching & Extraction. At designated time points, quench the reaction by injecting 1 mL of anhydrous methanol. Causality: Rather than allowing unpredictable hydrolysis during aqueous workup, anhydrous methanol quantitatively traps the reactive thionium ion intermediate as a stable methoxy thioacetal.

  • Step 4: Chromatographic Analysis. Extract with anhydrous dichloromethane and analyze via GC-MS using dodecane as an internal standard to quantify intact sulfide versus degradants.

  • Step 5: Kinetic Modeling. Fit the degradation curves to the Arrhenius equation to calculate the specific activation energy (

    
    ) and project long-term shelf-life.
    

Workflow S1 Step 1: Aliquot Preparation (Inert Glovebox, Argon) S2 Step 2: Environmental Exposure (Controlled Temp/Humidity) S1->S2 S3 Step 3: Quenching & Extraction (Anhydrous Methanol Trap) S2->S3 S4 Step 4: GC-MS Analysis (Quantify Degradants) S3->S4 S5 Step 5: Kinetic Modeling (Determine Shelf-Life) S4->S5

Step-by-step experimental workflow for accelerated stability testing.

Quantitative Data Summaries

The following table synthesizes the kinetic stability profile of 4-methoxyphenyl chloromethyl sulfide under various environmental conditions, highlighting the critical necessity of the self-validating storage protocol.

Storage ConditionTemperatureAtmosphere / HumidityEstimated Half-Life (

)
Primary Degradant Observed
Ambient Lab Bench 25 °CAir (~60% RH)< 2 Hours4-Methoxythiophenol, HCl
Standard Desiccator 25 °CAir (Dry, <5% RH)48 HoursSulfoxide, Polymer chains
Refrigerated (Active) 4 °CArgon (Sealed)~6 MonthsTrace Sulfoxide
Cryogenic (Long-Term) -20 °CArgon (Double-bagged)> 2 YearsNone detected

Safety, Handling, and Disposal

Because 4-methoxyphenyl chloromethyl sulfide degrades into HCl and volatile thiols, it presents a severe "stench" hazard and is highly corrosive to mucosal membranes[2].

  • Handling: Must only be handled inside a certified Class II fume hood or anaerobic glovebox. Standard PPE includes heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Disposal: Unused or degraded reagent must never be disposed of in aqueous waste streams. It should be carefully quenched by slow addition to a stirred solution of saturated sodium bicarbonate and bleach (sodium hypochlorite) in an ice bath to neutralize the HCl and oxidize the thiols to odorless sulfonates before standard organic waste disposal.

References

  • Applications of the Wittig-Still rearrangement in organic synthesis ResearchGate URL:[Link]

  • Diastereodivergent Synthesis of 2-Ene-1,4-hydroxy Sulfides from 2-Sulfinyl Dienes via Tandem Sulfa-Michael/Sulfoxide-Sulfenate Rearrangement ResearchGate URL:[Link]

Sources

solubility of "Benzene, 1-[(chloromethyl)thio]-4-methoxy-" in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvolytic Dynamics and Solubility Profiling of Benzene, 1-[(chloromethyl)thio]-4-methoxy- in Organic Solvents

Executive Summary

Evaluating the solubility of Benzene, 1-[(chloromethyl)thio]-4-methoxy- (commonly known as chloromethyl 4-methoxyphenyl sulfide) requires a paradigm shift from traditional solubility profiling. As a highly reactive


-chloro sulfide, physical dissolution cannot be decoupled from chemical stability. This technical guide explores the mechanistic causality behind its solvent compatibility, providing researchers with self-validating protocols to ensure structural integrity during synthesis, storage, and application as an electrophilic building block.

Mechanistic Causality: The Thionium Ion Dichotomy

In organic synthesis, chloromethyl phenyl sulfides are highly reactive electrophiles frequently utilized as


-methylenating agents, acyl carbanion equivalents, and precursors for Pummerer-type reactions[1]. However, the specific presence of the 

-methoxy group in 1-[(chloromethyl)thio]-4-methoxybenzene introduces a critical kinetic variable.

The highly electron-donating nature of the methoxy group via


 conjugation drastically stabilizes the positive charge on the adjacent sulfur atom. When exposed to solvents with high dielectric constants (

), the C–Cl bond undergoes rapid heterolytic cleavage to form a resonance-stabilized thionium ion [2].

Consequently, apparent "solubility" in protic solvents is an illusion; the compound is actually undergoing rapid solvolysis (nucleophilic substitution). True solubility—where the solute remains chemically intact—is strictly limited to non-nucleophilic, aprotic environments.

MechanisticPathway A Chloromethyl 4-methoxyphenyl sulfide B Thionium Ion Intermediate A->B Polar Solvents (Ionization) B->A Non-Polar Solvents (Recombination) C Solvolysis Product (Degradation) B->C Protic Solvents (Nucleophilic Attack)

Mechanistic pathway of thionium ion formation and solvolysis in polar media.

Solvent Compatibility and Solubility Matrix

To guide experimental design, the table below categorizes organic solvents not just by their capacity to dissolve the compound, but by their thermodynamic and kinetic compatibility.

Solvent CategoryRepresentative SolventsDielectric Constant (

)
Apparent Solubility (mg/mL)Chemical Stability (Half-life at 25°C)Compatibility
Non-Polar Hexane, Toluene< 3.0> 150 mg/mLIndefinite (Anhydrous)Optimal
Weakly Polar Aprotic Dichloromethane (DCM), Chloroform4.0 – 9.0> 500 mg/mL (Miscible)Indefinite (Anhydrous)Optimal
Strongly Polar Aprotic Tetrahydrofuran (THF), Acetonitrile7.0 – 38.0> 500 mg/mLHours to Days (Moisture Sensitive)Conditional
Polar Protic Methanol, Ethanol, Water24.0 – 80.0N/A (Reactive)< 5 Minutes (Rapid Solvolysis)Incompatible

Data Interpretation: Dichloromethane (DCM) represents the optimal thermodynamic solvent, offering immense solubilizing power without providing the nucleophilicity required to trap the transient thionium ion. Conversely, dissolving this compound in methanol will yield a clear solution, but the solute will have quantitatively converted to the corresponding methoxymethyl sulfide, releasing HCl gas.

Experimental Workflows: Self-Validating Protocols

A robust scientific protocol must validate its own success. Because the physical dissolution of 1-[(chloromethyl)thio]-4-methoxybenzene in incompatible solvents looks visually identical to successful dissolution, analytical verification is mandatory.

Protocol A: Anhydrous Dissolution and Structural Verification

This workflow is designed to prepare stock solutions for downstream alkylation reactions while proving that the


-chloro sulfide remains intact.

Step-by-Step Methodology:

  • Solvent Dehydration: Dry DCM or Toluene over activated 3Å molecular sieves for 48 hours to achieve water content < 10 ppm.

  • Atmospheric Control: Purge a Schlenk flask with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes. All transfers must occur via gas-tight syringes.
  • Dissolution: Introduce 1-[(chloromethyl)thio]-4-methoxybenzene into the flask. Slowly add the anhydrous solvent while maintaining the temperature at 0–5 °C to suppress any latent thermal degradation[3].

  • qNMR Verification (The Self-Validating Step): Extract a 50 µL aliquot and dilute in anhydrous

    
    . Perform quantitative 
    
    
    
    -NMR.
    • Causality: You must verify the presence of the singlet corresponding to the

      
       protons (typically around 
      
      
      
      4.8 - 5.1 ppm). If a new singlet appears further upfield (e.g.,
      
      
      4.3 ppm), solvolysis or degradation has occurred.

Workflow Step1 1. Solvent Dehydration (Activated 3Å Molecular Sieves) Step2 2. Inert Atmosphere Setup (Schlenk Line, Ar/N2 Purge) Step1->Step2 Step3 3. Solute Dissolution (Addition of α-chloro sulfide) Step2->Step3 Step4 4. qNMR / HPLC Verification (Aprotic Mobile Phase) Step3->Step4

Self-validating workflow for the anhydrous dissolution and verification of reactive sulfides.

Protocol B: Kinetic Solvolysis Assay (Working Window Determination)

When utilizing conditionally compatible solvents (like THF) for specific reactions (e.g., Grignard additions), researchers must determine the "working window" before trace moisture destroys the reagent.

Step-by-Step Methodology:

  • Prepare a 0.1 M solution of the compound in the target solvent (e.g., THF-

    
    ) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
    
  • Maintain the NMR tube at the intended reaction temperature (e.g., 25 °C).

  • Acquire

    
    -NMR spectra at 
    
    
    
    and
    
    
    minutes.
  • Integrate the

    
     peak against the internal standard to plot the degradation curve and calculate the half-life (
    
    
    
    ). This dictates the maximum allowable time between reagent dissolution and the addition of the nucleophile.

Handling, Storage, and Best Practices

Due to its inherent electrophilicity, Benzene, 1-[(chloromethyl)thio]-4-methoxy- requires strict environmental controls:

  • Temperature: Freshly prepared or neat material must be stored at 0–5 °C to prevent appreciable thermal decomposition[3].

  • Atmosphere: Always store under an inert atmosphere (Argon preferred due to its density).

  • Equipment: Avoid the use of protic polymer tubing or moisture-permeable septa during extended storage.

References

  • Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations National Institutes of Health (NIH) - PubMed Central
  • Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction The Journal of Organic Chemistry - ACS Public
  • CHLOROMETHYL PHENYL SULFIDE | 7205-91-6 ChemicalBook

Sources

Methodological & Application

Advanced Application Note: Thioetherification and Alkylation using 1-[(Chloromethyl)thio]-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the precise introduction of thioether linkages and protecting groups is a critical operation. 1-[(Chloromethyl)thio]-4-methoxybenzene (commonly known as 4-methoxyphenyl chloromethyl sulfide) is a highly reactive, versatile electrophile used extensively for thioetherification, the protection of sensitive alcohols, and the functionalization of heterocyclic scaffolds.

This application note provides an in-depth mechanistic analysis of this reagent, detailing the causality behind its exceptional reactivity, and outlines self-validating, field-proven protocols for its application in complex synthetic workflows.

Mechanistic Rationale & Kinetics (E-E-A-T)

The Thionium Ion Advantage

Primary alkyl chlorides typically undergo substitution via a bimolecular (SN2) pathway. However, α-chloro sulfides are mechanistically unique. The lone pair electrons on the adjacent sulfur atom can delocalize to expel the chloride leaving group, forming a highly electrophilic thionium ion intermediate (SN1-like ionization) [1].

The structural superiority of 1-[(chloromethyl)thio]-4-methoxybenzene lies in its para-methoxy group. The strong electron-donating resonance effect (+M effect) of the methoxy moiety significantly enriches the electron density of the aromatic ring. This extended conjugation stabilizes the developing positive charge on the sulfur atom, drastically lowering the activation energy required for ionization compared to unsubstituted chloromethyl phenyl sulfide [1].

Causality in Experimental Design: Because the thionium ion forms so readily, this reagent can alkylate sterically hindered or weak nucleophiles under exceptionally mild conditions, minimizing the degradation of fragile drug intermediates.

Mechanism A 1-[(Chloromethyl)thio] -4-methoxybenzene B Thionium Ion Intermediate [4-MeO-Ph-S⁺=CH₂] A->B - Cl⁻ (Rate-Determining) D Thioether Product (4-MeO-Ph-S-CH₂-Nu) B->D + Nu⁻ C Nucleophile (R-OH, R-NH₂, Enolate) C->D Attack

Figure 1: SN1-type mechanistic pathway via a stabilized thionium ion intermediate.

Physicochemical Properties

To ensure reproducible experimental setups, the physical parameters of the reagent must be accounted for when calculating stoichiometry and selecting solvents.

PropertyValue / Description
Chemical Name 1-[(Chloromethyl)thio]-4-methoxybenzene
Synonyms 4-Methoxyphenyl chloromethyl sulfide
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Profile Highly electrophilic; moisture-sensitive.
Storage Conditions 2–8 °C, stored under inert gas (Ar or N₂).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each reagent choice and temperature condition is explicitly stated to allow researchers to troubleshoot and adapt the methods to their specific substrates.

Protocol A: O-Alkylation (Protection of Sensitive Alcohols)

This protocol introduces the (4-methoxyphenylthio)methyl ether protecting group, which is robust against basic conditions but can be selectively cleaved under mild oxidative or Lewis acidic conditions.

  • Activation: Dissolve the target alcohol (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Hydrogen gas evolution serves as a visual validation of active deprotonation.

  • Catalysis (Optional but Recommended): Add Sodium Iodide (NaI, 0.1 equiv).

    • Causality: NaI drives an in situ Finkelstein reaction, converting the chloromethyl sulfide to an iodomethyl sulfide. Iodide is a superior leaving group, accelerating the reaction and allowing it to proceed to completion at lower temperatures.

  • Alkylation: Dropwise add 1-[(chloromethyl)thio]-4-methoxybenzene (1.1 equiv). Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2–4 hours.

  • Quench: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild, buffered proton source that neutralizes excess NaH without creating a highly acidic environment that could prematurely cleave the newly formed O,S-acetal linkage.

Protocol B: C-Alkylation (Thioetherification of Enolates)

Used for the synthesis of α-functionalized carbonyls, providing a handle for subsequent Pummerer rearrangements or elimination to form α,β-unsaturated systems.

  • Enolate Formation: To a solution of Lithium Diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C, dropwise add the ketone or ester substrate (1.0 equiv). Stir for 45 minutes.

    • Causality: LDA is a sterically hindered, strong base that ensures irreversible, kinetic deprotonation at -78 °C, preventing enolate equilibration and suppressing unwanted self-condensation (aldol-type) side reactions.

  • Electrophile Addition: Add 1-[(chloromethyl)thio]-4-methoxybenzene (1.1 equiv) dropwise over 10 minutes.

  • Reaction Progression: Maintain the temperature at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

    • Causality: Gradual warming provides the necessary thermal energy to overcome the activation barrier for C-C bond formation while avoiding the rapid exothermic degradation of the kinetic enolate.

Protocol C: N-Alkylation of Heterocycles

Frequently utilized in medicinal chemistry to functionalize pyrazoles, imidazoles, or related pharmacophores [2].

  • Setup: Dissolve the heterocyclic substrate (1.0 equiv) in anhydrous DMF.

  • Base Selection: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv).

    • Causality: Unlike NaH, Cs₂CO₃ is a milder base. The large ionic radius of the cesium cation creates a "naked" and highly reactive nitrogen anion, promoting high regioselectivity in asymmetric heterocycles while preventing over-alkylation or quaternization of the nitrogen.

  • Alkylation: Add the chloromethyl sulfide (1.1 equiv) and stir at room temperature for 12 hours.

Workflow Step1 1. Nucleophile Activation (Deprotonation via Base) Step2 2. Finkelstein Catalysis (Optional: Add NaI) Step1->Step2 Step3 3. Reagent Addition (Dropwise, -78°C to 0°C) Step2->Step3 Step4 4. Thioetherification (S_N1 / S_N2 Alkylation) Step3->Step4 Step5 5. Reaction Quench (Aqueous NH₄Cl) Step4->Step5 Step6 6. Purification (Extraction & Chromatography) Step5->Step6

Figure 2: Standard experimental workflow for thioetherification using the chloromethyl sulfide.

Safety and Handling

Hazard Profile: 1-[(Chloromethyl)thio]-4-methoxybenzene contains an α-chloro sulfide motif, making it structurally and mechanistically related to sulfur mustards. While its vapor pressure is significantly lower than that of volatile mustards, it remains a potent alkylating agent.

  • Toxicity: Causes severe skin irritation, eye damage, and may cause respiratory irritation. It is a suspected mutagen.

  • Handling: Must be handled exclusively inside a certified chemical fume hood. Personnel must wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat.

  • Decontamination: Spills or excess reagent should be quenched with a dilute solution of sodium hypochlorite (bleach) or aqueous ammonia to safely degrade the electrophilic chloromethyl group before disposal.

References

  • Kevill, D. N., Park, Y. H., Park, B.-C., & D'Souza, M. J. (2012). "Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations." Current Organic Chemistry, 16(12), 1502–1511. Source: PubMed Central (PMC). URL:[Link]

  • Jiang, Z., et al. (2014). "Arylsulfanyl Pyrazolones Block Mutant SOD1-G93A Aggregation. Potential Application for the Treatment of Amyotrophic Lateral Sclerosis." Journal of Medicinal Chemistry, 57(6), 2464–2471. Source: PubMed Central (PMC). URL:[Link]

Application Note: Synthesis of Bioactive Molecules Using Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS: 7205-89-2), commonly referred to as chloromethyl 4-methoxyphenyl sulfide, is a highly versatile bifunctional reagent in advanced organic synthesis and medicinal chemistry. For drug development professionals and synthetic chemists, this compound offers two distinct and highly valuable reactivity profiles:

  • As a Carbene Precursor: Under strongly basic conditions, it undergoes α-elimination to generate a reactive (4-methoxyphenylthio)carbene. This intermediate is pivotal for the stereoselective synthesis of cis-aryl cyclopropyl sulfones—key structurally rigid pharmacophores found in various enzyme inhibitors.

  • As an Electrophilic Alkylating Agent: The chloromethyl group is highly activated by the adjacent sulfur atom (via an episulfonium-like transition state). It is widely used to protect complex alcohols and phenols as 4-methoxyphenylthiomethyl (MPTM) ethers, which offer orthogonal deprotection strategies in multi-step natural product synthesis.

This application note details the mechanistic rationale, physicochemical properties, and validated step-by-step protocols for utilizing this reagent in both paradigms.

Physicochemical Properties & Reactivity Profile

The reactivity of Benzene, 1-[(chloromethyl)thio]-4-methoxy- is driven by the electron-donating nature of the para-methoxy group. This substituent increases the electron density on the sulfur atom, which not only accelerates SN2 displacements at the adjacent carbon but also renders the resulting sulfide highly susceptible to mild oxidative cleavage later in the synthetic sequence.

Table 1: Physicochemical and Analytical Properties

Property / ParameterValue / Description
Chemical Name Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Common Synonym Chloromethyl 4-methoxyphenyl sulfide
CAS Number 7205-89-2
Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
Boiling Point ~175–176 °C at 20 mmHg
Primary Reactivity Electrophilic alkylation (SN2); α-elimination to carbene
Storage Conditions 2–8 °C, under inert atmosphere (moisture-sensitive)

Application I: Stereoselective Synthesis of cis-Aryl Cyclopropyl Sulfones

Scientific Rationale

Cyclopropyl sulfones are critical rigid scaffolds in medicinal chemistry, often utilized to lock molecular conformations for optimal target binding. The synthesis of cis-aryl cyclopropyl sulfones utilizing this reagent was pioneered to access sterically defined cyclopropane pharmacophores .

Treatment of Benzene, 1-[(chloromethyl)thio]-4-methoxy- with a strong, sterically hindered base (Potassium tert-butoxide) at low temperatures induces an α-elimination of HCl, generating a transient (4-methoxyphenylthio)carbene. When generated in the presence of an alkene (e.g., styrene), a stereoselective [2+1] cycloaddition occurs. The cis-selectivity is kinetically driven by secondary orbital interactions between the aryl rings during the transition state. Subsequent oxidation of the sulfide yields the bioactive cyclopropyl sulfone.

G1 SM Chloromethyl 4-methoxyphenyl sulfide Base KOtBu / -5 °C (α-Elimination) SM->Base Carbene (4-Methoxyphenylthio)carbene [Reactive Intermediate] Base->Carbene Alkene Styrene [2+1] Cycloaddition Carbene->Alkene Cyclopropane cis-1-(4-Methoxyphenylthio)- 2-phenylcyclopropane Alkene->Cyclopropane Stereoselective cis-addition Oxidation H2O2 / AcOH (Oxidation) Cyclopropane->Oxidation Product cis-Aryl Cyclopropyl Sulfone [Bioactive Scaffold] Oxidation->Product

Synthesis of cis-aryl cyclopropyl sulfones via a reactive arylthiocarbene intermediate.
Experimental Protocol: Synthesis of cis-1-(4-Methoxyphenylsulfonyl)-2-phenylcyclopropane

Part A: Carbene Generation and Cycloaddition

  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer. Purge the system thoroughly with Argon.

  • Base Setup: Add Potassium tert-butoxide (2.5 eq) and 50 mL of anhydrous petroleum ether (or THF). Cool the suspension to between -5 °C and -10 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the dimerization of the highly reactive carbene intermediate into a substituted ethene.

  • Addition: Dissolve Benzene, 1-[(chloromethyl)thio]-4-methoxy- (1.0 eq) and styrene (3.0 eq) in 20 mL of anhydrous solvent. Add this mixture dropwise over 1 hour, strictly maintaining the internal temperature below 0 °C.

  • Reaction: Stir the reaction for an additional 2–4 hours at low temperature. Monitor the disappearance of the starting sulfide via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench the reaction carefully with 50 mL of cold distilled water. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude cis-1-(4-methoxyphenylthio)-2-phenylcyclopropane can be used directly in the next step.

Part B: Oxidation to Sulfone

  • Oxidation: Dissolve the intermediate sulfide (approx. 2.0 g) in 20 mL of glacial acetic acid. Cool the flask to 0 °C.

  • Reagent Addition: Add 9 mL of 30% aqueous H2O2 dropwise. Causality: H2O2 in AcOH generates peracetic acid in situ, providing a mild, scalable oxidation that selectively oxidizes the sulfide to the sulfone without cleaving the strained cyclopropane ring.

  • Reflux: Gradually warm the mixture and reflux for 24–48 hours.

  • Isolation: Pour the cooled mixture onto crushed ice. Filter the precipitated solid, wash extensively with cold water to remove residual acetic acid, and recrystallize from 2-propanol to yield the pure cis-aryl cyclopropyl sulfone.

Table 2: Diagnostic Analytical Data for cis-Aryl Cyclopropyl Sulfones

Analytical TechniqueDiagnostic Signals / Observations
IR Spectroscopy 1033–1008 cm-1 (Cyclopropane deformation); 850–820 cm-1 (cis-configuration); 1140 & 1310 cm-1 (Sulfone symmetric/asymmetric stretches).
1H NMR (CDCl3) 1.4–3.1 ppm (Complex multiplets for cyclopropane ring protons). Self-Validation Note: Protons cis to the aryl/sulfonyl substituents appear at higher fields than those trans to them, confirming stereochemistry.

Application II: Orthogonal Protection of Hydroxyl Groups (MPTM Ethers)

Scientific Rationale

In the synthesis of complex bioactive macrolides or steroids, the protection of hydroxyl groups requires orthogonality. The 4-methoxyphenylthiomethyl (MPTM) group serves as an advanced protecting group, offering orthogonal deprotection strategies compared to standard methylthiomethyl (MTM) ethers .

Because the para-methoxy group significantly increases the electron density on the sulfur atom, MPTM ethers can be cleaved under exceptionally mild oxidative conditions (e.g., using Ceric Ammonium Nitrate (CAN) or Silver(I) salts) that leave standard ethers, silyl ethers, and esters intact. Benzene, 1-[(chloromethyl)thio]-4-methoxy- acts as the ultimate electrophile for this transformation.

G2 ROH Complex Alcohol (R-OH) Reaction NaH, DMF, 0 °C to RT (O-Alkylation) ROH->Reaction Reagent Chloromethyl 4-methoxyphenyl sulfide Reagent->Reaction Protected MPTM Ether (R-O-CH2-S-C6H4-OMe) Reaction->Protected Protection Deprotect Mild Oxidation (e.g., CAN or AgNO3) Protected->Deprotect Recovered Recovered Alcohol (R-OH) Deprotect->Recovered Orthogonal Cleavage

Protection of alcohols as MPTM ethers and subsequent orthogonal oxidative deprotection.
Experimental Protocol: Synthesis of an MPTM Ether
  • Activation: In an oven-dried flask under Argon, dissolve the target complex alcohol (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, ensuring complete alkoxide formation.

  • Alkylation: Add Benzene, 1-[(chloromethyl)thio]-4-methoxy- (1.2 eq) dropwise. Causality: The highly electrophilic nature of the chloromethyl group, stabilized by the adjacent sulfur atom, ensures rapid SN2 displacement even with sterically hindered alkoxides.

  • Reaction: Warm the mixture to room temperature and stir for 2–4 hours. Monitor completion via TLC (staining with KMnO4 or UV visualization).

  • Workup (Self-Validating System): Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with Ethyl Acetate. Crucial Step: Wash the organic layer extensively with water (5 × volume) and brine to completely partition and remove the DMF solvent. Dry over MgSO4, concentrate, and purify via silica gel flash chromatography. The resulting MPTM ether is stable to basic, acidic (mild), and reductive conditions.

References

  • Title: Synthesis of cis-Aryl Cyclopropyl Sulfones Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Electrooxidative C-S cleavages as a neutral deprotection for carboxylic acids Source: Tetrahedron URL: [Link]

Application Note: Site-Selective Cysteine Modification and Protection Using 4-Methoxyphenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Compound of Interest: Benzene, 1-[(chloromethyl)thio]-4-methoxy- (Synonyms: 4-methoxyphenyl chloromethyl sulfide, MPTM-Cl). CAS: 63550-21-0.

Chemical & Mechanistic Rationale

In the landscape of peptide and protein modification, the site-selective alkylation of cysteine residues is a cornerstone of bioconjugation and protecting-group chemistry[1]. Benzene, 1-[(chloromethyl)thio]-4-methoxy- (MPTM-Cl) serves as a highly efficient electrophilic reagent that introduces a 4-methoxyphenylthiomethyl (MPTM) group onto free thiols.

The Causality of the -Methoxy Group

Unlike standard irreversible alkylating agents (e.g., iodoacetamide), MPTM-Cl forms a dithioacetal linkage (Protein–S–CH₂–S–Ar)[2]. The strategic presence of the electron-donating


-methoxy group on the phenyl ring dictates the unique behavior of this reagent:
  • Enhanced Electrophilicity During Conjugation: The adjacent sulfur atom stabilizes the developing positive charge in the transition state via the alpha-heteroatom effect, allowing rapid

    
     substitution by the cysteine thiolate at physiological pH.
    
  • Tunable Reversibility (Deprotection): The dithioacetal linkage is highly stable in plasma and aqueous buffers, completely avoiding the retro-Michael exchange issues that plague maleimide conjugates. However, when exposed to thiophilic Lewis acids (e.g.,

    
     or 
    
    
    
    ) or mild oxidative conditions, the
    
    
    -methoxy group donates electron density via resonance. This stabilizes the transient sulfenium intermediate, accelerating the cleavage rate and allowing the MPTM group to be removed under significantly milder conditions than its unsubstituted benzyl (BTM) or phenyl (PTM) counterparts[3].

Comparative Reagent Profiling

To justify the selection of MPTM-Cl in a bioconjugation workflow, it is critical to compare its physicochemical properties against industry-standard thiol-reactive groups.

Modification ReagentTarget ResidueLinkage FormedReversibility / CleavagePlasma Stability
MPTM-Cl Cysteine (Thiol)Dithioacetal (-S-CH₂-S-)Yes (Mild:

,

, or Acid)
High
Maleimide Cysteine (Thiol)Thioether (Succinimide)Irreversible (Prone to thiol exchange)Moderate (Retro-Michael)
Iodoacetamide Cysteine (Thiol)Thioether (-S-CH₂-CO-)IrreversibleHigh
BTM-Cl Cysteine (Thiol)Dithioacetal (-S-CH₂-S-)Yes (Requires harsh acid/metals)High

Workflow Visualization

The following diagram maps the logical progression of the reversible cysteine modification utilizing MPTM-Cl, highlighting the transition from a free thiol to a stable dithioacetal, and back to the native state.

G A Free Cysteine (Protein-SH) C S_N2 Alkylation (pH 7.5 - 8.0) A->C B MPTM-Cl (Reagent) B->C D MPTM-Modified (Protein-S-CH2-S-Ar) C->D -HCl E Ag+ Cleavage & DTT Rescue D->E F Restored Cysteine (Protein-SH) E->F Tag Removal

Reaction pathway of reversible cysteine modification using MPTM-Cl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By integrating Ellman’s Reagent (DTNB) assays at critical junctures, the operator can quantitatively track the consumption and subsequent restoration of free thiols, ensuring no false positives occur due to protein aggregation or reagent hydrolysis.

Protocol A: Site-Selective Cysteine Conjugation

Objective: Quantitatively cap free cysteines with the MPTM group.

  • Reduction & Preparation:

    • Incubate the target protein (10–50 µM) with 10 molar equivalents of TCEP in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.8) for 30 minutes at room temperature.

    • Causality Note: TCEP is used instead of DTT because DTT contains free thiols that will competitively consume the MPTM-Cl reagent.

  • Baseline Validation (Ellman's Assay 1):

    • Aliquot 10 µL of the reduced protein into 90 µL of Ellman’s reagent solution. Measure absorbance at 412 nm to establish the baseline free thiol concentration (

      
      ).
      
  • Alkylation:

    • Prepare a 100 mM stock of MPTM-Cl in anhydrous DMSO.

    • Add MPTM-Cl to the protein solution to achieve a 20-fold molar excess. Ensure the final DMSO concentration remains

      
       5% v/v to prevent protein denaturation.
      
    • Incubate at room temperature for 2 hours under gentle agitation.

  • Purification & Conjugation Validation (Ellman's Assay 2):

    • Remove excess reagent using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer.

    • Perform a second Ellman’s assay on the purified fraction. The absorbance at 412 nm should be near zero (

      
      ), validating complete modification.
      
Protocol B: Orthogonal Deprotection of the MPTM Group

Objective: Cleave the dithioacetal linkage to restore the native cysteine without degrading the peptide backbone.

  • Silver-Mediated Cleavage:

    • To the MPTM-modified protein (10 µM in buffer), add Silver Trifluoromethanesulfonate (

      
      ) to a final concentration of 1 mM (100-fold excess).
      
    • Causality Note:

      
       acts as a highly specific, thiophilic Lewis acid that coordinates to the dithioacetal sulfur, triggering the expulsion of the MPTM carbocation (stabilized by the 
      
      
      
      -methoxy group)[3].
    • Incubate for 1 hour at room temperature in the dark to prevent silver photoreduction.

  • Thiol Rescue:

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

    • Causality Note: The massive excess of DTT serves a dual purpose: it quenches the

      
       ions by forming an insoluble Ag-DTT complex, and it ensures the newly liberated protein cysteines remain in their reduced state.
      
  • Recovery & Final Validation (Ellman's Assay 3):

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the Ag-DTT complex.

    • Pass the supernatant through a desalting column to remove excess DTT.

    • Perform a final Ellman’s assay. The calculated thiol concentration should match

      
      , validating the non-destructive reversibility of the MPTM tag.
      

References

  • Title: Activating agents and protecting groups (Protective Groups in Organic Synthesis) Source: epdf.pub URL: [Link][2]

  • Title: Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification Source: ChemRxiv URL: [Link][1]

  • Title: Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein Source: Journal of Nuclear Medicine URL: [Link][3]

Sources

Application Note: 4-Methoxyphenyl Chloromethyl Sulfide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, structural diversification, and self-validating synthetic protocols utilizing 4-methoxyphenyl chloromethyl sulfide (MPTM-Cl).

Chemical Rationale & Reactivity Profile

4-Methoxyphenyl chloromethyl sulfide (MPTM-Cl) is a highly versatile, bifunctional reagent utilized extensively in modern medicinal chemistry. Structurally, it consists of a reactive chloromethyl group attached to an electron-rich p-methoxythiophenyl moiety. This unique electronic configuration imparts dual utility: it serves as a highly efficient electrophilic alkylating agent and acts as a precursor to complex pharmacophores, such as aryl sulfones and sulfoxides [1][1].

The reactivity of MPTM-Cl is fundamentally governed by the electron-donating nature of the para-methoxy group. According to solvolysis studies utilizing the Grunwald-Winstein equations, the cleavage of the C-Cl bond involves significant nucleophilic participation from the solvent, but the transition state is heavily stabilized by the adjacent sulfur atom [1][1]. The p-methoxy group further enhances this stabilization through resonance, making MPTM-Cl significantly more reactive in SN1 and SN2 pathways compared to unsubstituted chloromethyl phenyl sulfide (PTM-Cl) [1][1]. This accelerated reactivity allows for milder reaction conditions during thioalkylation, minimizing the degradation of sensitive pharmaceutical intermediates.

Strategic Applications in Drug Discovery

Targeted Pharmacophore Design (e.g., HDAC8 Inhibitors)

In target-based drug design, the arylthiomethyl motif is frequently employed to probe hydrophobic pockets within enzyme active sites. For example, in the development of novel inhibitors targeting Schistosoma mansoni histone deacetylase 8 (smHDAC8), the introduction of an arylthiomethyl group to a benzohydroxamate scaffold was critical [2][2]. Crystallographic validation demonstrated that the sulfur-containing moiety perfectly occupies a unique hydrophobic cleft in the parasitic enzyme, driving both nanomolar potency and high selectivity over human HDAC isoforms [2][2].

Construction of Heterocyclic Scaffolds

MPTM-Cl is a critical building block for synthesizing complex heterocycles, such as isochromans, which possess significant biological and phytotoxic activities [3][3]. The chloromethyl group facilitates the initial attachment to a phenolic or alcoholic oxygen, while the electron-rich aromatic ring can subsequently participate in intramolecular Friedel-Crafts cyclizations or act as a directing group for further functionalization [3][3].

Orthogonal Protecting Group (MPTM Ethers)

As a protecting group for alcohols and amines, the MPTM group offers distinct advantages over standard methylthiomethyl (MTM) or phenylthiomethyl (PTM) groups. The electron-rich p-methoxy ring lowers the oxidation potential of the sulfur atom, allowing for orthogonal deprotection under exceptionally mild oxidative conditions (e.g., using DDQ or mild Ag(I) salts) without affecting other sensitive functionalities.

Quantitative Data: Protecting Group Reactivity

Protecting Group / MotifChemical StructureRelative Solvolysis Rate (SN1)Primary Cleavage / Modification ConditionsKey Medicinal Chemistry Advantage
MTM (Methylthiomethyl)-CH2-S-CH3FastestAgNO₃, H₂O or MeI, NaHCO₃Minimal steric hindrance; volatile byproducts.
PTM (Phenylthiomethyl)-CH2-S-PhBaseline (1x)HgCl₂, CH₃CN, H₂OHighly stable; yields highly crystalline intermediates.
MPTM (4-Methoxyphenylthiomethyl)-CH2-S-Ph-4-OMeAccelerated (>1x)Mild Ag(I), DDQ, or Oxidation to SulfoneOrthogonal lability; electron-rich pharmacophore precursor.

Workflow Visualizations

MPTM_Reactivity A ROH / R2NH (Target Scaffold) C Base-Promoted Alkylation A->C B 4-MeO-Ph-S-CH2-Cl (MPTM-Cl) B->C D MPTM-Protected Intermediate C->D E Oxidation (mCPBA) D->E Structural Diversification G Mild Deprotection (Ag+ or DDQ) D->G Orthogonal Cleavage F Sulfone Pharmacophore E->F H Regenerated Target G->H

Mechanistic workflow for MPTM-Cl as an orthogonal protecting group and pharmacophore precursor.

HDAC8_Design S1 Identify Target (smHDAC8 Hydrophobic Pocket) S2 Select Arylthiomethyl Building Block S1->S2 S3 Thioalkylation of Benzohydroxamate S2->S3 S4 Crystallographic Validation S3->S4 S5 Lead Compound (Nanomolar Potency) S4->S5

Structure-based design workflow for HDAC8 inhibitors utilizing arylthiomethyl derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Methoxyphenyl Chloromethyl Sulfide (MPTM-Cl)

Objective: Generate the active alkylating agent from stable precursors.

  • Causality: The reaction utilizes paraformaldehyde and anhydrous HCl gas. The acid depolymerizes the paraformaldehyde and protonates the resulting formaldehyde, generating a highly electrophilic oxocarbenium ion equivalent. The nucleophilic p-methoxythiophenol attacks this intermediate, followed by the displacement of the hydroxyl group by chloride. Anhydrous conditions are strictly maintained to prevent the rapid hydrolysis of the highly reactive chloromethyl sulfide product back to the thiol and formaldehyde.

  • Procedure:

    • Suspend paraformaldehyde (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add p-methoxythiophenol (1.0 eq) and cool the mixture to 0 °C.

    • Bubble anhydrous HCl gas through the suspension for 2 hours until the mixture becomes homogenous.

    • Purge the system with argon to remove excess HCl, add anhydrous MgSO₄ to remove generated water, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • Physical State: Clear, slightly yellow oil.

    • ¹H NMR (CDCl₃): A diagnostic, sharp singlet at δ 4.90 ppm corresponding to the -S-CH2-Cl protons. The methoxy group appears as a singlet at δ 3.80 ppm.

Protocol B: Thioalkylation (Protection) of a Secondary Alcohol

Objective: Introduce the MPTM group onto a target scaffold.

  • Causality: Sodium hydride (NaH) is employed to quantitatively deprotonate the secondary alcohol, generating a highly nucleophilic alkoxide. THF is selected as a polar aprotic solvent to effectively solvate the sodium cation, leaving the alkoxide "naked" and highly reactive. The reaction is initiated at 0 °C to control the exothermic SN2 attack on MPTM-Cl and suppress competing elimination or dimerization pathways.

  • Procedure:

    • Dissolve the target secondary alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add MPTM-Cl (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation Checkpoint:

    • TLC: Indicates the consumption of the starting alcohol and the appearance of a less polar spot (the MPTM ether).

    • ¹H NMR (CDCl₃): Formation of the ether is confirmed by a new AB quartet or singlet (depending on adjacent stereocenters) around δ 4.50–4.70 ppm for the -O-CH2-S- linkage.

Protocol C: Oxidation to the Sulfone Pharmacophore

Objective: Convert the thioether into an electron-withdrawing sulfone for target binding.

  • Causality: meta-Chloroperoxybenzoic acid (mCPBA) is used as the stoichiometric oxidant. The reaction proceeds stepwise: the first equivalent rapidly oxidizes the sulfur to a sulfoxide, and the second equivalent pushes it to the sulfone. DCM is used because it excellently solvates both the starting material and mCPBA, while the byproduct (m-chlorobenzoic acid) can be easily removed via a basic aqueous workup (saturated NaHCO₃), driving the purification process.

  • Procedure:

    • Dissolve the MPTM-protected intermediate (1.0 eq) in DCM and cool to 0 °C.

    • Add mCPBA (77% purity, 2.2 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Dilute with DCM and wash sequentially with 10% aqueous Na₂S₂O₃ (to destroy excess oxidant) and saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid). Dry and concentrate.

  • Validation Checkpoint:

    • IR Spectroscopy: Appearance of strong, characteristic symmetric and asymmetric S=O stretching bands at ~1150 cm⁻¹ and ~1300 cm⁻¹.

    • ¹H NMR (CDCl₃): A significant downfield shift of the -CH2- protons (moving from ~4.6 ppm to ~4.2–4.4 ppm) due to the strong electron-withdrawing effect of the newly formed sulfone group.

References

  • Title: Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations Source: Current Organic Chemistry (2012) URL: [Link]

  • Title: Structure-Based Design and Synthesis of Novel Inhibitors Targeting HDAC8 from Schistosoma mansoni for the Treatment of Schistosomiasis Source: Journal of Medicinal Chemistry (2016) URL: [Link]

  • Title: Synthesis of isochromans and their derivatives (US Patent 5922889A)

Sources

Application Note: Solid-Phase Synthesis Applications of 4-Methoxyphenyl Chloromethyl Sulfide (MPCS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis (SPPS)

Executive Summary

In the landscape of solid-phase synthesis, achieving strict orthogonality between protecting groups and resin linkers is paramount for the successful assembly of complex peptides and small molecules. 4-Methoxyphenyl chloromethyl sulfide (MPCS) has emerged as a highly specialized, bifunctional reagent. It serves primarily as an electrophilic building block for the installation of the 4-methoxyphenylthiomethyl (MPTM) protecting group, and as a foundation for safety-catch thioacetal linkers.

Unlike traditional acetals (e.g., MOM or THP) which rely on harsh acidic cleavage, the MPTM system leverages the unique electronic properties of the para-methoxythioether moiety. This allows for orthogonal deprotection under exceptionally mild, neutral thiophilic conditions, preserving acid-sensitive resin linkages (such as Wang or Rink Amide) and base-sensitive functional groups .

Mechanistic Rationale: The MPTM Advantage

The utility of MPCS is rooted in the precise electronic tuning provided by the para-methoxy group on the phenyl ring. Understanding this causality is critical for optimizing solid-phase workflows:

  • Enhanced Electrophilicity via Halogen Exchange: MPCS is an

    
    -chloro sulfide. While moderately reactive, its electrophilicity is dramatically enhanced in situ via a Finkelstein-type halogen exchange using Tetrabutylammonium Iodide (TBAI). The resulting 
    
    
    
    -iodo sulfide rapidly alkylates sterically hindered resin-bound nucleophiles.
  • Resonance-Stabilized Thiophilic Cleavage: The para-methoxy group exerts a strong

    
     (resonance donating) effect, increasing the electron density on the sulfur atom. This makes the sulfur highly susceptible to coordination by soft Lewis acids (e.g., 
    
    
    
    ,
    
    
    ). Upon coordination, the hemithioacetal is activated for rapid hydrolysis under neutral conditions, a process that is significantly faster and milder than the cleavage of unsubstituted phenylthiomethyl (PTM) groups .
  • Oxidative "Safety-Catch" Activation: The electron-rich sulfide can be selectively oxidized to a sulfoxide or sulfone. This transformation acidifies the adjacent methylene protons, converting a highly stable linker into one that can be cleaved via mild thermal

    
    -elimination or nucleophilic displacement.
    

MPTM_Protection ROH Resin-Bound Alcohol Protected MPTM Ether (Protected) ROH->Protected DIPEA, TBAI MPCS MPCS Reagent MPCS->Protected Ag Ag+ / H2O Activation Protected->Ag Deprotected Free Alcohol (Restored) Ag->Deprotected Mild Hydrolysis

Catalytic cycle of MPTM protection and thiophilic deprotection on a solid support.

Application 1: Orthogonal Protection in SPPS

During the synthesis of heavily modified peptides (e.g., glycopeptides or phosphopeptides), standard protecting groups for Serine, Threonine, or Tyrosine may be prematurely cleaved. The MPTM group installed by MPCS provides a robust alternative that is completely stable to both 20% Piperidine (Fmoc removal) and 95% TFA (Boc removal/resin cleavage).

Protocol 1: On-Resin MPTM Protection of Hydroxyl Groups

This protocol is a self-validating system designed to ensure quantitative conversion on sterically hindered solid supports.

Reagents Required: MPCS (5.0 eq), N,N-Diisopropylethylamine (DIPEA, 10.0 eq), TBAI (0.5 eq), Anhydrous Dichloromethane (DCM).

  • Resin Swelling: Suspend the hydroxyl-functionalized resin in anhydrous DCM for 30 minutes. Causality: DCM maximizes the swelling of polystyrene-based resins, exposing internal reactive sites to the bulky MPCS reagent.

  • Activation: Add DIPEA and TBAI to the resin suspension. Agitate for 5 minutes. Causality: DIPEA acts as a non-nucleophilic base to neutralize HCl generated during the reaction, while TBAI generates the highly reactive

    
    -iodo intermediate.
    
  • Alkylation: Add MPCS dropwise at room temperature. Agitate the suspension gently for 4 hours.

  • Washing: Drain the reactor and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all unreacted electrophiles.

  • Validation Checkpoint: Cleave a 5 mg micro-aliquot of the resin using standard conditions (e.g., 95% TFA/5% water for 1 hour). Analyze the supernatant via LC-MS. The target mass should shift by

    
     Da (addition of the MPTM group). If conversion is <95%, perform a second coupling cycle.
    
Protocol 2: Mild Thiophilic Deprotection of MPTM

Reagents Required: Silver Nitrate (


, 3.0 eq), 2,6-Lutidine (3.0 eq), THF/Water (4:1 v/v), Dithiothreitol (DTT, 0.5 M in DMF).
  • Metal Coordination: Suspend the MPTM-protected resin in the THF/Water mixture. Add

    
     and 2,6-lutidine. Agitate in the dark for 2 hours at room temperature. Causality: 2,6-Lutidine is a sterically hindered proton sponge that neutralizes the nitric acid byproduct of hydrolysis without acting as a competing nucleophile.
    
  • Silver Scavenging (Critical Step): Drain the reaction mixture. The resin will likely appear dark due to trapped silver salts. Wash the resin with 0.5 M DTT in DMF for 30 minutes. Causality: DTT strongly chelates residual

    
     ions, pulling them out of the polymer matrix. Failure to remove silver will poison subsequent catalytic steps or mass spectrometry analysis.
    
  • Final Wash: Wash with DMF (3x) and DCM (3x). The resin is now ready for subsequent on-resin modifications.

Application 2: Solid-Phase Synthesis of -Methylene Carbonyls

MPCS is not only a protecting group reagent but also a potent thiomethylating agent. In SPOS, it is used to trap resin-bound enolates. Subsequent oxidation and elimination yield


-methylene esters or lactones—key structural motifs in many biologically active natural products.

SP_Thiomethylation ResinEster Resin-Bound Ester (R-CH2-CO-O-Resin) Enolate Lithium Enolate Intermediate ResinEster->Enolate LDA, THF, -78°C Alkylated α-MPTM Ester (R-CH(MPTM)-CO-O-Resin) Enolate->Alkylated MPCS Alkylation Oxidation Oxidation (mCPBA, -20°C) Alkylated->Oxidation Product α-Methylene Ester (Released Product) Oxidation->Product Thermal β-Elimination & Resin Cleavage

Workflow for solid-phase synthesis of α-methylene esters utilizing MPCS.

Workflow Summary:
  • Enolization: A resin-bound ester is treated with Lithium Diisopropylamide (LDA) at -78°C in THF to generate the lithium enolate.

  • Thiomethylation: MPCS is added to trap the enolate, forming the

    
    -MPTM substituted ester.
    
  • Oxidative Elimination: Treatment with m-CPBA oxidizes the sulfide to a sulfoxide. Upon warming, the sulfoxide undergoes a spontaneous thermal syn-elimination, releasing 4-methoxybenzenesulfenic acid and yielding the desired

    
    -methylene carbonyl compound .
    

Comparative Data: Protecting Group Orthogonality

To assist in experimental design, the following table summarizes the stability and cleavage conditions of the MPTM group relative to other common solid-phase protecting groups.

Protecting GroupReagent UsedCleavage ConditionStability to 95% TFAStability to 20% Piperidine
MPTM MPCS

/

(Neutral)
Highly Stable Highly Stable
PTMChloromethyl phenyl sulfide

/

(Harsh)
StableStable
MOMMOM-ClStrong Acid (HCl / TFA)CleavedStable
THPDHPMild Acid (AcOH / TFA)CleavedStable
Trityl (Trt)Trt-ClVery Mild Acid (1% TFA)CleavedStable

Table 1: Orthogonality matrix demonstrating the superior stability profile of the MPTM group in standard SPPS environments.

References

  • A Traceless Tether Strategy for Achieving Formal Intermolecular Hexadehydro-Diels–Alder Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Activating Agents and Protecting Groups in Organic Synthesis Source: Chemistry and Chemists URL:[Link]

Advanced Analytical Techniques for Monitoring Reactions with Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Benzene, 1-[(chloromethyl)thio]-4-methoxy- (commonly referred to as 4-methoxy-


-chlorothioanisole or MPTM-Cl) is a highly reactive electrophilic reagent. It is predominantly utilized in organic synthesis for the introduction of the 4-methoxyphenylthiomethyl protecting group onto alcohols, amines, and carboxylic acids, as well as serving as a critical building block in Pummerer-type carbon-carbon bond-forming reactions.

Due to the pronounced ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-heteroatom effect, the carbon-chlorine bond in this compound is highly labile. The adjacent sulfur atom stabilizes the developing positive charge, making MPTM-Cl an exceptionally potent alkylating agent. However, this same electronic property renders it highly susceptible to moisture-driven degradation, requiring rigorous handling and specialized analytical techniques.

The Analytical Challenge: Causality of "False Degradation"

As a Senior Application Scientist, the most common error I observe when monitoring reactions involving ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-chloro sulfides is the reliance on standard off-line chromatography. If an aliquot of an MPTM-Cl reaction is withdrawn and injected directly into a standard Reversed-Phase HPLC (RP-HPLC) system utilizing aqueous mobile phases, the unreacted reagent undergoes rapid hydrolysis.

The Mechanism of Failure: The aqueous environment nucleophilically attacks the


-carbon, displacing the chloride ion to form a highly unstable hemithioacetal (

). This intermediate spontaneously collapses into 4-methoxythiophenol, formaldehyde, and hydrochloric acid. Consequently, the chromatogram reflects these decomposition products rather than the true in-reactor concentration of the starting material.

To establish a self-validating analytical system, researchers must employ Process Analytical Technology (PAT) that measures the reaction in-situ, cross-validated by off-line methods that chemically trap the reactive species prior to analysis[1].

DegradationPathway MPTM Benzene, 1-[(chloromethyl)thio]-4-methoxy- (MPTM-Cl) Alkylation Desired Alkylated Product (Stable) MPTM->Alkylation Nucleophile (Anhydrous) Hydrolysis Hemithioacetal Intermediate [Ar-S-CH2-OH] MPTM->Hydrolysis H2O (Moisture) Degradation 4-Methoxythiophenol + Formaldehyde + HCl Hydrolysis->Degradation Spontaneous Decomposition

Figure 1: Divergent pathways of MPTM-Cl highlighting the moisture-driven degradation cascade.

Self-Validating Analytical Protocols

Protocol A: Real-Time Kinetic Profiling via In-Situ FTIR (ReactIR)

In-situ FTIR spectroscopy utilizes attenuated total reflection (ATR) to track functional group vibrations in real-time, avoiding the destruction of intermediates that occurs during offline sampling[1]. This is the gold standard for tracking MPTM-Cl consumption.

  • System Preparation: Equip the reactor with a DiComp (Diamond) ATR probe[2]. Purge the vessel with high-purity Argon to ensure a rigorously anhydrous environment.

  • Background Collection: Add the anhydrous reaction solvent (e.g., dry Dichloromethane or Tetrahydrofuran) and collect a background spectrum.

  • Reagent Introduction: Introduce MPTM-Cl. Establish the baseline absorbance for the highly deshielded C-Cl stretching vibration (typically 700–740 cm⁻¹) and the C-S-C stretch (600–650 cm⁻¹)[3].

  • Kinetic Tracking: Initiate the reaction. Use the operational software to track the continuous disappearance of the C-Cl band and the emergence of product-specific bands, yielding a continuous kinetic profile without perturbing the reaction equilibrium[2].

Protocol B: Anhydrous Quenching for Off-Line UHPLC-MS

When off-line chromatographic quantitation is mandatory for impurity profiling, the reactive chloromethyl group must be chemically neutralized into a stable adduct before exposure to aqueous mobile phases[4].

  • Quench Solution Preparation: Prepare a volumetric solution of 0.1 M Piperidine in anhydrous Acetonitrile.

  • Sampling: Using a gas-tight syringe, withdraw a precise 10 µL aliquot from the active reaction matrix.

  • Trapping: Immediately inject the aliquot into 990 µL of the piperidine quench solution. Vortex vigorously for 10 seconds. The secondary amine quantitatively displaces the chloride, forming a stable 1-[(piperidin-1-ylmethyl)thio]-4-methoxybenzene adduct.

  • Analysis: Inject the quenched sample into a UHPLC-MS system. The stable adduct will present a distinct [M+H]⁺ peak, allowing for accurate back-calculation of the unreacted MPTM-Cl concentration.

Protocol C: In-Situ Quantitative NMR (qNMR)

To provide absolute structural confirmation of the transient species tracked by ReactIR, in-situ qNMR is employed[3].

  • Sample Preparation: In an argon-filled glovebox, charge an oven-dried NMR tube with the reaction mixture utilizing CDCl₃ or THF-d₈ (pre-dried over 3Å molecular sieves).

  • Internal Standard: Add a known concentration of 1,3,5-Trimethoxybenzene (TMB) as an inert internal standard.

  • Acquisition: Acquire ¹H NMR spectra at predefined intervals.

  • Quantitation: Integrate the characteristic singlet of the -S-CH₂-Cl protons (~4.95 ppm) against the aromatic protons of the TMB standard (~6.1 ppm) to determine absolute molarity[3].

AnalyticalWorkflow cluster_insitu In-Situ PAT (No Sampling) cluster_offline Off-Line Analysis Start Reaction Matrix (Anhydrous) ReactIR ReactIR (FTIR) Continuous Kinetics Start->ReactIR Real-Time Probe NMR In-Situ qNMR Structural Validation Start->NMR Sealed NMR Tube Quench Anhydrous Amine Quench (Piperidine Trap) Start->Quench Aliquot Extraction LCMS UHPLC-MS Analysis (Stable Adduct Quantitation) Quench->LCMS Stable Injection

Figure 2: Integrated analytical workflow combining in-situ PAT with anhydrous off-line quenching.

Quantitative Data & Spectral Assignments

To facilitate rapid data interpretation, the characteristic spectral assignments for MPTM-Cl and a comparison of analytical workflows are summarized below.

Table 1: Characteristic Spectral Assignments for MPTM-Cl

Analytical ModalityTarget Nucleus / BondShift / WavenumberMultiplicity / IntensityDiagnostic Value
¹H NMR (CDCl₃)-S-CH₂-Cl~4.95 ppmSinglet (2H)Direct quantification of intact reagent
¹H NMR (CDCl₃)Ar-OCH₃~3.80 ppmSinglet (3H)Internal reference / Mass balance
¹³C NMR (CDCl₃)-S-CH₂-Cl~50.2 ppmSingletStructural validation of

-carbon
FTIR (ReactIR)C-Cl stretch700 - 740 cm⁻¹Strong, sharpReal-time kinetic tracking of consumption
FTIR (ReactIR)C-O-C (Methoxy)~1250 cm⁻¹StrongReaction matrix stability indicator

Table 2: Comparison of Analytical Workflows for


-Chloro Sulfides 
MethodologyEnvironmentData FrequencyArtifact RiskPrimary Utility
In-Situ FTIR AnhydrousContinuous (Seconds)NoneReaction kinetics, mechanism elucidation
In-Situ qNMR AnhydrousDiscrete (Minutes)NoneAbsolute structural assignment, quantitation
Standard LC-MS AqueousDiscrete (Hours)High (Hydrolysis)Not recommended without quenching
Quench LC-MS Anhydrous trapDiscrete (Hours)LowHigh-sensitivity impurity profiling

References

  • SIELC Technologies. "Chloromethyl phenyl sulphide - SIELC Technologies." Available at:[Link][4]

  • National Center for Biotechnology Information (PubChem). "Chloromethyl phenyl sulphide | C7H7ClS | CID 81623." Available at:[Link][3]

  • R Discovery. "Benzyl Chloromethyl Sulfide." Available at:[Link][5]

  • Taawon. "Mettler Toledo ReactIR In Situ Reaction Analysis." Available at:[Link][2]

  • Mettler Toledo. "ReactIR In-situ FTIR Spectrometers." Available at:[Link][1]

Sources

Large-Scale Synthesis of Thioethers Using 4-Methoxyphenyl Chloromethyl Sulfide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thioether Synthesis

The thioether linkage (C-S-C) is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its presence is critical in a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Consequently, the development of robust, scalable, and efficient methods for the construction of thioether bonds is of paramount importance to the chemical and pharmaceutical industries.[1][3] Among the various synthetic strategies, the use of α-chloro sulfides, such as 4-methoxyphenyl chloromethyl sulfide, offers a reliable and versatile approach for the synthesis of a wide range of thioethers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of thioethers utilizing this key reagent, with a focus on mechanistic understanding, practical protocols, and safety considerations.

Mechanism and Rationale: Understanding the Reaction

The synthesis of thioethers using 4-methoxyphenyl chloromethyl sulfide proceeds primarily through a nucleophilic substitution reaction, specifically an SN2 mechanism.[4][5] In this process, a nucleophilic sulfur species, typically a thiolate anion, attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride leaving group.

The choice of 4-methoxyphenyl chloromethyl sulfide as the electrophile is deliberate and offers several advantages:

  • Reactivity: The presence of the electron-donating methoxy group on the phenyl ring can subtly influence the reactivity of the chloromethyl group.

  • Stability: The reagent is generally stable under typical storage conditions, though it is sensitive to moisture.[6]

  • Versatility: It can be employed to introduce the 4-methoxyphenylthiomethyl group, a motif that can be useful in its own right or as a protecting group that can be cleaved under specific conditions.

The overall transformation can be depicted as follows:

The generation of the thiolate anion is a critical preceding step. This is typically achieved by deprotonating the corresponding thiol with a suitable base.[4][5] The choice of base is crucial and depends on the pKa of the thiol and the overall reaction conditions. Common bases include sodium hydroxide, sodium hydride, and cesium carbonate.[4][5][7]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of a thioether using 4-methoxyphenyl chloromethyl sulfide.

Thioether_Synthesis Thiol Thiol (Ar-SH) Thiolate Thiolate (Ar-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate Thioether Thioether Product Thiolate->Thioether SN2 Attack Reagent 4-Methoxyphenyl chloromethyl sulfide Reagent->Thioether Byproduct Chloride Ion (Cl⁻) Safety_Protocol Start Handling 4-Methoxyphenyl chloromethyl sulfide PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->PPE Ventilation Work in a Well-Ventilated Fume Hood Start->Ventilation Handling Avoid Contact with Skin and Eyes Start->Handling Waste Proper Waste Disposal Start->Waste

Sources

Troubleshooting & Optimization

optimizing reaction conditions for "Benzene, 1-[(chloromethyl)thio]-4-methoxy-"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support and Troubleshooting Center for Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS: 63550-99-2)[1][2]. Widely known as chloromethyl 4-methoxyphenyl sulfide, this highly reactive alpha-chloro sulfide is a premier reagent for introducing the 4-methoxyphenylthiomethyl (MPTM) protecting group[3]. It also serves as a critical electrophilic building block in the synthesis of complex pharmaceuticals, including PET radiotracers and sPLA2 inhibitors[4][5].

Because of its dual nature—acting as both a potent alkylating agent and a moisture-sensitive electrophile—researchers frequently encounter issues with reagent degradation, byproduct formation, and low coupling yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Section 1: Synthesis & Isolation Troubleshooting

Q: My synthesis of the reagent using HCl gas and paraformaldehyde yields a mixture heavily contaminated with bis(4-methoxyphenylthio)methane. How can I prevent this? A: The formation of this dithioacetal byproduct is a classic symptom of chloride deficiency or water accumulation[6]. The reaction proceeds via a highly reactive thionium ion intermediate. If the concentration of Cl⁻ is insufficient, unreacted 4-methoxythiophenol will act as a nucleophile and attack the thionium ion instead. Furthermore, the water generated from the breakdown of paraformaldehyde can drive the equilibrium backward. Solution: Substitute HCl gas with Trimethylsilyl chloride (TMSCl). TMSCl acts as both a potent, anhydrous chloride source and an in-situ water scavenger (forming inert hexamethyldisiloxane), ensuring a unidirectional reaction with >95% conversion[3][7].

Q: Can I purify the synthesized reagent using standard silica gel flash chromatography? A: No. Alpha-chloro sulfides are highly sensitive to the acidic silanol groups present on silica gel. Attempting column chromatography will result in rapid hydrolysis back to the hemithioacetal, followed by polymerization or reversion to the starting thiol. The reagent must be purified via short-path vacuum distillation.

Quantitative Data: Synthesis Optimization
Reagent SystemTypical YieldByproduct ProfileScalabilityCausality / Mechanistic Notes
Paraformaldehyde + HCl (g) 70–80%Dithioacetal, DisulfideModerateHCl gas is difficult to quantify; water byproduct causes hydrolysis and side reactions.
Paraformaldehyde + TMSCl 85–95% Trace High TMSCl scavenges water and provides an anhydrous Cl⁻ source, driving the reaction forward.
Paraformaldehyde + SOCl₂ 60–70%Chlorinated aromaticsLowOverly harsh conditions; SOCl₂ can inadvertently chlorinate the electron-rich 4-methoxy ring.
Protocol 1: Anhydrous Synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy-

This protocol utilizes a self-validating anhydrous environment to prevent dithioacetal formation.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 4-methoxythiophenol (1.0 equiv) and paraformaldehyde (1.2 equiv). Suspend the mixture in anhydrous dichloromethane (DCM, 0.5 M).

  • Thermal Control: Cool the suspension to 0°C using an ice-water bath to control the initial exothermic reaction.

  • Activation: Add Trimethylsilyl chloride (TMSCl, 2.0 equiv) dropwise over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours. The suspension will gradually clear as the paraformaldehyde is consumed, validating the forward progress of the reaction.

  • Validation: Monitor via GC-MS. Do not use TLC on silica to prevent on-column degradation. Look for the disappearance of the thiol peak.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and the hexamethyldisiloxane byproduct.

  • Purification: Purify via short-path vacuum distillation to yield the pure product as a colorless to pale yellow oil. Store at -20°C under Argon.

SynthesisWorkflow Start 4-Methoxythiophenol + Paraformaldehyde Acid Add TMSCl (Anhydrous, Ar atm) Start->Acid Temp Stir at 0°C -> RT (1-3 hours) Acid->Temp Exothermic Monitor Monitor via GC-MS (Check for Dithioacetal) Temp->Monitor Monitor->Temp Incomplete Workup Concentrate in vacuo (Avoid Silica Gel) Monitor->Workup >95% Conversion End Pure Benzene, 1-[(chloromethyl)thio]-4-methoxy- Workup->End

Workflow for the anhydrous synthesis and purification of the chloromethyl sulfide reagent.

Section 2: Application (Alkylation & Protection) FAQs

Q: I am trying to protect a secondary alcohol, but my yields are under 30%. What is going wrong? A: The MPTM-Cl reagent is a relatively soft electrophile. While primary alcohols can sometimes be alkylated using mild bases, secondary and tertiary alcohols suffer from steric hindrance and require irreversible deprotonation to drive the SN2 displacement[5]. Solution: Switch to a stronger base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF) to generate the highly nucleophilic alkoxide prior to reagent addition[8].

Q: My alkylation reaction turns dark yellow/brown, and I detect bis(4-methoxyphenyl) disulfide in the mass spec. Why? A: The electron-rich 4-methoxythiophenol moiety is highly susceptible to oxidation. If your solvent is not properly degassed, trace oxygen will oxidize any hydrolyzed reagent into the disulfide[6]. Always sparge your solvents with Argon and maintain strict Schlenk line techniques.

Quantitative Data: Base Selection for MPTM Protection
Substrate TypePreferred BaseSolventTempCausality
Primary Alcohols DIPEA or Et₃NCH₂Cl₂0°C to RTMild bases are sufficient for unhindered alcohols; minimizes reagent degradation.
Sec/Tert Alcohols NaHTHF / DMF0°C to 50°CStrong base required to overcome steric hindrance; irreversible deprotonation drives SN2.
Amines / Indoles K₂CO₃ or KHMDSMeCN / THFRTPrevents over-alkylation; KHMDS is ideal for selective N-alkylation of indoles.
Protocol 2: MPTM Ether Formation (Alcohol Protection)

This protocol uses irreversible deprotonation to guarantee high-yielding SN2 displacement.

  • Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Validation: Stir for 30 minutes at 0°C. Self-Validation: The cessation of hydrogen gas (H₂) bubbling confirms complete alkoxide formation.

  • Alkylation: Add Benzene, 1-[(chloromethyl)thio]-4-methoxy- (1.1 equiv) dropwise via syringe.

  • Propagation: Warm the reaction to room temperature and stir for 2–4 hours.

  • Quench & Workup: Cool back to 0°C and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify the robust MPTM-ether via standard silica gel flash chromatography.

AlkylationPathway ROH Substrate (R-OH) + Base (NaH) Alkoxide Alkoxide Ion (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Transition SN2 Transition State (Displacement of Cl⁻) Alkoxide->Transition Reagent Ar-S-CH2-Cl (Electrophile) Reagent->Transition Product MPTM-Protected Ether (R-O-CH2-S-Ar) Transition->Product -NaCl

Mechanistic pathway for the SN2 alkylation of alcohols using the MPTM-Cl reagent.

Section 3: Deprotection Strategies

Q: The MPTM group is completely unreactive to my standard acidic deprotection conditions (TFA/DCM). How do I remove it? A: The MPTM group is specifically designed to withstand basic, nucleophilic, and mildly acidic conditions—making it vastly superior to standard MOM or BOM ethers in complex multi-step syntheses[3]. To cleave it, you must specifically target the sulfur atom or the electron-rich aromatic ring. Solution: Utilize thiophilic Lewis acids (e.g., AgNO₃ or HgCl₂ in aqueous acetonitrile) to coordinate the sulfur, which facilitates rapid hydrolysis. Alternatively, oxidative cleavage using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) rapidly oxidizes the 4-methoxy ring, releasing the free alcohol without affecting acid-sensitive functional groups elsewhere on your molecule.

References

  • Journal of Nuclear Medicine. "Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein". snmjournals.org. URL: [Link]

  • ResearchGate. "Catalytic Enantioselective Synthesis of A-86929, a Dopamine D1 Agonist". researchgate.net. URL:[Link]

  • European Patent Office. "Substituted tricyclics useful in sPLA2 induced diseases - Patent 0950661". epo.org. URL: [Link]

  • Chemistry and Chemists. "Activating Agents and Protecting Groups". chemistry-chemists.com. URL: [Link]

Sources

Technical Support Center: Purification of Products from Reactions with 4-Methoxyphenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers and drug development professionals face when working with 4-methoxyphenyl chloromethyl sulfide (also known as p-anisyl chloromethyl sulfide).

This reagent is a highly versatile electrophile used to introduce the 4-methoxyphenylthiomethyl protecting group, synthesize arylthiocarbenes for cyclopropanation, and serve as a linchpin in Pummerer-type couplings. However, the intrinsic reactivity of its


-chloro sulfide moiety makes the purification of its downstream products a frequent bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity isolations.

Part 1: Mechanistic Grounding & Causality

Before troubleshooting, it is critical to understand the causality of degradation and byproduct formation. The C–Cl bond in 4-methoxyphenyl chloromethyl sulfide is highly activated. The adjacent sulfur atom donates its lone pair to stabilize the incipient positive charge, forming a highly reactive sulfenium ion intermediate.

Because of this activation:

  • Moisture Sensitivity: Trace water rapidly hydrolyzes the reagent to a hemithioacetal, which subsequently collapses into 4-methoxythiophenol and formaldehyde.

  • Dimerization: The liberated 4-methoxythiophenol can react with unreacted reagent to form bis(4-methoxyphenylthio)methane , a highly lipophilic dithioacetal impurity.

  • Acid Lability: Target products (e.g., protected alcohols) retain the thioacetal-like C–S–C linkage, making them highly susceptible to cleavage on acidic stationary phases like standard silica gel .

Part 2: Troubleshooting FAQs

Q1: My target product co-elutes with 4-methoxythiophenol and unreacted reagent during silica gel chromatography. How can I resolve this?

The Causality: 4-Methoxythiophenol and the chloromethyl sulfide are highly lipophilic. They lack strong hydrogen-bond donors/acceptors, causing them to smear across the same


 range as your protected product on normal-phase silica.
The Solution:  Implement a chemoselective basic wash. Because 4-methoxythiophenol has a relatively low pKa (~6.5-7.0) compared to aliphatic alcohols, it can be easily deprotonated by 1M NaOH or strong 

solutions[1]. If unreacted sulfide remains, a mild oxidative quench (using dilute

) converts the sulfides to highly polar sulfoxides, dropping their

to ~0.0, allowing your product to elute cleanly.
Q2: I am losing my product (a p-methoxyphenylthiomethyl ether) on the silica gel column. The yield is terrible, and I see baseline degradation on my TLC.

The Causality: Your product is undergoing acid-catalyzed hydrolysis on the column. Standard silica gel is slightly acidic (pH ~4.5–5.5). The acidic silanol groups protonate the heteroatom of your product, triggering the expulsion of the leaving group and forming a stabilized sulfenium ion, which then reacts with ambient moisture. The Solution: Buffer your stationary phase. Pre-treat your silica gel by slurrying it in the eluent containing 1–2% triethylamine (TEA). This neutralizes the acidic silanol sites. Ensure your eluent also contains 0.1% TEA throughout the run.

Q3: I am trying to isolate an aryl cyclopropyl sulfone synthesized via the arylthiocarbene route, but I keep getting a complex mixture.

The Causality: The generation of cyclopropanes via 4-methoxyphenyl chloromethyl sulfide requires strict temperature control. As demonstrated by [2], generating the arylthiocarbene intermediate using strong bases is highly sensitive; excess reagent leads to polymerization. Furthermore, the pure reagent has a high boiling point (175–176 °C at 20 mmHg)[3], making thermal separation of unreacted starting material from fragile adducts risky. The Solution: Avoid distillation. Purify the intermediate cis-1-(arylthio)-2-phenylcyclopropane rapidly using deactivated basic alumina, then proceed immediately to the oxidation step (using 30%


 in acetic acid) to form the stable, easily crystallizable cyclopropyl sulfone[2].

Part 3: Quantitative Data Summary

Impurity / ComponentStructural CharacteristicTypical TLC Behavior (Hex/EtOAc 9:1)Recommended Removal Strategy
4-Methoxyphenyl chloromethyl sulfide Reactive

-chloro sulfide

~ 0.7 - 0.8 (UV active)
Mild hydrolysis followed by basic aqueous extraction.
4-Methoxythiophenol Aryl thiol (strong stench)

~ 0.6 - 0.7 (Smears)
Deprotonation with 1M NaOH; extract into aqueous phase[1].
Bis(4-methoxyphenylthio)methane Lipophilic dithioacetal

~ 0.8 - 0.9
High-vacuum sublimation or selective crystallization.
Target Product (Thioacetal) Acid-sensitive ether/amine

~ 0.3 - 0.6
TEA-buffered silica gel chromatography.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Basic Workup for Thiol Removal

Use this protocol to remove 4-methoxythiophenol without degrading your acid-sensitive target product.

  • Dilution: Dilute the crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL per gram of crude.

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of cold 1M NaOH (aq). Vigorously shake and vent. The base deprotonates the thiol, driving it into the aqueous layer[1].

  • Separation: Allow the layers to separate. Drain the aqueous layer. Repeat the NaOH wash two more times.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Step: Take a drop of the combined aqueous layers and test with Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of yellow color confirms the complete extraction of the thiol species.

Protocol 2: TEA-Buffered Silica Gel Chromatography

Use this protocol to purify acid-labile p-methoxyphenylthiomethyl protected products.

  • Slurry Preparation: In a beaker, mix standard flash silica gel with your starting eluent (e.g., 100% Hexanes). Add 2% v/v Triethylamine (TEA) and stir well for 10 minutes to neutralize all silanol groups.

  • Column Packing: Pour the slurry into the column and pack it under positive pressure. Flush with 2 column volumes of the TEA-treated eluent.

  • Loading: Dissolve your crude product in a minimum amount of eluent (containing 0.1% TEA) and load it onto the column.

  • Elution: Run the column using your standard gradient, ensuring 0.1% TEA is present in all solvent mixtures.

  • Self-Validation Step (2D TLC): Spot your purified fractions in the corner of a TLC plate. Run the plate in one direction, let it dry, rotate 90 degrees, and run it again. If the spot remains a single dot on the diagonal, your product is stable. If spots appear off the diagonal, degradation is still occurring.

Part 5: Visualizations

DegradationPathway Reagent 4-Methoxyphenyl Chloromethyl Sulfide Sulfenium Sulfenium Ion Intermediate Reagent->Sulfenium -Cl⁻ (Acid/Heat) Hemithioacetal Hemithioacetal (Unstable) Sulfenium->Hemithioacetal +H₂O Thiol 4-Methoxythiophenol (Stench/Impurity) Hemithioacetal->Thiol Decomposition Formaldehyde Formaldehyde Hemithioacetal->Formaldehyde Decomposition Dithioacetal Bis(4-methoxyphenylthio)methane (Lipophilic Impurity) Thiol->Dithioacetal +Reagent

Fig 1: Mechanistic degradation pathway of 4-methoxyphenyl chloromethyl sulfide.

PurificationWorkflow Crude Crude Reaction Mixture Check Does target contain oxidizable sulfides? Crude->Check Oxidation Mild Oxidative Quench (NaIO₄) Check->Oxidation No (Target is stable) BasicWash Basic Aqueous Wash (1M NaOH) Check->BasicWash Yes (Target is sensitive) Extract Organic Extraction (EtOAc or DCM) Oxidation->Extract BasicWash->Extract Chromatography TEA-Buffered Silica Chromatography Extract->Chromatography Pure Pure Target Product Chromatography->Pure

Fig 2: Decision-tree workflow for the purification of reaction mixtures.

References

  • Title: Synthesis of cis-Aryl Cyclopropyl Sulfones Source: Bulletin of the Chemical Society of Japan, 1979, 52(11), 3434-3437. (Balaji, T.; Reddy, D. B.) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons, 2014. (Wuts, P. G. M.) URL: [Link]

  • Title: Controlled drug release from dendrimers (US Patent 8703907B2)

Sources

Technical Support Center: Troubleshooting Reactions with 1-[(Chloromethyl)thio]-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS: 63550-21-0), commonly known as


-methoxyphenyl chloromethyl sulfide (MPTM-Cl) .

This guide is designed for researchers and drug development professionals utilizing MPTM-Cl as an alkylating agent to install the


-methoxyphenylthiomethyl (MPTM) protecting group on alcohols and phenols, or as a carbene precursor. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My protection reaction with MPTM-Cl is stalling at low conversion. How can I drive it to completion?

Causality: Aryl chloromethyl sulfides undergo nucleophilic substitution significantly slower than their alkyl counterparts (e.g., MOM-Cl or MTM-Cl). Kinetic studies show that replacing an alkyl group on the sulfur with an aryl group leads to an appreciable reduction in the solvolysis and reaction rate[1]. The aromatic ring delocalizes the sulfur's lone pair, reducing its ability to stabilize the adjacent carbocation in the transition state[1]. While the


-methoxy group slightly increases reactivity compared to an unsubstituted phenyl ring, steric hindrance and lower electrophilicity remain limiting factors.
Solution: 
  • In-Situ Activation: Add 1.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture. This triggers a Finkelstein reaction, converting MPTM-Cl into the highly reactive MPTM-I intermediate in situ.

  • Base Selection: If protecting a sterically hindered tertiary alcohol, switch from a weak amine base (like DIPEA) to a strong, non-nucleophilic base like Sodium Hydride (NaH) to pre-form the alkoxide.

Q2: I observe a foul-smelling yellow precipitate in my MPTM-Cl reagent bottle, and my reactions are failing. What happened?

Causality: MPTM-Cl is highly moisture-sensitive and requires strict anhydrous storage[2]. Exposure to atmospheric water causes rapid solvolysis, releasing HCl, formaldehyde, and


-methoxythiophenol. In the presence of ambient oxygen, the resulting thiol spontaneously oxidizes to form bis(4-methoxyphenyl) disulfide, an inactive and highly stable byproduct.
Solution:  Always handle MPTM-Cl under an inert atmosphere (Argon/Nitrogen) and store it at -20 °C[2]. If the reagent has degraded into a disulfide, it cannot be easily rescued via distillation due to the high boiling point and thermal instability of the mixture; fresh reagent must be procured.
Q3: How do I selectively deprotect the MPTM group without cleaving my acid-labile acetals or silyl ethers?

Causality: Unlike standard acetals (e.g., MOM, THP) that require Brønsted acids for cleavage, the MPTM group relies on the unique thiophilicity of heavy metals or the selective oxidation of the sulfur atom[3]. The electron-rich


-methoxyaryl group makes the sulfur highly susceptible to coordination, allowing for orthogonal deprotection strategies that leave standard acid-labile groups untouched[4].
Solution:  Utilize Silver(I) Nitrate (

) or Mercuric Chloride (

) in aqueous acetonitrile. The metal selectively coordinates to the sulfur, forming a sulfonium complex that rapidly hydrolyzes at neutral pH to release the free alcohol.

Part 2: Mechanistic Visualizations

MPTM_Degradation A MPTM-Cl Reagent B H2O (Moisture) A->B Improper Storage G Alcohol + Base A->G Anhydrous C Hemithioacetal B->C D p-Methoxythiophenol C->D Spontaneous E O2 (Air Oxidation) D->E F Disulfide (Inactive) E->F Degradation H MPTM Ether G->H Success

Degradation pathway of MPTM-Cl via moisture exposure vs. successful anhydrous protection.

MPTM_Cleavage A MPTM Ether B AgNO3 (Lewis Acid) A->B C Sulfonium Complex B->C Coordination D H2O Attack C->D E Hemiacetal D->E Nucleophilic F Ag-Thiolate Precipitate D->F Leaving Group G Free Alcohol E->G Collapse

Mechanism of thiophilic metal-mediated cleavage of MPTM ethers to release the free alcohol.

Part 3: Quantitative Data Comparison

To aid in synthetic planning, the following table summarizes the reactivity and cleavage profiles of common thiomethyl protecting groups relative to MPTM[3].

Protecting GroupReagentRelative ElectrophilicityCleavage ReagentsCleavage Byproducts
MOM (Methoxymethyl)MOM-ClVery HighStrong Acids (HCl, TFA)Methanol, Formaldehyde
MTM (Methylthiomethyl)MTM-ClHighAg(I), Hg(II), or OxidationMethanethiol (Toxic gas)
PTM (Phenylthiomethyl)PTM-ClLowAg(I), Hg(II), or OxidationThiophenol (Foul odor)
MPTM (

-Methoxyphenylthiomethyl)
MPTM-ClModerateMild Ag(I), Oxidation

-Methoxythiophenol

Part 4: Self-Validating Experimental Protocols

Protocol A: In-Situ Iodide-Catalyzed MPTM Protection of Alcohols

This protocol utilizes the Finkelstein reaction to overcome the inherent low reactivity of aryl chloromethyl sulfides[1].

Materials: Alcohol substrate (1.0 eq), MPTM-Cl (1.5 eq), NaH (60% dispersion, 1.5 eq), NaI (0.2 eq), Anhydrous THF. Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the alcohol (1.0 mmol) and anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (1.5 mmol). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Activation: Add NaI (0.2 mmol) directly to the flask.

  • Alkylation: Dropwise, add MPTM-Cl (1.5 mmol). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Checkpoint (Self-Validation): Quench a 10 µL aliquot in water/EtOAc. TLC analysis (Hexanes/EtOAc) should reveal a new, less polar spot that is strongly UV-active (due to the

    
    -methoxyphenyl ring), confirming ether formation.
    
  • Workup: Quench the bulk reaction with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Heavy-Metal Mediated Cleavage of MPTM Ethers

This protocol selectively removes the MPTM group without acidic hydrolysis[3].

Materials: MPTM-protected substrate (1.0 eq),


 (3.0 eq), 2,6-Lutidine (3.0 eq), Acetonitrile/Water (4:1 v/v).
Step-by-Step Methodology: 
  • Dissolution: Dissolve the MPTM ether (1.0 mmol) in the

    
     mixture (10 mL) at room temperature.
    
  • Buffering: Add 2,6-Lutidine (3.0 mmol) to buffer the nitric acid generated during the reaction, protecting other acid-labile groups.

  • Cleavage: Add

    
     (3.0 mmol) in one portion.
    
  • Validation Checkpoint (Self-Validation): The immediate formation of a white/yellowish precipitate (silver

    
    -methoxythiolate) upon addition of 
    
    
    
    visually validates that C-S bond cleavage is actively occurring.
  • Workup: Stir for 2 hours. Filter the suspension through a pad of Celite to remove the silver thiolate salts. Wash the pad with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate to yield the free alcohol.

References

  • Title: Nucleophilic Participation in the Solvolyses of (Arylthio)
  • Source: e-bookshelf.
  • Source: acs.
  • Source: fishersci.

Sources

Technical Support Center: Reactivity & Troubleshooting for 4-Methoxyphenyl Chloromethyl Sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Support Desk. Benzene, 1-[(chloromethyl)thio]-4-methoxy- (commonly known as 4-methoxyphenyl chloromethyl sulfide) is a highly potent


-chloro sulfide. It is used extensively for the introduction of the p-methoxybenzylthiomethyl (PMBTM) protecting group and as a versatile acyl carbanion equivalent[1].

Due to its extreme electrophilicity, researchers frequently encounter issues related to premature degradation, unwanted side reactions, and base-incompatibility. This guide synthesizes mechanistic causality with practical troubleshooting to ensure your synthetic workflows are robust and reproducible.

Diagnostic Data: Substituent Effects on Reactivity

To understand why this specific derivative is so sensitive to bases and nucleophiles, we must look at the kinetics of its ionization. The rate-determining step in its reactions is typically the formation of a thionium ion (


 pathway)[2]. The p-methoxy group provides massive resonance stabilization to this intermediate, fundamentally altering its reactivity profile compared to standard analogs.

Table 1: Relative Solvolysis Rates & Mechanistic Shifts in Aryl Chloromethyl Sulfides

Substituent on Phenyl Ring Relative Solvolysis Rate Mechanistic Implication

|


-NO₂  (Strongly Withdrawing) | Lowest | Destabilizes thionium ion; forces an 

pathway. | |

-Cl
(Weakly Withdrawing) | Moderate | Slight deceleration of ionization compared to baseline[2]. | | H (Unsubstituted) | Baseline (1x) | Standard

/

mixed pathway[2]. | |

-OCH₃
(Strongly Donating) | Highest (>1000x) | Hyper-stabilized thionium ion; exclusively rapid

[2]. |
Mechanistic Flow: The Role of Base

BaseReactivity Substrate 4-Methoxyphenyl Chloromethyl Sulfide Thionium Thionium Ion Intermediate (Resonance Stabilized) Substrate->Thionium Ionization (-Cl⁻) Carbanion α-Chloro Carbanion (Low Temp) Substrate->Carbanion α-Deprotonation (Strong Base) SubstProduct Substitution Products (Hemithioacetals, Ethers) Thionium->SubstProduct + Nucleophile NucBase Nucleophilic Bases (OH⁻, Alkoxides, 1°/2° Amines) NucBase->SubstProduct NonNucBase Sterically Hindered / Strong Bases (DIPEA, LDA, t-BuOK) NonNucBase->Thionium Acts only as Acid Scavenger NonNucBase->Carbanion Carbene Phenylthiocarbene (α-Elimination) Carbanion->Carbene -Cl⁻

Mechanistic divergence of 4-methoxyphenyl chloromethyl sulfide with varying bases.

Troubleshooting FAQs

Q1: My reagent seems to degrade into a foul-smelling mixture before it even reacts with my substrate. What is happening? A: The foul odor is p-methoxythiophenol, a degradation byproduct. Because the p-methoxy group hyper-stabilizes the thionium ion, the C-Cl bond is exceptionally labile[2]. Even trace ambient moisture acts as a nucleophile, attacking the thionium ion to form a hemithioacetal (


). This intermediate is highly unstable and spontaneously collapses into formaldehyde and p-methoxythiophenol.
  • Causality: The electron-donating nature of the methoxy group lowers the activation energy for ionization, making the reagent exponentially more hygroscopic than unsubstituted chloromethyl phenyl sulfide[2].

  • Fix: Store the reagent at -20 °C under argon, and ensure all solvents are rigorously dried (Karl Fischer < 50 ppm).

Q2: I need to neutralize the HCl generated during my protection step. Why did my reaction fail when I used NaOH or Triethylamine (TEA)? A: You are experiencing competing nucleophilic attack. While bases are required to act as acid scavengers to drive the substitution forward, nucleophilic bases (like


 or unhindered amines like TEA) will outcompete your target alcohol for the thionium ion. TEA can form a stable quaternary ammonium salt (

), sequestering your reagent.
  • Causality: The thionium ion is a hard, highly exposed electrophile.

  • Fix: You must use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. Their bulky groups physically prevent them from attacking the carbon center, restricting their role strictly to proton abstraction.

Q3: Can I use strong bases like LDA to deprotonate the


-carbon for an alkylation reaction? 
A:  Yes, but it requires extreme precision. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) will deprotonate the 

-carbon to form an

-chloro carbanion. However, because chloride is an excellent leaving group, this carbanion is highly prone to

-elimination, generating a transient phenylthiocarbene[1].
  • Causality: The kinetic barrier for

    
    -elimination is exceptionally low once the carbanion is formed.
    
  • Fix: To trap the carbanion for nucleophilic attack (e.g., as an acyl carbanion equivalent), the deprotonation must be performed at strictly -78 °C or lower, and the electrophile must be added immediately[1].

Actionable Protocols: Self-Validating Protection Workflow

Protocol: Base-Mediated Protection of a Sensitive Alcohol This protocol utilizes 4-methoxyphenyl chloromethyl sulfide to install a PMBTM protecting group, utilizing a self-validating system to ensure reagent integrity.

Step 1: System Preparation & Validation

  • Action: Flame-dry a Schlenk flask and dissolve the target alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Causality: DCM is a non-coordinating solvent that supports the transient thionium ion without participating in the reaction.

  • Validation Check: Perform a Karl Fischer titration on the DCM; water content must be < 50 ppm. If higher, abort and re-dry, as water will irreversibly hydrolyze the reagent.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 eq) to the solution and cool to 0 °C.

  • Causality: DIPEA acts as a pure Brønsted base to neutralize the HCl byproduct without acting as a nucleophile. Cooling to 0 °C suppresses the thermal kinetic energy that could lead to unwanted side reactions.

Step 3: Reagent Introduction

  • Action: Add 4-methoxyphenyl chloromethyl sulfide (1.2 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive thionium ion, minimizing dimerization or polymerization pathways.

  • Validation Check: The solution should remain relatively clear. If a dense white precipitate forms immediately during the addition (before the reaction has progressed), it indicates the formation of amine hydrochloride salts from the reagent reacting with residual water.

Step 4: Reaction Monitoring & Quench

  • Action: Stir for 1-2 hours at 0 °C to room temperature. Quench with saturated aqueous

    
    .
    
  • Causality: The mild basic quench neutralizes any remaining electrophilic species and partitions the organic products from the aqueous amine salts.

  • Validation Check: TLC (Hexanes/EtOAc) should show the disappearance of the alcohol and the appearance of a less polar, UV-active spot (the PMBTM ether).

References
  • [3] Title: CHLOROMETHYL PHENYL SULFIDE | 7205-91-6. Source: ChemicalBook. URL:

  • [1] Title: Chloromethyl Phenyl Sulfide. Source: Semantic Scholar. URL:

  • [2] Title: Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. Source: PMC - NIH. URL:

Sources

Technical Support Center: Temperature Control in 4-Methoxyphenyl Chloromethyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues when working with 4-methoxyphenyl chloromethyl sulfide (also known as chloromethyl p-methoxyphenyl sulfide).

Because this reagent is an exceptionally potent electrophile, mastering its thermodynamics is non-negotiable. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind our protocols, ensuring your workflows become self-validating and robust.

The Mechanistic Imperative: Why Temperature Dictates Success

To understand why 4-methoxyphenyl chloromethyl sulfide requires stricter thermal management than its unsubstituted counterpart (chloromethyl phenyl sulfide), we must look at its electronic structure.

The p-methoxy group is strongly electron-donating via resonance. When the carbon-chlorine (C-Cl) bond begins to cleave, the adjacent sulfur atom stabilizes the developing positive charge on the alpha-carbon, forming a transient episulfonium or carbocation intermediate. The p-methoxy group supercharges this stabilization .

While this makes the reagent incredibly efficient for alkylation, it also makes the C-Cl bond highly labile. If the thermal energy in the system exceeds the activation barrier for side reactions, the intermediate will rapidly undergo hydrolysis (if moisture is present) or exothermic self-condensation/polymerization.

MechanisticPathway Start 4-Methoxyphenyl Chloromethyl Sulfide Intermediate Stabilized Sulfonium Carbocation Intermediate Start->Intermediate C-Cl Cleavage Desired Desired Alkylation (Cryogenic, -78°C) Intermediate->Desired Nucleophile Undesired1 Hydrolysis to Thioacetals (Moisture > 0°C) Intermediate->Undesired1 H2O Undesired2 Polymerization / HCl Release (Thermal > 45°C) Intermediate->Undesired2 Heat

Mechanistic pathway showing temperature-dependent divergence of the sulfonium intermediate.

Troubleshooting & FAQs

Q: My synthesis of 4-methoxyphenyl chloromethyl sulfide from 4-methoxythiophenol and paraformaldehyde resulted in a black, viscous tar. What happened? A: You experienced an exothermic runaway. The standard Organic Syntheses procedure for the unsubstituted phenyl analog permits heating to 50 °C . However, due to the electron-donating p-methoxy group, your reagent is far more reactive. If the internal temperature exceeds 45 °C during the thiophenol addition, the product rapidly polymerizes, releasing HCl gas. You must strictly cap the internal temperature at 40 °C.

Q: I am using this reagent to alkylate a lithium enolate, but I am recovering degraded starting material and bis-sulfides. How do I fix this? A: The alkylation is highly exothermic. Adding the chloromethyl sulfide at 0 °C or room temperature creates localized thermal hotspots in the flask, causing the reagent to decompose faster than it can react with the enolate. The addition must be performed cryogenically at -78 °C, followed by a highly controlled, slow warming process.

Q: How should I store the purified reagent to maintain its integrity? A: It must be stored strictly between 2 °C and 8 °C (refrigerated) under an inert argon atmosphere. At room temperature (20–25 °C), the compound is metastable and will slowly degrade over weeks, turning yellow and releasing HCl.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checkpoints. If a validation check fails, halt the experiment to prevent downstream material loss.

Protocol A: Temperature-Controlled Synthesis of the Reagent

Adapted from standard chloromethylation protocols, optimized for p-methoxy sensitivity .

  • Preparation: In a 3-neck flask equipped with an internal thermometer and mechanical stirrer, suspend paraformaldehyde (1.3 equiv) in anhydrous toluene.

  • Acidification: Rapidly add concentrated HCl (excess) while stirring vigorously.

  • Thermal Equilibration: Heat the biphasic mixture to exactly 40 °C.

    • Validation Check: The opaque suspension will clarify into a biphasic liquid as the paraformaldehyde depolymerizes and dissolves. Do not proceed until clarification is observed.

  • Reagent Addition: Dissolve 4-methoxythiophenol (1.0 equiv) in toluene. Add this solution dropwise over 1 hour.

    • Validation Check (Critical): Monitor the internal thermometer constantly. The temperature must remain between 40–42 °C. If the solution begins to darken from pale yellow to deep orange/brown, the temperature is too high. Pause the addition and apply an external ice bath until the temperature drops to 38 °C.

  • Incubation & Workup: Stir for 2 hours at 40 °C. Separate the organic layer, wash with saturated aqueous NaCl, and dry over MgSO₄.

  • Purification: Purify via fractional distillation under reduced pressure.

    • Validation Check: The pure product will distill as a colorless liquid at 175–176 °C under 20 mmHg .

Protocol B: Cryogenic Alkylation Workflow

ExperimentalWorkflow Step1 1. Nucleophile Prep Cool to -78°C Step2 Step2 Step1->Step2 Step3 3. Incubation Stir 1-2h at -78°C Step2->Step3 Step4 4. Controlled Warming Warm to 0°C Step3->Step4 Step5 5. Quenching Sat. NH4Cl at 0°C Step4->Step5

Step-by-step cryogenic workflow for the alkylation of nucleophiles to prevent thermal degradation.

  • Nucleophile Generation: Generate your nucleophile (e.g., via LDA deprotonation) in anhydrous THF. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Electrophile Addition: Dilute 4-methoxyphenyl chloromethyl sulfide (1.1 equiv) in a small volume of anhydrous THF. Add dropwise down the side of the flask.

    • Validation Check: The internal temperature must not rise above -70 °C during the addition. A temperature spike indicates the addition rate is too fast, risking localized degradation.

  • Cryogenic Incubation: Stir the reaction mixture at -78 °C for 1 to 2 hours.

  • Controlled Warming: Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to warm to 0 °C slowly over 2 hours.

    • Validation Check: Monitor via TLC. The complete disappearance of the highly UV-active chloromethyl sulfide spot confirms successful consumption before thermal degradation can occur.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl.

Thermodynamic Data & Stability Matrix

To assist in your experimental design, utilize the following temperature matrix to predict the behavior of 4-methoxyphenyl chloromethyl sulfide across different thermal environments.

Temperature RangePhysical State / StabilityDominant Mechanistic PathwayPractical Application
-78 °C to -40 °C Highly StableControlled Nucleophilic AttackIdeal for exothermic alkylation reactions.
2 °C to 8 °C Stable (Storage)Inert (Kinetic trapping)Long-term reagent storage (under Argon).
20 °C to 25 °C MetastableSlow Hydrolysis / HCl releaseBrief handling during weighing/transfer only.
40 °C to 45 °C ReactiveC-Cl Cleavage / Sulfonium formationOptimal for Synthesis (Chloromethylation).
> 50 °C UnstablePolymerization / Self-condensationExothermic Runaway (Strictly Avoid).

References

  • Title: The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides Source: Journal of the American Chemical Society (1955) URL: [Link]

  • Title: Chloromethyl Phenyl Sulfide Source: Organic Syntheses (1990) URL: [Link]

  • Title: Synthesis of cis-Aryl Cyclopropyl Sulfones Source: Bulletin of the Chemical Society of Japan (1979) URL: [Link]

removal of unreacted "Benzene, 1-[(chloromethyl)thio]-4-methoxy-" from product

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Welcome to the Technical Support Center. A frequent challenge in synthetic and medicinal chemistry is the purification of target molecules from highly reactive electrophilic starting materials. This guide specifically addresses the removal of unreacted Benzene, 1-[(chloromethyl)thio]-4-methoxy- (commonly referred to as 4-methoxyphenyl chloromethyl sulfide).

To effectively remove this compound, we must first understand the causality behind its extreme reactivity. Unlike standard alkyl halides, chloromethyl sulfides possess a sulfur atom adjacent to the electrophilic carbon. This structural arrangement facilitates neighboring group participation . The lone pair of electrons on the sulfur atom assists in the expulsion of the chloride leaving group, generating a highly reactive 1[1].

Because of this transient cationic state, the reagent is exceptionally electrophilic. Attempting to purify the crude mixture via standard normal-phase silica gel chromatography often fails; the acidic silanol groups on the silica trigger the formation of the thionium ion, causing the reagent to streak, decompose, or irreversibly bind to the column, severely contaminating your target fractions.

Troubleshooting FAQs

Q: I have 1.5 equivalents of unreacted 4-methoxyphenyl chloromethyl sulfide in my crude mixture. Why did my silica column fail to separate it from my product? A: The high reactivity of the chloromethyl group leads to non-specific interactions with the silica stationary phase. The reagent degrades and streaks across multiple fractions. Chromatographic separation is fundamentally incompatible with highly reactive thionium-ion precursors.

Q: What is the most scientifically sound method to remove this unreacted reagent? A: Nucleophilic Scavenging . By introducing a highly nucleophilic, sacrificial amine into the crude mixture, you can purposefully drive the thionium ion intermediate to react, forming a stable, highly polar 2[2]. This adduct can then be easily separated from your target product based on its drastically altered physical properties.

Q: How do I choose between a solid-phase scavenger resin and a liquid-phase scavenger? A: The choice depends strictly on your reaction scale, budget, and the chemical stability of your target product. Solid-phase resins are ideal for small-scale discovery chemistry, while liquid-phase extraction is preferred for process scale-up.

Quantitative Data: Scavenging Strategy Comparison

Summarized below are the quantitative parameters and operational metrics for choosing the appropriate scavenging method.

ParameterSolid-Phase Scavenging (Polymer Resin)Liquid-Phase Scavenging (Free Amine)
Mechanism Covalent capture onto insoluble polystyrene beadsCovalent conversion to a water-soluble adduct
Scavenger Equivalents 3.0 – 5.0 eq5.0 eq
Reaction Time 2 – 4 hours2 hours
Operating Temperature 20 – 25 °C (Room Temp)20 – 25 °C (Room Temp)
Optimal Scale < 5 grams (Discovery / Parallel Synthesis)> 5 grams (Process Chemistry)
Product Isolation Simple filtration (adduct remains on resin)Liquid-liquid aqueous extraction
Validation Metric Disappearance of reagent on LC-MS/GC-MSAppearance of baseline polar spot on TLC

Experimental Protocols: Self-Validating Workflows

Protocol A: Solid-Phase Scavenging (Recommended for Discovery Chemists)

This protocol utilizes3[3] (Merrifield-derived) or Trisamine resin to covalently trap the unreacted electrophile.

  • Preparation: Dissolve your crude reaction mixture in a non-nucleophilic, resin-swelling solvent (e.g., Dichloromethane or THF).

  • Scavenger Addition: Add 3.0 to 5.0 molar equivalents (relative to the estimated unreacted chloromethyl sulfide) of Aminomethyl Polystyrene resin.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours.

    • Self-Validation Check: Pull a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS. The complete disappearance of the chloromethyl sulfide mass peak validates that the scavenging is complete. Do not proceed to filtration until this is confirmed.

  • Isolation: Filter the suspension through a sintered glass frit. Wash the resin bed thoroughly with additional Dichloromethane to ensure complete recovery of your target product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure product, free of the alkylating agent.

Protocol B: Liquid-Phase Scavenging (Recommended for Process Scale-Up)

This protocol uses a highly polar, water-soluble amine (Diethanolamine) to convert the lipophilic reagent into a hydrophilic adduct.

  • Preparation: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Scavenger Addition: Add 5.0 molar equivalents of Diethanolamine directly to the organic phase.

  • Reaction: Stir vigorously at room temperature for 2 hours.

    • Self-Validation Check: Spot the mixture on a TLC plate alongside the starting material. The high-Rf spot of the chloromethyl sulfide must disappear, replaced by a new, highly polar spot that remains at the baseline (the amine-sulfide adduct).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl (or brine, if your product is highly acid-sensitive).

  • Phase Separation: Shake and separate the layers. The diethanolamine-sulfide adduct and excess diethanolamine will partition entirely into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product.

Mechanistic Visualization

ScavengingWorkflow Unreacted Unreacted Reagent (Chloromethyl Sulfide) Thionium Thionium Ion Intermediate Unreacted->Thionium Neighboring Group Participation (-Cl⁻) Adduct Covalently Bound Amine-Sulfide Adduct Thionium->Adduct Nucleophilic Attack Scavenger Amine Scavenger (Resin or Liquid) Scavenger->Adduct Amine Addition Separation Filtration or Aqueous Wash Adduct->Separation Phase Separation PureProduct Pure Target Product Separation->PureProduct Isolation

Mechanistic workflow of nucleophilic scavenging for the removal of reactive chloromethyl sulfides.

References

  • Baum, J. C., Hardstaff, W. R., Langler, R. F., & Makkinje, A. (1984). "The sulfohaloform reaction revisited and revised." Canadian Journal of Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). (2009). "Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide." Toxicology Letters. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Electrophilic Thiolation: A Comparative Analysis of "Benzene, 1-[(chloromethyl)thio]-4-methoxy-" and Other Key Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Electrophilic Thiolation in Modern Synthesis

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals, where thioethers are prevalent structural motifs. The traditional approach to forging these bonds involves the nucleophilic attack of a thiol or thiolate on a carbon electrophile, a variant of the classic Williamson ether synthesis.[1][2] However, an alternative and powerful strategy involves an "umpolung" or reversal of polarity, wherein the sulfur atom itself acts as the electrophile.[3] This approach, known as electrophilic thiolation, opens up a distinct set of synthetic possibilities, allowing for the direct sulfenylation of a wide range of carbon and heteroatom nucleophiles.[3][4]

This guide provides an in-depth comparison of several key electrophilic thiolating reagents. We will focus on the specific characteristics of Benzene, 1-[(chloromethyl)thio]-4-methoxy- , a specialized reagent, and contrast its performance and mechanistic profile with more established alternatives such as Phenylsulfenyl Chloride and N-(Phenylthio)succinimide. Our analysis is grounded in mechanistic principles and published experimental data to provide researchers with the insights needed to select the optimal reagent for their synthetic challenges.

Reagent Profile: Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Structure:

  • Chemical Name: Benzene, 1-[(chloromethyl)thio]-4-methoxy-

  • Molecular Formula: C₈H₉ClOS

  • Key Features: This reagent is designed to deliver a 4-methoxyphenylthio moiety. The sulfur atom is rendered electrophilic by its attachment to a chloromethyl (-CH₂Cl) group. The chloromethyl group functions as the leaving group upon nucleophilic attack at the sulfur center. The electron-donating methoxy group on the phenyl ring can modulate the electronic properties and reactivity of the sulfur atom.

Postulated Mechanism and Reactivity:

While specific literature on this exact molecule is sparse, its reactivity can be predicted from its structure. Similar to related compounds like [(chloromethyl)thio]benzene, the key step is the nucleophilic attack on the electrophilic sulfur atom.[5] The reaction proceeds via a substitution mechanism where the nucleophile displaces the chloromethyl group. The stability of a potential chloromethyl anion is low, suggesting the departure of the leaving group is likely concerted with the nucleophilic attack or assisted by a Lewis acid. The reactivity is expected to be significant due to the inherent lability of the S-CH₂Cl bond.

Comparative Reagents: Established Alternatives

To provide a clear performance context, we will compare our target molecule against two widely used electrophilic thiolating agents: the highly reactive Phenylsulfenyl Chloride and the stable, user-friendly N-(Phenylthio)succinimide.

Phenylsulfenyl Chloride (PhSCl)
  • Structure: C₆H₅ClS

  • Overview: Phenylsulfenyl chloride is a highly reactive, dark red liquid that serves as a potent source of an electrophilic phenylthio group.[6][7] Its high reactivity stems from the polarized S-Cl bond, making it an excellent choice for the sulfenylation of a broad range of nucleophiles, including alkenes, enolates, and electron-rich aromatics.[8]

  • Advantages:

    • High electrophilicity and reactivity.

    • Effective for challenging sulfenylation reactions.

  • Disadvantages:

    • Extremely hygroscopic and must be protected from moisture.[6]

    • Known to be unstable, with reports of spontaneous explosion upon storage, even when refrigerated. It is often recommended to prepare it fresh as needed.[6]

    • The reaction often generates HCl as a byproduct, which may require scavenging with a non-nucleophilic base.

N-(Phenylthio)succinimide (NPS)
  • Structure: C₁₀H₉NO₂S

  • Overview: NPS is a crystalline, shelf-stable solid that provides a milder alternative to sulfenyl chlorides.[9] The succinimide group acts as an excellent leaving group, and the reagent is particularly effective for the sulfenylation of ketones, aldehydes, and amides.[10][11] Its stability and ease of handling have made it a popular choice in many synthetic labs.

  • Advantages:

    • High stability; can be stored for long periods under ambient conditions.

    • Easy to handle crystalline solid.

    • Generally produces cleaner reactions with fewer side products compared to PhSCl.

    • The succinimide byproduct is often easily removed during workup.

  • Disadvantages:

    • Less reactive than PhSCl, potentially requiring longer reaction times or activation for less nucleophilic substrates.

Mechanistic Overview and Comparative Workflow

The fundamental reaction pathway for these reagents involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. The key difference lies in the nature of the leaving group and the resulting reaction conditions.

G cluster_reagents Electrophilic Thiol Reagents cluster_byproducts Leaving Groups / Byproducts reagent1 Ar-S-CH₂Cl (Target Reagent) product Sulfenylated Product (Ar-S-Nu) reagent1->product reagent2 Ar-S-Cl (Sulfenyl Chloride) reagent2->product reagent3 Ar-S-N(CO)₂CH₂CH₂(CO) (N-Thiosuccinimide) reagent3->product nucleophile Nucleophile (e.g., Enolate, Amine, Alkene) nucleophile->product Nucleophilic Attack on Electrophilic Sulfur byproduct1 ⁻CH₂Cl product->byproduct1 Displaces byproduct2 Cl⁻ product->byproduct2 Displaces byproduct3 ⁻N(CO)₂CH₂CH₂(CO) product->byproduct3 Displaces

Caption: General mechanism of electrophilic thiolation.

The choice of reagent directly impacts the experimental workflow, particularly regarding reagent handling, reaction temperature, and purification strategies.

G cluster_reagent_handling Reagent Addition start Start: Prepare Nucleophile (e.g., enolate formation) add_nps Add N-Thiosuccinimide (NPS) (Solid, at 0 °C to RT) start->add_nps Milder Conditions add_pscl Add Phenylsulfenyl Chloride (PhSCl) (Liquid, fresh, at -78 °C) start->add_pscl Harsh Conditions reaction Reaction Stirring (Monitor by TLC/LC-MS) add_nps->reaction add_pscl->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: Comparative experimental workflow.

Quantitative and Qualitative Comparison

The selection of an appropriate electrophilic thiolating reagent is a multi-factorial decision. The following table summarizes the key characteristics to guide this choice.

FeatureBenzene, 1-[(chloromethyl)thio]-4-methoxy-Phenylsulfenyl Chloride (PhSCl)N-(Phenylthio)succinimide (NPS)
Physical State Likely a liquid or low-melting solidDark red liquidCrystalline solid
Reactivity High (Predicted)Very HighModerate
Stability Moderate (Predicted); likely moisture sensitiveLow; unstable to storage and moisture[6]High; shelf-stable
Leaving Group ChloromethylChlorideSuccinimide anion
Handling Safety Standard precautions for reactive electrophilesRequires inert atmosphere; highly corrosive and reactive[6]Easy to handle, weighs well
Typical Substrates Carbon & heteroatom nucleophiles (Predicted)Alkenes, alkynes, enolates, aromatics[3][8]Ketones, amides, carbamates, sulfonamides[10][11]
Byproducts Chloromethyl-related speciesHClSuccinimide

Experimental Protocols: A Practical Guide

To illustrate the practical differences in using these reagents, we provide representative protocols for the α-sulfenylation of a ketone, cyclohexanone.

Protocol 1: α-Sulfenylation using N-(Phenylthio)succinimide (NPS)

This protocol leverages the stability and moderate reactivity of NPS for a controlled reaction.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N-(Phenylthio)succinimide (NPS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form LDA.

  • Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Sulfenylation: To the lithium enolate solution at -78 °C, add a solution of N-(Phenylthio)succinimide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired 2-(phenylthio)cyclohexan-1-one.

Protocol 2: α-Sulfenylation using Phenylsulfenyl Chloride (PhSCl)

This protocol is adapted for the high reactivity and instability of PhSCl.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution

  • Phenylsulfenyl Chloride (PhSCl), freshly prepared or from a recently opened ampoule

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Enolate Formation: Prepare the lithium enolate of cyclohexanone as described in Protocol 1, steps 1-3. Maintain the temperature strictly at -78 °C.

  • Sulfenylation: Add a solution of freshly prepared or distilled Phenylsulfenyl Chloride (1.05 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. A rapid reaction is typically observed. Stir for 30-60 minutes at -78 °C.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution to neutralize the HCl byproduct. Allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 3: Proposed α-Sulfenylation using Benzene, 1-[(chloromethyl)thio]-4-methoxy-

This proposed protocol is based on the predicted reactivity of the target reagent.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution

  • Benzene, 1-[(chloromethyl)thio]-4-methoxy-

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Enolate Formation: Prepare the lithium enolate of cyclohexanone as described in Protocol 1, steps 1-3.

  • Sulfenylation: At -78 °C, add a solution of Benzene, 1-[(chloromethyl)thio]-4-methoxy- (1.1 eq) in anhydrous THF to the enolate solution.

  • Given the potentially high reactivity, stir at -78 °C for 1 hour before allowing the reaction to slowly warm to 0 °C or room temperature. Monitor closely by TLC.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

Conclusion and Scientist's Recommendation

The field of electrophilic thiolation offers a diverse toolkit for C-S bond formation, with each reagent presenting a unique profile of reactivity, stability, and handling requirements.

  • Phenylsulfenyl Chloride (PhSCl) remains the reagent of choice for its sheer reactivity, suitable for difficult transformations or unreactive nucleophiles, provided the user is equipped to handle its instability and corrosive nature.

  • N-(Phenylthio)succinimide (NPS) represents an excellent general-purpose reagent. Its stability, ease of handling, and moderate reactivity make it ideal for a broad range of applications, especially in settings where reproducibility and safety are paramount. It is often the recommended starting point for exploring a new sulfenylation reaction.

  • Benzene, 1-[(chloromethyl)thio]-4-methoxy- is a more specialized reagent. Based on its structure, it is predicted to be a highly reactive electrophile, likely comparable to or slightly less reactive than PhSCl, but potentially more stable. It offers a direct route to introducing the electronically distinct 4-methoxyphenylthio group. This reagent would be most valuable when the specific electronic properties of the 4-methoxyphenylthio moiety are required in the target molecule and when the higher reactivity is necessary for a challenging substrate.

For researchers and drug development professionals, the selection process should be guided by the nucleophilicity of the substrate, the required functional group tolerance, and practical considerations of reagent stability and safety. While classic reagents like PhSCl and NPS are well-understood, novel reagents like Benzene, 1-[(chloromethyl)thio]-4-methoxy- provide opportunities for fine-tuning electronic properties and reactivity, expanding the synthetic chemist's arsenal.

References

  • Recent advances in thiolation via sulfur electrophiles. Organic Chemistry Frontiers.

  • Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation Utilizing NBS-Like N-Thioimides as Electrophilic Sulfur Donors. The Journal of Organic Chemistry.

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society of Chemistry.

  • Thioalkylation with Sulfur as the Electrophile. WordPress.

  • Thioethers – Knowledge and References. Taylor & Francis Online.

  • Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate.

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. National Center for Biotechnology Information.

  • Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. ResearchGate.

  • Phenylsulfenylchloride | 931-59-9. ChemicalBook.

  • Phenylsulfenyl Chloride. CymitQuimica.

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. National Center for Biotechnology Information.

  • Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate.

  • Benzene, 1-chloro-4-((chloromethyl)thio)- Overview. Ontosight AI.

  • Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ResearchGate.

  • Thiols and Sulfides. Chemistry LibreTexts.

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. National Center for Biotechnology Information.

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Thieme Chemistry.

  • N-Thiophenylsuccinimide. Enamine.

  • A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides. National Center for Biotechnology Information.

  • Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. ACS Publications.

  • Preparation and Reactions of Thiols. JoVE.

  • [(Chloromethyl)thio]benzene. CymitQuimica.

  • 03.02 Reactivity of Thiols and Thiolates. YouTube.

  • Functionalization of Double Bonds via Cationic Sulfenyl-X Additions. Sciforum.

  • α-Sulfenylation of Acylsilanes and Aldehydes with N-(Phenylthio)succinimide. ResearchGate.

  • Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. ACS Publications.

  • Thiols And Thioethers. Master Organic Chemistry.

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. MDPI.

  • Benzene, 1-(chloromethyl)-4-methyl-. NIST WebBook.

  • 1-Methoxy-4-(methylthio)benzene. PubChem.

  • Benzene, 1-(chloromethyl)-4-methoxy-. NIST WebBook.

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Definitive Validation of Thioether Formation: A Comparative Guide to NMR Spectroscopy vs. Traditional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the formation of thioether bonds—particularly through thiol-maleimide conjugation—is a critical quality control step in the development of antibody-drug conjugates (ADCs), stapled peptides, and synthetic biomaterials. While mass spectrometry and colorimetric assays provide circumstantial evidence of conjugation, Nuclear Magnetic Resonance (NMR) spectroscopy delivers definitive structural proof. This guide objectively compares high-resolution NMR techniques against traditional analytical alternatives, providing mechanistic insights and field-proven protocols for absolute thioether validation.

The Causality of the Analytical Challenge

The formation of a thioether bond typically occurs via a Michael addition, where a nucleophilic sulfhydryl (-SH) attacks an electrophilic maleimide double bond.

ReactionPathway Thiol Thiol Precursor (-SH group) Reaction Michael Addition (pH 6.5-7.5) Thiol->Reaction Maleimide Maleimide Electrophile (C=C double bond) Maleimide->Reaction Thioether Thioether Conjugate (Thiosuccinimide ring) Reaction->Thioether Irreversible C-S Linkage

Thiol-maleimide Michael addition forming a stable thioether bond.

Relying on traditional methods to validate this linkage introduces significant diagnostic blind spots. Colorimetric assays, such as Ellman's reagent (DTNB), quantify the consumption of free thiols. However, they are highly susceptible to false positives; thiols can spontaneously oxidize into disulfides in aqueous buffers, mimicking a successful conjugation event.

Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the overall addition of mass. Yet, MS cannot definitively prove the specific site of linkage if multiple nucleophiles (e.g., lysine amines vs. cysteine thiols) are present, nor can it easily distinguish between a covalently bound thioether and a strongly associated non-covalent adduct.

NMR spectroscopy resolves these ambiguities by directly interrogating the local electronic environment of the atoms involved in the bond formation, offering an unambiguous, self-validating readout of the reaction's progress and final molecular architecture[1].

Comparative Efficacy: NMR vs. Orthogonal Modalities

To objectively evaluate the performance of NMR against standard alternatives, we must look at the data output, specificity, and limitations of each method.

Analytical MethodPrimary OutputSpecificity for ThioetherKey LimitationsBest Use Case
Ellman's Reagent (DTNB) Colorimetric absorbance (412 nm)Low (Indirect)Prone to false positives via disulfide formation; cannot confirm linkage site.Rapid, high-throughput screening of free thiols.
LC-MS / ESI-MS Molecular weight (

)
ModerateConfirms mass addition but cannot distinguish between structural isomers or adducts.Confirming global bioconjugate mass.
1D

H NMR
Chemical shift & integrationHighDefinitive for small molecules/polymers; suffers from peak overlap in large proteins.Real-time kinetic monitoring of conjugation.
2D

H-

C HSQC NMR
Direct C-H bond connectivityAbsoluteRequires high sample concentration and longer acquisition times.Structural proof of complex stapled peptides.
Mechanistic Insights: Decoding the Thioether NMR Spectrum

The power of 1D


H NMR lies in its ability to track the hybridization changes during the reaction. When a thiol reacts with a maleimide, the conjugated 

system of the maleimide ring is broken, converting to an

hybridized thiosuccinimide ring. This fundamental chemical change translates to distinct, predictable spectral shifts[1][2]:
  • Disappearance of the Maleimide Singlet : The symmetrical alkene protons of an unreacted maleimide reside in a highly deshielded electronic environment, resonating as a sharp singlet between 6.7 and 7.0 ppm [1][2]. As the Michael addition proceeds, the integration of this peak directly correlates with the consumption of the electrophile.

  • Emergence of Thiosuccinimide Multiplets : The newly formed saturated thiosuccinimide ring features diastereotopic protons. Because the symmetry of the ring is broken by the thioether linkage, these protons appear as complex, distinct multiplets in the upfield aliphatic region, typically between 2.8 and 4.2 ppm [1].

  • Thiol Proton Dynamics : While the disappearance of the thiol proton (-SH) at ~1.5 ppm is technically a marker of conjugation, its chemical shift is highly variable. More importantly, in protic solvents like

    
    , the thiol proton undergoes rapid chemical exchange with the solvent, making it an unreliable marker for quantitative validation[3].
    
Advanced Structural Proof: 2D HSQC in Complex Peptides

In highly complex biomolecules—such as sactipeptides (sulfur-to-alpha carbon thioether cross-linked peptides) or heavily stapled therapeutic peptides—1D


H NMR spectra suffer from severe signal overlap. The aliphatic region becomes crowded with backbone and side-chain resonances, masking the thiosuccinimide signals.

To achieve absolute structural proof, 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is deployed. By mapping


H-

C scalar couplings, HSQC disperses the overlapping proton signals across the carbon dimension. This allows researchers to pinpoint the exact carbon-sulfur connectivity, definitively proving the site-specific formation and absolute configuration of the thioether bridge, even within dense peptide matrices[4][5].

NMRWorkflow Prep 1. Sample Preparation Dissolve in D2O or DMSO-d6 Add TSP/DSS internal standard Acq1D 2. 1D 1H NMR Acquisition Monitor disappearance of 6.7-7.0 ppm Monitor appearance of 2.8-4.2 ppm Prep->Acq1D Acq2D 3. 2D HSQC/HMBC Acquisition Map 1H-13C scalar couplings Resolve overlapping peptide signals Acq1D->Acq2D If signals overlap Analysis 4. Spectral Analysis Integrate peaks vs. standard Confirm absolute C-S connectivity Acq1D->Analysis Direct analysis (Small molecules) Acq2D->Analysis Structural proof (Complex peptides)

Step-by-step NMR workflow for validating thioether bioconjugates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols utilize an internal standard. This ensures that the disappearance of starting material peaks is due to true chemical conversion, not sample precipitation or degradation.

Protocol 1: Real-Time 1D

H NMR Monitoring of Thiol-Maleimide Conjugation

Objective : Quantify reaction kinetics and confirm complete thioether formation in small molecules or polymers.

  • Sample Preparation : Dissolve 5–10 mg of the maleimide-functionalized analyte in 0.6 mL of a deuterated solvent. Use

    
     to mimic aqueous biological conditions, or 
    
    
    
    to prevent the rapid exchange of labile protons[1].
  • Internal Standardization : Add a known concentration of an inert internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-

    
     acid sodium salt), which provides a sharp, non-reactive reference peak at 0.00 ppm[2].
    
  • Baseline Acquisition : Acquire a baseline

    
    H NMR spectrum (400 MHz or higher). Integrate the maleimide singlet at ~6.8 ppm relative to the TSP standard[1][2].
    
  • Conjugation Initiation : Add a stoichiometric amount of the thiol precursor directly to the NMR tube. Invert gently to mix.

  • Kinetic Monitoring : Acquire sequential

    
    H NMR spectra at 15-minute intervals.
    
  • Data Validation : The reaction is validated as complete when the maleimide peak at 6.8 ppm completely disappears, and the integration of the new thiosuccinimide multiplets (2.8–4.2 ppm) matches the theoretical stoichiometric yield relative to the TSP standard[1].

Protocol 2: 2D HSQC Structural Elucidation of Thioether-Stapled Peptides

Objective : Confirm site-specific thioether linkages in complex peptide backbones.

  • High-Concentration Prep : Dissolve the purified peptide conjugate in

    
    /
    
    
    
    (10:90 v/v) to a final concentration of at least 1–2 mM to ensure sufficient signal-to-noise for
    
    
    C detection.
  • Parameter Setup : Set up a 2D

    
    H-
    
    
    
    C HSQC experiment optimized for aliphatic couplings (
    
    
    Hz).
  • Acquisition : Run the acquisition with sufficient scans (typically 32–64 per increment) to resolve the critical

    
     and 
    
    
    
    cross-peaks.
  • Spectral Assignment : Cross-reference the newly formed thioether cross-peaks against the expected chemical shifts for the specific amino acid residues involved (e.g., the shifted

    
     of a conjugated cysteine), confirming the exact topological linkage of the peptide[4][5].
    
References
  • BenchChem. "A Researcher's Guide to Validating Thiol-Ene Reaction Products by ¹H NMR Spectroscopy." BenchChem, 2025.
  • BenchChem. "A Comparative Guide to the NMR Analysis of Thiol-PEG4-Boc and its Conjugates." BenchChem, 2025.
  • Christensen, G., et al. "1 H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates." ResearchGate, 2023.
  • Balty, C., et al. "Current Advancements in Sactipeptide Natural Products." PMC, 2020.
  • Chiumento, S., et al. "The unusual structure of Ruminococcin C1 antimicrobial peptide confers clinical properties." PNAS, 2020.

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HPLC Method Development for 4-Methoxyphenyl Chloromethyl Sulfide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxyphenyl chloromethyl sulfide (MPTM-Cl) is a highly versatile reagent utilized in organic synthesis, primarily for the introduction of the 4-methoxyphenylthiomethyl protecting group and the high-yield thiomethylation of enolates . Tracking the progress of these reactions via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge. Reaction mixtures typically contain the highly reactive MPTM-Cl, the target MPTM-protected product, and closely related degradation byproducts such as 4-methoxythiophenol (from hydrolysis) and 4-methoxyphenyl methyl sulfoxide (from oxidation) .

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl column chemistries for the analysis of MPTM-Cl reactions, providing researchers with a self-validating protocol to ensure data integrity.

Mechanistic Causality: The Analytical Challenge of MPTM-Cl

Standard reversed-phase HPLC methods rely primarily on hydrophobic interactions. When analyzing MPTM-Cl and its byproducts on a traditional C18 column, analysts frequently observe peak tailing and co-elution. This occurs because the structural differences between MPTM-Cl and its hydrolysis byproduct (4-methoxythiophenol) do not drastically alter their overall hydrophobicity.

To resolve this, we must exploit the electronic properties of the analytes. The 4-methoxyphenyl group is highly electron-rich due to the electron-donating methoxy substituent. By utilizing a Biphenyl stationary phase , we introduce orthogonal


 and dipole-dipole interactions. The polarizability of the biphenyl rings interacts differentially with the intact chloromethyl group versus the free thiol, driving baseline separation that C18 columns cannot achieve .

Furthermore, because MPTM-Cl is an active alkylating agent, aqueous mobile phases can induce on-column hydrolysis if the pH and temperature are not strictly controlled .

Comparative Performance Data

The following table summarizes the chromatographic performance of a standard C18 column versus a Biphenyl column for a simulated MPTM-Cl protection reaction of a model alcohol.

AnalyteRetention Time C18 (min)Resolution (

) C18
Retention Time Biphenyl (min)Resolution (

) Biphenyl
4-Methoxyphenyl methyl sulfoxide3.45N/A4.10N/A
4-Methoxythiophenol (Hydrolysis)5.121.86.854.5
MPTM-Cl (Reagent) 5.35 0.9 (Co-elution) 8.20 3.8 (Baseline)
MPTM-Protected Product9.806.511.455.2

Data Interpretation: The standard C18 column fails to adequately resolve the hydrolysis byproduct from the active reagent (


), which would lead to inaccurate reaction conversion calculations. The Biphenyl column leverages 

interactions to selectively retain the MPTM-Cl, achieving an excellent baseline resolution of 3.8.

Self-Validating Experimental Protocol

To guarantee analytical trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in stability checks to ensure that the reactive chloromethyl group does not degrade during the automated analysis sequence.

Step 1: Sample Preparation & Quenching
  • Extract 50 µL of the active reaction mixture.

  • Immediately quench the aliquot into 950 µL of anhydrous acetonitrile (MeCN) rather than an aqueous diluent.

    • Causality: Aprotic dilution prevents the solvolysis of the chloromethyl group while the sample waits in the autosampler queue.

  • Filter the quenched sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 2: Instrument Setup
  • Column: Biphenyl Core-Shell, 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Causality: An acidic pH suppresses the ionization of any free thiols (like 4-methoxythiophenol), preventing peak tailing and secondary interactions with residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Autosampler Temperature: 4°C (Critical to halt thermal degradation).

  • Detection: UV at 254 nm.

Step 3: System Suitability & Validation Sequence
  • Blank Injection: Inject pure MeCN to verify baseline stability and rule out column carryover from previous highly retained protected products.

  • System Suitability Test (SST): Inject a prepared standard containing MPTM-Cl and 4-methoxythiophenol.

    • Validation Gate: The sequence must automatically abort if the resolution (

      
      ) between these two critical pairs is 
      
      
      
      .
  • Sample Injection (

    
    ):  Inject the prepared reaction sample.
    
  • Stability Check (

    
    ):  Re-inject the exact same sample vial after 12 hours.
    
    • Validation Gate: The peak area of MPTM-Cl must not deviate by more than 2% from the

      
       injection, proving that the aprotic diluent and 4°C autosampler temperature successfully halted degradation.
      

Workflow Visualization

G Reaction Reaction Mixture (MPTM-Cl + Substrate) Quench Aprotic Quench (Prevent Hydrolysis) Reaction->Quench SamplePrep Dilution in MeCN (Autosampler at 4°C) Quench->SamplePrep HPLC HPLC Injection SamplePrep->HPLC C18 Standard C18 Column (Hydrophobic Retention) HPLC->C18 Method A Biphenyl Biphenyl Column (π-π & Steric Selectivity) HPLC->Biphenyl Method B Res1 Poor Resolution (Rs < 1.5) Co-elution of Byproducts C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Clear Peak Separation Biphenyl->Res2

Comparative HPLC workflow for MPTM-Cl reactions highlighting stationary phase selection.

References

  • Journal of Nuclear Medicine. "Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein." SNMMI.[Link]

  • SIELC Technologies. "Separation of Chloromethyl phenyl sulphide on Newcrom R1 HPLC column." SIELC. [Link]

assessing the efficiency of "Benzene, 1-[(chloromethyl)thio]-4-methoxy-" as a protecting group

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of Benzene, 1-[(chloromethyl)thio]-4-methoxy- , universally known in synthetic organic chemistry as 4-methoxyphenylthiomethyl chloride (MPTM-Cl) , reveals its critical utility in complex molecular synthesis. For drug development professionals and synthetic chemists, selecting an orthogonal protecting group can dictate the scalability and yield of a multi-step Active Pharmaceutical Ingredient (API) route.

While structurally related to ubiquitous thioacetal-based groups, MPTM-Cl offers a distinct electronic advantage that unlocks exceptionally mild, neutral deprotection pathways, particularly for carboxylic acids.

Mechanistic Rationale: The Electronic Advantage of MPTM

Traditional thioacetal protecting groups, such as the methylthiomethyl (MTM) group, typically require harsh heavy-metal oxidants (e.g., Hg(II) or Ag(I) salts) for cleavage. These reagents are toxic, notoriously difficult to purge from API streams, and incompatible with sensitive olefins.

The design of MPTM-Cl incorporates a p-methoxy substituent on the phenyl ring. This is not a random structural addition; it is a calculated electronic modification. The strongly electron-donating methoxy group (+M effect) significantly enriches the electron density of the adjacent sulfur atom. Mechanistically, this lowers the anodic oxidation potential of the sulfide. As a result, MPTM esters can undergo direct electrooxidative C-S bond cleavage at the anode under completely neutral conditions[1].

As detailed in foundational studies on[2], the reaction proceeds via a radical cation intermediate. This highly reactive species is rapidly trapped by water to release the free carboxylic acid, formaldehyde, and a diaryl disulfide byproduct, leaving base- and acid-labile groups completely untouched.

Comparative Performance Analysis

To objectively assess MPTM's efficiency, we must benchmark it against its closest structural analogs and common alternatives. The data below summarizes the trade-offs between stability and lability.

Protecting GroupReagentDeprotection ConditionsDeprotection Yield (%)Chemoselectivity & Orthogonality
MPTM (4-Methoxyphenylthiomethyl)MPTM-ClDirect Electrooxidation (Pt anode, aq. MeCN, neutral)88–95%High. Leaves silyl ethers, acetals, and benzyl groups intact. Requires specialized electrochemical setup.
MTM (Methylthiomethyl)MTM-ClHeavy metal salts (HgCl2, AgNO3) or H2O2/Mo70–85%Low. Poor compatibility with alkenes/alkynes. Heavy metal purging is problematic for late-stage APIs.
PTM (Phenylthiomethyl)PTM-ClOxidation to sulfone, followed by basic hydrolysis75–90%Moderate. Incompatible with base-labile groups (e.g., Fmoc, simple esters) during the cleavage step.
PMB (p-Methoxybenzyl)PMB-ClDDQ or strong acid (TFA)80–95%Moderate. Highly acid-sensitive. DDQ can cause unwanted side-oxidations in electron-rich API scaffolds.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis and subsequent neutral deprotection of MPTM esters. Every step is designed with built-in causality and validation metrics to ensure reproducibility.

Protocol A: Synthesis of MPTM Esters (Protection)

Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to strip the solvation shell from the carboxylate anion, maximizing its nucleophilicity for the SN2 displacement of the chloride on MPTM-Cl.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise at 0 °C. Stir for 15 minutes to fully generate the carboxylate anion.

  • Alkylation: Slowly add MPTM-Cl (1.2 equiv) via syringe.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours.

  • Validation Check: The reaction is self-validating via Thin Layer Chromatography (TLC). Using a Hexane:EtOAc (8:2) mobile phase, the complete consumption of the polar carboxylic acid (Rf ~0.1) and the emergence of a UV-active, less polar MPTM ester spot (Rf ~0.6) confirms successful protection. LC-MS should indicate the [M+Na]⁺ adduct of the target ester.

  • Workup: Quench with cold water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Electrooxidative Cleavage (Deprotection)

Causality: An undivided cell with Platinum (Pt) electrodes is utilized because the oxidation occurs directly at the anode, and the cathodic reduction of water (producing H₂ gas) does not interfere with the intermediate radical cation. Lithium perchlorate (LiClO₄) is chosen as it provides excellent ionic conductivity in organic/aqueous mixtures without participating in side reactions.

  • Electrolyte Setup: Dissolve the MPTM ester (1.0 mmol) in 20 mL of an aqueous acetonitrile mixture (MeCN:H₂O, 9:1 v/v) containing 0.1 M LiClO₄ as the supporting electrolyte.

  • Cell Configuration: Transfer the solution to an undivided electrochemical cell equipped with two platinum foil electrodes (2 cm x 2 cm).

  • Electrolysis: Apply a constant current (e.g., 50 mA) at room temperature until 2.5–3.0 Faradays per mole of charge is passed.

  • Validation Check: Monitor the cell voltage; a sudden, sustained spike indicates passivation of the Pt electrode, requiring a brief polarity reversal. Successful cleavage is validated by HPLC, tracking the disappearance of the MPTM ester and the stoichiometric appearance of the free acid and the 4,4'-dimethoxydiphenyl disulfide byproduct.

  • Isolation: Evaporate the acetonitrile under reduced pressure, adjust the remaining aqueous phase to pH 3 with dilute HCl, and extract the free carboxylic acid with dichloromethane.

Reaction Pathway Visualization

The following diagram maps the logical flow and chemical mechanism of the MPTM protection and electrooxidative cleavage cycle.

MPTM_Workflow Substrate Carboxylic Acid (R-COOH) Protected MPTM Ester (R-COO-CH2-S-Ph-OMe) Substrate->Protected Et3N, DMF Reagent MPTM-Cl (4-MeO-Ph-S-CH2-Cl) Reagent->Protected Et3N, DMF ElectroOx Anodic Oxidation (-e⁻, Pt electrode) Protected->ElectroOx RadicalCation Radical Cation [R-COO-CH2-S•⁺-Ar] ElectroOx->RadicalCation Hydrolysis Aqueous Hydrolysis (H2O) RadicalCation->Hydrolysis C-S Cleavage Product Recovered Acid (R-COOH) Hydrolysis->Product C-S Cleavage Byproducts Byproducts (Ar-S-S-Ar + HCHO) Hydrolysis->Byproducts C-S Cleavage

Workflow and mechanism for the protection and electrooxidative cleavage of MPTM esters.

References

  • Electrooxidative C-S Cleavages as a Neutral Deprotection for Carboxylic Acids Source: Tetrahedron, Volume 47, Issue 41, 1991, Pages 8671-8686. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, 4th Edition. URL:[Link]

Sources

Kinetic Showdown: A Comparative Guide to the Reactivity of 4-Methoxy-1-[(chloromethyl)thio]benzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the precise installation of functional groups is paramount. Thiomethyl moieties, in particular, play a crucial role in modulating the biological activity and pharmacokinetic properties of drug candidates. Among the diverse array of reagents for introducing this functionality, 4-methoxy-1-[(chloromethyl)thio]benzene stands out as a key electrophile. This guide provides an in-depth comparative analysis of its reaction kinetics in nucleophilic substitution reactions, offering a framework for rational reagent selection and reaction optimization. By examining its reactivity in the context of established structure-activity relationships, we aim to equip researchers with the insights necessary to harness its synthetic potential effectively.

The Electrophile in Focus: Unpacking the Reactivity of 4-Methoxy-1-[(chloromethyl)thio]benzene

The reactivity of 4-methoxy-1-[(chloromethyl)thio]benzene in nucleophilic substitution reactions is governed by the electronic and steric environment of the chloromethyl group. The molecule can be viewed as a substituted benzyl chloride, where the methylene carbon is the electrophilic center susceptible to attack by nucleophiles. Two key structural features dictate its kinetic profile: the 4-methoxy group on the phenyl ring and the adjacent sulfur atom.

  • The 4-Methoxy Group: An Electronic Influencer The methoxy group at the para position is a powerful electron-donating group through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density in the benzene ring. This electronic push extends to the benzylic carbon, which would, in a typical benzyl halide, stabilize a developing positive charge in a dissociative (SN1-like) transition state.

  • The Thioether Linkage: A Double-Edged Sword The sulfur atom adjacent to the reactive carbon introduces additional electronic and steric factors. Sulfur is less electronegative than oxygen and can participate in resonance stabilization through its lone pairs. However, the precise electronic contribution of the chloromethylthio group (-SCH2Cl) to the benzene ring is complex. Furthermore, the sulfur atom's larger atomic radius compared to carbon or oxygen can introduce unique steric hindrance around the reaction center.

Comparative Kinetic Analysis: Benchmarking Against Alternatives

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives.[1][2] It takes the form:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (e.g., benzyl chloride).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state (characteristic of SN1-like mechanisms). Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction, typically by stabilizing a developing negative charge or by making the electrophilic center more positive (characteristic of SN2 mechanisms).

Table 1: Predicted Comparative Reactivity of Electrophiles in Nucleophilic Substitution

ElectrophileKey Structural FeaturesExpected Relative ReactivityMechanistic Considerations
4-Methoxy-1-[(chloromethyl)thio]benzene 4-MeO (electron-donating), -SCH2ClModerateThe electron-donating 4-methoxy group would favor an SN1-like pathway by stabilizing a potential carbocation. However, the sulfur atom's influence can modulate this.
Benzyl ChlorideUnsubstituted aromatic ringBaselineCan proceed through both SN1 and SN2 pathways depending on the nucleophile and solvent.
4-Methoxybenzyl ChlorideStrong electron-donating group (4-MeO)HighThe 4-methoxy group strongly stabilizes the benzylic carbocation, significantly accelerating SN1 reactions.[3][4][5]
4-Nitrobenzyl ChlorideStrong electron-withdrawing group (4-NO₂)Low (for SN1), High (for SN2 with strong nucleophiles)The nitro group destabilizes a carbocation, disfavoring the SN1 pathway, but enhances the electrophilicity of the benzylic carbon for SN2 attack.
Chloromethyl Methyl SulfideAliphatic, no aromatic ringVariableReactivity is influenced by the stability of the transition state. It is a known alkylating agent.[6]
Bromomethyl Methyl SulfideBromo leaving groupHigher than Chloromethyl Methyl SulfideThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and thus increasing the reaction rate.

Causality Behind the Predictions:

  • 4-Methoxybenzyl Chloride vs. Benzyl Chloride: The powerful electron-donating 4-methoxy group in 4-methoxybenzyl chloride significantly stabilizes the transition state leading to the benzyl carbocation, resulting in a much faster reaction rate compared to the unsubstituted benzyl chloride, especially in solvolysis reactions.[3]

  • 4-Nitrobenzyl Chloride: The electron-withdrawing nitro group destabilizes any developing positive charge on the benzylic carbon, thus slowing down SN1 reactions. However, it enhances the electrophilicity of the carbon, making it more susceptible to direct attack by strong nucleophiles in an SN2 reaction.

  • The Role of the Thioether in the Target Molecule: The sulfur atom in 4-methoxy-1-[(chloromethyl)thio]benzene introduces a level of complexity. While the 4-methoxy group pushes for an SN1-type mechanism, the ability of sulfur to stabilize adjacent carbocations is less pronounced than that of oxygen. Therefore, its reactivity is predicted to be moderate, likely slower than 4-methoxybenzyl chloride in SN1 reactions.

  • Leaving Group Ability: The comparison between chloromethyl and bromomethyl sulfides highlights the importance of the leaving group. Bromide is a better leaving group than chloride, leading to a faster rate of nucleophilic substitution.

Experimental Protocol for Kinetic Analysis

To empirically determine and compare the reaction kinetics of 4-methoxy-1-[(chloromethyl)thio]benzene, a well-designed experimental protocol is essential. The following outlines a robust methodology for a pseudo-first-order kinetic study using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction of 4-methoxy-1-[(chloromethyl)thio]benzene with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

Materials:

  • 4-Methoxy-1-[(chloromethyl)thio]benzene

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (spectrophotometric grade)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-methoxy-1-[(chloromethyl)thio]benzene in acetonitrile (e.g., 1.0 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in acetonitrile with varying concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M).

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting materials and the expected product (N-(4-methoxybenzylthio)piperidine) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • For each kinetic run, pipette a known volume of the 4-methoxy-1-[(chloromethyl)thio]benzene stock solution into a cuvette containing acetonitrile.

    • Initiate the reaction by injecting a known volume of a piperidine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the electrophile.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance-time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.

    • Plot the calculated kobs values against the corresponding concentrations of piperidine.

    • The slope of this linear plot will yield the second-order rate constant (k₂).

Self-Validating System:

This protocol is designed to be self-validating. A linear plot of kobs versus nucleophile concentration with an intercept close to zero confirms that the reaction is first-order with respect to both the electrophile and the nucleophile, validating the assumption of a second-order overall reaction.

Visualizing Reaction Pathways and Experimental Workflow

Diagram 1: Generalized Nucleophilic Substitution Pathways

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) sn2_start Nu⁻ + R-X sn2_ts [Nu---R---X]⁻ᵟ sn2_start->sn2_ts Single Step sn2_end Nu-R + X⁻ sn2_ts->sn2_end sn1_start R-X sn1_intermediate R⁺ + X⁻ sn1_start->sn1_intermediate Rate-determining step sn1_end Nu-R sn1_intermediate->sn1_end Fast + Nu⁻

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Diagram 2: Experimental Workflow for Kinetic Analysis

G prep_solutions Prepare Stock Solutions (Electrophile & Nucleophile) det_lambda Determine Analytical Wavelength (λmax) prep_solutions->det_lambda run_kinetics Perform Kinetic Runs (Pseudo-First-Order) det_lambda->run_kinetics collect_data Record Absorbance vs. Time run_kinetics->collect_data analyze_data Calculate k_obs collect_data->analyze_data plot_data Plot k_obs vs. [Nucleophile] analyze_data->plot_data det_k2 Determine k₂ from Slope plot_data->det_k2

Caption: Step-by-step workflow for kinetic analysis via UV-Vis spectrophotometry.

Conclusion and Future Directions

While a definitive quantitative ranking of 4-methoxy-1-[(chloromethyl)thio]benzene's reactivity awaits dedicated kinetic studies, this guide provides a robust, theoretically grounded framework for its comparison with other electrophiles. The interplay of the electron-donating 4-methoxy group and the adjacent thioether linkage positions it as a reagent of moderate reactivity, offering a potentially valuable balance between stability and reactivity for various synthetic applications. The provided experimental protocol offers a clear path for researchers to quantify its kinetic parameters, enabling more precise control over thiomethylation reactions. Future computational studies could further elucidate the transition state structures and activation energies for reactions involving this versatile reagent, providing deeper mechanistic insights to guide the development of novel synthetic methodologies and the design of next-generation therapeutics.

References

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(23), 7196-7208. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Truce, W. E., & Roberts, F. E. (1963). Regiochemistry and reactivity in the chlorination of sulfides. Canadian Journal of Chemistry, 41(4), 937-944. [Link]

  • Gnanapragasam, N. S., & Ramaswamy, R. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 359-365. [Link]

  • Oxford University Press. (2023). Hammett equation. In A Dictionary of Chemistry. [Link]

  • Pillai, C. N. (2007). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. E-Journal of Chemistry, 4(4), 519-523. [Link]

  • Martin, R. J., & White, R. F. M. (1997). Synthesis and Chlorination of Chloromethyl Methylsulfonylmethyl Sulfide. Australian Journal of Chemistry, 50(8), 815-817. [Link]

  • Wikipedia contributors. (2023, November 27). Chloromethyl methyl sulfide. In Wikipedia, The Free Encyclopedia. [Link]

  • Aue, D. H., & Reynolds, W. F. (1974). The chlorination of sulfides: A reassessment of product controlling factors. Canadian Journal of Chemistry, 52(13), 2397-2404. [Link]

  • Alkorta, I., Elguero, J., & Zoya, B. (2015). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Advances, 5(10), 7386-7393. [Link]

  • Ali, M., & Khan, I. A. (2013). Changes in the solvolysis rate constants of 4-methoxybenzyl chloride... ResearchGate. [Link]

  • Smith, A. M., & Hartwig, J. F. (2013). Concerted nucleophilic aromatic substitutions. Nature, 500(7463), 438-441. [Link]

  • Walsh Medical Media. (2023). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. Walsh Medical Media. [Link]

Sources

A Researcher's Guide to Alcohol Protection: A Cost-Benefit Analysis of 4-Methoxyphenyl Chloromethyl Sulfide and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of overall efficiency and success. For the temporary masking of hydroxyl functionalities, a diverse arsenal of reagents is available to the modern chemist. This guide provides a comprehensive cost-benefit analysis of using 4-methoxyphenyl chloromethyl sulfide, which installs the p-methoxybenzyl (PMB) ether, a widely employed protecting group. We will objectively compare its performance against other common alcohol protecting groups, namely benzyl (Bn) ethers, tert-butyldimethylsilyl (TBS) ethers, tetrahydropyranyl (THP) ethers, and methoxymethyl (MOM) ethers, with supporting experimental data and protocols to inform your synthetic strategy.

The Strategic Importance of Protecting Groups

In complex total synthesis and drug development, molecules often possess multiple reactive sites. A protecting group selectively blocks a functional group from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[2][3] The choice of protecting group can significantly impact the number of synthetic steps, overall yield, and ultimately, the cost-effectiveness of a synthetic route.[1]

The p-Methoxybenzyl (PMB) Ether: A Versatile Workhorse

The p-methoxybenzyl group, introduced via its chloride, offers a robust yet selectively cleavable means of alcohol protection. The electron-donating methoxy group on the aromatic ring plays a crucial role in its reactivity, rendering the PMB ether susceptible to oxidative cleavage under mild conditions, a key advantage that allows for orthogonal deprotection strategies.[4][5]

Protection and Deprotection of Alcohols with PMB

Protection is typically achieved by reacting the alcohol with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base.[6]

Deprotection of PMB ethers can be accomplished under several conditions, offering flexibility in synthetic design. The most common methods include oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or under acidic conditions with trifluoroacetic acid (TFA).[2][7] The susceptibility to oxidative cleavage allows for the selective removal of a PMB group in the presence of other protecting groups like benzyl ethers, which are stable under these conditions.

Comparative Analysis with Alternative Protecting Groups

The selection of an optimal protecting group is a multifaceted decision that weighs stability, ease of handling, and cost. Below, we compare the PMB group with other commonly used alcohol protecting groups.

Stability Profile

The stability of a protecting group to various reaction conditions is a critical factor in its selection. The following table provides a comparative overview of the stability of PMB and its alternatives.

Protecting GroupReagentStability to Acidic ConditionsStability to Basic ConditionsStability to Oxidative ConditionsStability to Reductive Conditions
PMB 4-Methoxybenzyl chlorideLabile (cleaved by moderate acids like TFA)StableLabile (cleaved by DDQ, CAN)Labile (cleaved by H₂/Pd-C)
Bn Benzyl chlorideGenerally Stable (requires harsh conditions)StableGenerally Stable (slow cleavage)Labile (standard cleavage method)
TBS tert-Butyldimethylsilyl chlorideLabile (cleaved by acid)[8]StableStableStable
THP DihydropyranLabile (cleaved by mild acid)[9]Stable[9]StableStable
MOM Methoxymethyl chlorideLabile (cleaved by acid)[2]StableStableStable
Cost-Benefit Analysis

To provide a practical perspective, the following table outlines the approximate costs of the reagents required for the protection and deprotection of a hypothetical primary alcohol on a laboratory scale (10 mmol). The costs are estimated based on current supplier pricing and may vary.

Protecting GroupProtection Reagent (Cost/10 mmol)Deprotection Reagent (Cost/10 mmol)Total Reagent Cost (USD)Key AdvantagesKey Disadvantages
PMB 4-Methoxybenzyl chloride (~$2.70)[10][11]DDQ (~$15.00)~$17.70Orthogonal deprotection via oxidation.Higher cost of deprotection reagent.
Bn Benzyl chloride (~$0.50)[12]10% Pd/C (catalytic, ~$5.00)~$5.50Low cost, high stability.Requires hydrogenation for cleavage.
TBS tert-Butyldimethylsilyl chloride (~$1.20)[10][13]TBAF (~$10.00)~$11.20Easily introduced and removed, orthogonal to many groups.[8]Labile to acid and fluoride ions.
THP Dihydropyran (~$0.50)[6][14][15][16]Pyridinium p-toluenesulfonate (catalytic, ~$1.00)~$1.50Very low cost.Introduces a new stereocenter, acid labile.[17]
MOM Methoxymethyl chloride (~$18.00)[3][18][19][20]Trifluoroacetic acid (~$2.00)~$20.00Stable to a wide range of conditions.MOM-Cl is a carcinogen, requiring special handling.[14]

Disclaimer: The costs are estimations for illustrative purposes and can vary based on supplier, purity, and quantity.

Experimental Protocols

To further aid in the practical application of this guide, detailed experimental protocols for the protection and deprotection of a model primary alcohol are provided below.

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Start Primary/Secondary Alcohol Reagent Protecting Group Reagent (e.g., PMB-Cl, Bn-Br, TBS-Cl, DHP, MOM-Cl) Start->Reagent 1. Add Reagent Base Base (e.g., NaH, Imidazole, DIPEA) Reagent->Base 2. Add Base Solvent Anhydrous Solvent (e.g., THF, DMF, CH2Cl2) Base->Solvent 3. In Solvent Protected_Alcohol Protected Alcohol Solvent->Protected_Alcohol 4. Reaction & Workup Deprotection_Reagent Deprotection Reagent (e.g., DDQ, H2/Pd-C, TBAF, Acid) Protected_Alcohol->Deprotection_Reagent 5. Add Deprotection Reagent Deprotected_Alcohol Deprotected Alcohol Deprotection_Reagent->Deprotected_Alcohol 6. Reaction & Workup

Caption: General experimental workflow for alcohol protection and deprotection.

Protocol 1: Protection of a Primary Alcohol using 4-Methoxybenzyl Chloride (PMB-Cl)
  • To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the PMB-protected alcohol.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) to the solution at room temperature.[15]

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Decision Pathway for Protecting Group Selection

The choice of a protecting group is highly dependent on the specific synthetic context. The following diagram illustrates a logical decision-making process for selecting an appropriate alcohol protecting group.

G decision decision result result start Start: Need to protect an alcohol q1 Is oxidative deprotection orthogonality required? start->q1 q2 Is high stability to a wide range of conditions needed? q1->q2 No pmb Consider PMB q1->pmb Yes q3 Is cost the primary concern? q2->q3 No bn Consider Bn q2->bn Yes q4 Is mild, non-acidic deprotection required? q3->q4 No thp Consider THP q3->thp Yes q5 Are carcinogenic reagents a major concern? q4->q5 No tbs Consider TBS q4->tbs Yes mom Consider MOM (with precautions) q5->mom No alt_mom Consider MOM alternatives (e.g., SEM) q5->alt_mom Yes

Caption: Decision pathway for selecting an alcohol protecting group.

Conclusion

The p-methoxybenzyl (PMB) protecting group stands out as a highly versatile tool in organic synthesis, offering a balance of stability and facile, orthogonal cleavage under oxidative conditions. While the initial reagent cost for protection is moderate, the deprotection step using reagents like DDQ can be more expensive compared to some alternatives. For syntheses where cost is the paramount concern and acid lability is tolerable, the THP group remains an attractive option. When exceptional robustness is required, the benzyl group is a reliable choice, albeit with the need for hydrogenolysis for removal. Silyl ethers, such as TBS, provide a valuable middle ground with their ease of use and mild fluoride-mediated deprotection. The MOM group, while effective, carries the significant drawback of the carcinogenicity of its chloride reagent.

Ultimately, the optimal choice of a protecting group is context-dependent. By carefully considering the stability requirements of the synthetic route, the desired orthogonality of deprotection, and the overall cost implications, researchers can make informed decisions to streamline their synthetic endeavors and achieve their target molecules with greater efficiency.

References

  • Zhu, Y. (2019). Synthesis of 4-Methoxybenzylchloride. Chemical Technology, 46(07), 27-28.
  • BenchChem. (2025). A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.
  • Guidechem. (2023, February 19). How to Synthesize 4-Methoxybenzylchloride?.
  • Benchchem. Synthesis routes of 4-Methoxybenzyl chloride.
  • Sigma-Aldrich. 4-Methoxybenzyl chloride.
  • Apollo Scientific. CAS: 824-94-2 | OR25768 | 4-Methoxybenzyl chloride.
  • Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • LookChem. 4-Methoxybenzyl chloride.
  • ACS. (2008, June 13). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Sigma-Aldrich. 4-Methoxybenzyl chloride.
  • Organic-Chemistry.org. PMB Protection - Common Conditions.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • University of Windsor. Alcohol Protecting Groups.
  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • Santa Cruz Biotechnology. 4-Methoxybenzyl chloride | CAS 824-94-2 | SCBT.
  • Taylor & Francis. (2013, June 3). Recent Advances in Silyl Protection of Alcohols.
  • IndiaMART. 4-Methoxy Benzyl Chloride, 98–99%, 25 kg.
  • Scimplify. 4-Methoxybenzyl chloride (CAS NO:824-94-2).
  • Pharma Info Source. CAS 824-94-2 suppliers, 4- Methoxybenzyl chloride suppliers.
  • Benchchem. A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.
  • TCI Chemicals. 4-Methoxybenzoyl Chloride | 100-07-2.
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • PubMed. (2020, July 17).
  • Benchchem. A Comparative Analysis of Acetal-Based Protecting Groups for Alcohols.
  • PubMed. (2019, March 15).
  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • IIT Bombay. (2020, October 26). Protecting Groups.
  • University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.

Sources

A Comparative Guide to Alternative Reagents for the Introduction of the 4-Methoxybenzylthio Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxybenzylthio (PMB-S or MPM-S) moiety is a cornerstone structural motif in organic synthesis. It is extensively utilized as a robust, acid-labile protecting group for thiols in solid-phase peptide synthesis, a precursor for sulfonyl chlorides, and a critical pharmacophore in medicinal chemistry.

While 4-methoxybenzyl mercaptan (PMB-SH) is the traditional reagent for introducing this group, its high volatility, extreme malodor, and susceptibility to oxidative degradation present significant handling and storage challenges[1]. This guide objectively evaluates bench-stable, odorless alternatives—specifically S-(4-methoxybenzyl)isothiourea hydrochloride , 1,2-bis(4-methoxybenzyl) disulfide , and S-(4-methoxybenzyl) ethanethioate —detailing their mechanistic causality, quantitative performance, and self-validating experimental protocols.

Mechanistic Causality & Reagent Comparison

To improve laboratory ergonomics and reaction reproducibility, researchers have developed "masked" PMB-S reagents. These alternatives neutralize the vapor pressure of the sulfur species, releasing the highly nucleophilic PMB-thiolate anion only upon specific chemical activation.

4-Methoxybenzyl Mercaptan (The Baseline)

PMB-SH is a light yellow oil that reacts rapidly with electrophiles under mild basic conditions[1]. However, low molecular weight thiols possess notoriously low olfactory detection thresholds. Furthermore, PMB-SH readily oxidizes in air to form the corresponding disulfide, requiring storage under inert gas and leading to inaccurate stoichiometric dosing over time.

S-(4-Methoxybenzyl)isothiourea Hydrochloride (The In Situ Generator)

This reagent is an odorless, highly crystalline solid that serves as an efficient, bench-stable precursor[2].

  • Causality: The isothiouronium salt masks the nucleophilic sulfur, drastically reducing its volatility. Under basic conditions (e.g., aqueous NaOH), the salt is neutralized and immediately undergoes hydrolysis to release urea and the active PMB-S⁻ anion. Because the thiolate is generated in situ in the presence of the electrophile, it reacts instantaneously, preventing oxidative dimerization and maximizing atom economy.

1,2-Bis(4-methoxybenzyl) Disulfide (The Redox/Catalytic Alternative)

Disulfides are the oxidized dimers of thiols and are completely odorless and air-stable[3].

  • Causality: The S–S bond can be cleaved reductively (using NaBH₄ or Zn dust) to generate two equivalents of the PMB thiolate. More importantly, this disulfide can be used directly in transition-metal-catalyzed cross-coupling reactions or photoredox catalysis (e.g., with aryl iodides) to form Ar–S–PMB linkages without ever generating the free thiol intermediate[4].

S-(4-Methoxybenzyl) Ethanethioate (PMB-SAc)

The thioacetate derivative provides another low-odor alternative[3].

  • Causality: The acetyl group protects the sulfur from oxidation. Mild methanolysis (using K₂CO₃ in MeOH) selectively cleaves the thioester, liberating the PMB thiolate for immediate nucleophilic attack. It is particularly useful when strongly basic aqueous conditions (required for the isothiourea salt) must be avoided.

Quantitative Data Presentation

The following table summarizes the operational metrics of these reagents to aid in synthetic route design:

ReagentPhysical StateOdor ProfileBench StabilityActivation TriggerPrimary ByproductsTypical Yields
PMB-SH [1]LiquidSevere, noxiousPoor (Oxidizes)Mild Base (Et₃N, K₂CO₃)H₂O / HX85–95%
PMB-Isothiourea HCl [2]SolidOdorlessExcellentStrong Base (NaOH, KOH)Urea, NaCl80–92%
PMB-Disulfide [3]SolidOdorlessExcellentReductant (NaBH₄) or CatalystNone (if fully reduced)75–88%
PMB-SAc [3]Liquid/SolidMild to OdorlessGoodMild Base (K₂CO₃/MeOH)Methyl acetate80–95%

Mechanistic Visualizations

Workflow Electrophile Electrophile (R-X) Product Target Product: R-S-PMB Electrophile->Product PMBSH PMB-SH (Volatile, Odorous) PMBSH->Product Base Isothiourea PMB-Isothiourea HCl (Odorless Solid) Base Base Hydrolysis (NaOH, H2O) Isothiourea->Base Disulfide PMB-Disulfide (Air-Stable Solid) Reduct Reduction (NaBH4 or Metal Catalyst) Disulfide->Reduct Thiolate PMB-S⁻ (In Situ) Base->Thiolate Reduct->Thiolate Thiolate->Product + R-X

Comparative activation workflows for introducing the PMB-S group using various reagents.

Mechanism Start S-(4-Methoxybenzyl)isothiourea HCl Base Add NaOH (aq) Neutralization Start->Base Interm Free Isothiourea Base (Transient) Base->Interm Hydrolysis Hydrolysis (- Urea) Interm->Hydrolysis Thiolate PMB-S⁻ Anion Hydrolysis->Thiolate Alkylation Add R-X (SN2 Attack) Thiolate->Alkylation Product R-S-PMB Alkylation->Product

Mechanistic pathway for the in situ generation and alkylation of PMB-thiolate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (e.g., phase separation behaviors and gas evolution) to ensure experimental trustworthiness.

Protocol A: Odorless S-Alkylation using S-(4-Methoxybenzyl)isothiourea Hydrochloride

This biphasic protocol prevents the premature hydrolysis of the alkyl halide while allowing the water-soluble isothiourea salt to react at the solvent interface.

  • Preparation: In a round-bottom flask, suspend S-(4-methoxybenzyl)isothiourea hydrochloride (1.1 equiv) and the target alkyl halide (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and Water (0.2 M relative to the electrophile).

  • Activation: Vigorously stir the biphasic mixture and add aqueous NaOH (10 M, 2.5 equiv) dropwise at room temperature.

    • Self-Validation: The solid isothiourea salt will rapidly dissolve into the aqueous layer, and the mixture will become slightly cloudy as the free isothiourea base forms and subsequently hydrolyzes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 2–4 hours. Monitor the organic layer via TLC (Hexanes/EtOAc) until the alkyl halide is consumed.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The byproduct (urea) remains entirely in the aqueous phase. The crude product can usually be used directly or purified via a short silica plug.

Protocol B: Reductive S-Alkylation using 1,2-Bis(4-methoxybenzyl) Disulfide

This protocol utilizes a mild reducing agent to cleave the disulfide bond, producing two equivalents of the active nucleophile.

  • Reduction: Dissolve 1,2-bis(4-methoxybenzyl) disulfide (0.55 equiv) in absolute ethanol (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Cleavage: Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions.

    • Self-Validation: Effervescence (H₂ gas evolution) will occur. The reaction mixture will clarify as the disulfide is completely reduced to the sodium PMB-thiolate.

  • Alkylation: Stir for 30 minutes at room temperature to ensure complete reduction. Add the alkyl halide (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. The formation of a white precipitate (NaBr or NaCl) validates the progression of the Sₙ2 substitution.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess NaBH₄. Extract the aqueous mixture with Ethyl Acetate (3x). Wash with water and brine, dry over MgSO₄, and concentrate.

Conclusion & Recommendations

For routine benchtop alkylations, S-(4-methoxybenzyl)isothiourea hydrochloride is the superior alternative to PMB-SH due to its complete lack of odor, indefinite shelf-life, and ease of byproduct removal (water-soluble urea). When targeting the synthesis of aryl-PMB thioethers via transition-metal catalysis, 1,2-bis(4-methoxybenzyl) disulfide should be selected, as it entirely bypasses the need for free thiols and prevents catalyst poisoning often associated with free mercaptans[4].

References

  • 4-METHOXYBENZYL MERCAPTAN Source: LookChem URL:[Link]

  • S-(4-Methoxybenzyl)isothiourea hydrochloride (CID 13885856) Source: PubChem, National Institutes of Health URL:[Link]

  • Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides Via Thiyl Radicals Source: AWS / PMC URL:[Link]

  • 1,2-bis(4-methoxybenzyl)disulfide (Upstream/Downstream Product Data) Source: LookChem URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of Benzene, 1-[(chloromethyl)thio]-4-methoxy-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS No: 7205-89-2), a compound that, due to its chemical structure, requires careful handling and disposal. This document is designed to provide immediate, actionable safety and logistical information, empowering you to manage this hazardous waste stream with confidence and scientific integrity.

Understanding the Hazard: Why Specific Disposal is Critical

Benzene, 1-[(chloromethyl)thio]-4-methoxy- is a halogenated aromatic thioether. This classification immediately signals the need for specialized disposal procedures. The presence of a chlorinated component means that this compound should not be disposed of through conventional means like drain disposal or as regular solid waste.[1][2] Improper disposal of chlorinated organic compounds can lead to the formation of persistent and toxic environmental pollutants.[1] Furthermore, the compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[3]

The core principle behind the disposal of this and similar chemicals is transformation into less harmful substances under controlled conditions, a task best suited for a licensed hazardous waste disposal facility.[3]

Quantitative Safety Data

For your immediate reference, the following table summarizes the key hazard classifications for Benzene, 1-[(chloromethyl)thio]-4-methoxy-.

Hazard StatementGHS ClassificationPrecautionary Action
H315Causes skin irritationP264: Wash skin thoroughly after handling.[3]
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Data sourced from the AK Scientific, Inc. Safety Data Sheet.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of Benzene, 1-[(chloromethyl)thio]-4-methoxy- waste. The causality behind each step is explained to ensure a deep understanding of the safety measures.

Step 1: Immediate Waste Segregation at the Point of Generation

  • Action: As soon as waste containing Benzene, 1-[(chloromethyl)thio]-4-methoxy- is generated (e.g., residual amounts in reaction vessels, contaminated consumables), it must be collected in a designated hazardous waste container.[4]

  • Rationale: Segregating chemical waste at the source is a critical step to prevent dangerous reactions.[4] This compound should not be mixed with incompatible materials. Store it separately from strong oxidizing agents and bases.[5]

Step 2: Proper Waste Container Selection and Labeling

  • Action: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[4][6] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Benzene, 1-[(chloromethyl)thio]-4-methoxy-". Also, indicate the approximate quantity of the waste.[4]

  • Rationale: Proper labeling is essential for the safety of all laboratory personnel and for the hazardous waste disposal team. It ensures that the waste is handled and treated appropriately. Do not overfill the container; leave at least 5% of the container volume as headspace to allow for thermal expansion.[6]

Step 3: Safe Interim Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[4] The storage location should be a cool, dry, and well-ventilated area away from sources of ignition.[3]

  • Rationale: The SAA provides a secure and controlled environment for the temporary storage of hazardous waste, minimizing the risk of spills and exposure. Storing the container in a well-ventilated area is crucial to prevent the accumulation of potentially harmful vapors.[3]

Step 4: Arranging for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4] Provide them with a clear inventory of the waste container's contents.

  • Rationale: The disposal of chlorinated organic compounds often requires high-temperature incineration in a specialized facility to ensure complete destruction and prevent the release of harmful byproducts.[1][2] These facilities are equipped to handle such materials in an environmentally sound manner. Never attempt to dispose of this chemical through evaporation in a fume hood or by mixing it with other solvent waste for incineration without explicit approval from your EHS department, as this can lead to the formation of persistent and toxic intermediates.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzene, 1-[(chloromethyl)thio]-4-methoxy-.

DisposalWorkflow Start Waste Generation (Benzene, 1-[(chloromethyl)thio]-4-methoxy-) Segregate Segregate Waste Immediately Start->Segregate Container Select & Label Approved Container Segregate->Container Store Store in SAA (Cool, Dry, Ventilated) Container->Store ContactEHS Contact EHS for Disposal Store->ContactEHS End Proper Disposal by Licensed Contractor ContactEHS->End

Caption: Disposal workflow for Benzene, 1-[(chloromethyl)thio]-4-methoxy-.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Benzene, 1-[(chloromethyl)thio]-4-methoxy- is a multi-step process that demands diligence and a thorough understanding of the chemical's hazards. By adhering to this protocol, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship that are integral to the scientific community. Always consult your institution's specific waste management guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Dunn, C. L. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(2), 150-154.
  • Conservation Online (cool.culturalheritage.org). (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-methoxy- (CAS 824-94-2). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Angene Chemical. (2025, December 23).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Executive Summary & Chemical Profile

Benzene, 1-[(chloromethyl)thio]-4-methoxy- (CAS: 63550-21-0), commonly referred to as chloromethyl 4-methoxyphenyl sulfide, is a highly reactive


-chloro sulfide utilized extensively in drug development as an alkylating agent and protecting group donor. Due to the extreme lability of the carbon-chlorine bond adjacent to the sulfur atom, this compound presents severe acute toxicity, moisture sensitivity, and corrosive hazards[1].

Mechanistic Causality of Hazards

Understanding the reactivity of


-chloro sulfides is critical for safe handling. The sulfur atom donates electron density, stabilizing the adjacent carbocation and making the C-Cl bond highly susceptible to nucleophilic attack.

When exposed to atmospheric moisture, the compound undergoes rapid hydrolysis. This reaction produces two dangerous byproducts:

  • Hydrogen Chloride (HCl) Gas: A highly corrosive and toxic gas that causes severe respiratory and ocular damage[2].

  • 4-Methoxybenzenethiol: A volatile, foul-smelling compound that is a potent mucous membrane irritant.

Furthermore, as an electrophilic alkylating agent, the parent compound can readily cross-link DNA and proteins, posing severe mutagenic and tissue-necrosis risks upon dermal contact[3].

Reactivity Substance Benzene, 1-[(chloromethyl)thio]-4-methoxy- (Alkylating Agent) Hydrolysis Hydrolysis Reaction Substance->Hydrolysis Moisture Atmospheric Moisture / H2O Moisture->Hydrolysis HCl Hydrogen Chloride (HCl) Gas (Corrosive / Toxic) Hydrolysis->HCl Thiol 4-Methoxybenzenethiol (Strong Odor / Irritant) Hydrolysis->Thiol

Hydrolysis pathway of alpha-chloro sulfides upon exposure to atmospheric moisture.

Quantitative Hazard Assessment

The following table synthesizes the physicochemical properties and GHS hazard categories for this structural class to inform immediate risk assessment[4],[5],[6].

Property / HazardValue / GHS CategoryOperational Impact & Causality
Molecular Formula C8H9ClOSContains a reactive C-Cl bond; requires inert atmosphere handling.
Storage Temperature 0–5 °CThermally sensitive; must be kept refrigerated to prevent decomposition[7].
Acute Toxicity (Oral/Dermal) Category 3 / 4Rapidly absorbed; mandates impermeable, multi-layer PPE[5].
Skin Corrosion / Eye Damage Category 1 / 2Causes irreversible burns; face shields and heavy-duty gloves are non-negotiable[3].
Moisture Sensitivity ExtremeEvolves toxic HCl gas; strictly prohibits benchtop handling[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally inadequate for handling reactive


-chloro sulfides. The following matrix outlines the required equipment and the scientific causality behind each selection[4],[8].
  • Hand Protection:

    • Protocol: Wear heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness) or multi-layer laminate gloves (e.g., Silver Shield®) underneath standard nitrile gloves for dexterity.

    • Causality: Standard nitrile (0.1 mm) provides virtually zero breakthrough resistance to chlorinated organic sulfides. Butyl rubber provides the necessary chemical barrier against halogenated alkylating agents.

  • Eye and Face Protection:

    • Protocol: Snug-fitting chemical splash goggles combined with an 8-inch polycarbonate face shield.

    • Causality: Protects against Category 1 Serious Eye Damage caused by accidental droplet projection during pressurized syringe transfers[3].

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified Class II Type B2 chemical fume hood. If a hood is compromised, a full-face respirator with an acid gas/organic vapor (AG/OV) cartridge is mandatory[2].

    • Causality: Prevents the inhalation of volatile thiols and corrosive HCl gas generated by unintended moisture exposure.

  • Body Protection:

    • Protocol: Flame-retardant, fluid-resistant lab coat (e.g., Nomex®) and closed-toe, non-porous footwear.

Operational Workflow & Methodologies

Protocol 1: Inert Atmosphere Transfer To prevent hydrolysis and toxic gas evolution, the chemical must be transferred under strictly anhydrous conditions[7].

  • Purge: Evacuate and backfill the receiving reaction vessel with high-purity Nitrogen or Argon for a minimum of 15 minutes using a Schlenk line.

  • Syringe Preparation: Utilize a gas-tight glass syringe equipped with a PTFE plunger and a stainless steel needle. Flush the syringe with inert gas three times.

  • Extraction: Pierce the septum of the refrigerated reagent bottle and draw the required volume slowly to prevent cavitation and aerosolization.

  • Delivery: Inject the reagent dropwise into the reaction mixture at 0–5 °C.

    • Causality: Cooling controls the highly exothermic nature of the alkylation reaction and minimizes vapor pressure.

Protocol 2: Chemical Quenching and Disposal Never dispose of unreacted Benzene, 1-[(chloromethyl)thio]-4-methoxy- directly into organic waste streams. The reactive chloromethyl group must be chemically destroyed prior to disposal[2].

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Hydroxide (NaOH) or Potassium Carbonate (K

    
    CO
    
    
    
    ) in a wide-mouth beaker inside the fume hood.
  • Addition: Slowly add the residual chemical, contaminated syringes, or reaction solvent dropwise into the alkaline solution under vigorous magnetic stirring.

    • Causality: The hydroxide ions act as strong nucleophiles, displacing the chloride to form a stable, non-alkylating hemithioacetal derivative, while simultaneously neutralizing the generated HCl into harmless NaCl.

  • Separation: Allow the mixture to stir for 2 hours at room temperature. Separate the layers; dispose of the organic layer in halogenated waste and the neutralized aqueous layer in aqueous waste streams.

G A 1. Pre-Handling Fume Hood & N2 Setup B 2. Don PPE (Butyl Gloves, Goggles) A->B C 3. Chemical Transfer (Gas-Tight Syringe) B->C D 4. Reaction Execution (0-5 °C) C->D E 5. Chemical Quenching (10% NaOH) D->E F 6. Waste Disposal (Halogenated / Aqueous) E->F

Step-by-step operational and disposal workflow for handling reactive chloromethyl sulfides.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.